Methyl 2-(4-bromophenyl)-2-oxoacetate
Description
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Properties
IUPAC Name |
methyl 2-(4-bromophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPFIURFXDPBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459133 | |
| Record name | methyl 2-(4-bromophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57699-28-2 | |
| Record name | Methyl 4-bromo-α-oxobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57699-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-(4-bromophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 2-(4-bromophenyl)-2-oxoacetate CAS 57699-28-2
An In-depth Technical Guide to Methyl 2-(4-bromophenyl)-2-oxoacetate (CAS 57699-28-2)
This document provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. Our focus extends beyond mere data presentation to offer field-proven insights into its synthesis, reactivity, and application, ensuring a practical and authoritative guide for the discerning scientist.
Core Compound Identity and Significance
This compound, registered under CAS No. 57699-28-2, is a bifunctional organic molecule featuring an α-ketoester group and a brominated aromatic ring.[1][2] This unique structural combination renders it a highly versatile building block in modern organic synthesis. The bromophenyl moiety serves as a handle for sophisticated cross-coupling reactions, while the α-ketoester provides a reactive core for constructing complex molecular architectures. Its primary significance lies in its role as a key precursor in the synthesis of high-value compounds, particularly in the pharmaceutical industry.[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in a laboratory setting. The data presented below are compiled from authoritative chemical databases and predictive modeling, providing a reliable baseline for characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 57699-28-2 | [1][2] |
| Molecular Formula | C₉H₇BrO₃ | [2] |
| Molecular Weight | 243.05 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Methyl (4-bromophenyl)(oxo)acetate, Methyl p-bromobenzoylformate | [2] |
| Appearance | White to off-white solid | [4] |
| Storage | Sealed in a dry environment at room temperature | [1] |
Spectroscopic Signature
The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The following table outlines the expected spectral data, which serves as a benchmark for quality control and reaction monitoring.
Table 2: Predicted Spectroscopic Data for Characterization
| Technique | Expected Peaks and Assignments |
| ¹H NMR | δ ~ 7.7-7.9 ppm (d, 2H, Ar-H ortho to C=O), δ ~ 7.6-7.7 ppm (d, 2H, Ar-H ortho to Br), δ ~ 3.9 ppm (s, 3H, -OCH₃) |
| ¹³C NMR | δ ~ 185 ppm (Ar-C=O), δ ~ 163 ppm (O-C=O), δ ~ 132-133 ppm (Ar-CH), δ ~ 130-131 ppm (Ar-C-Br and Ar-C-C=O), δ ~ 53 ppm (-OCH₃)[5] |
| FT-IR (cm⁻¹) | ~1730-1750 (C=O stretch, ester), ~1680-1700 (C=O stretch, ketone), ~1585 (C=C stretch, aromatic), ~1200-1300 (C-O stretch, ester), ~1000-1100 (C-Br stretch) |
| Mass Spec (MS) | m/z = 242/244 [M]⁺ (characteristic isotopic pattern for Bromine), m/z = 183/185 [M-COOCH₃]⁺ |
Synthesis Methodology: A Validated Protocol
The most reliable and scalable synthesis of this compound is achieved via a Friedel-Crafts acylation reaction.[6][7] This electrophilic aromatic substitution involves the reaction of bromobenzene with an appropriate acylating agent, methyl oxalyl chloride, catalyzed by a potent Lewis acid such as aluminum chloride (AlCl₃).
Causality in Experimental Design
The success of the Friedel-Crafts acylation is contingent on rigorous control of experimental parameters.
-
Anhydrous Conditions: Aluminum chloride reacts violently with water. Its presence would not only consume the catalyst but also hydrolyze the acid chloride, terminating the reaction. All glassware must be flame-dried, and reagents must be anhydrous.[8]
-
Control of Temperature: The initial formation of the acylium ion electrophile from methyl oxalyl chloride and AlCl₃ is highly exothermic.[8] Maintaining a low temperature (0 °C) during the addition of the acylating agent prevents uncontrolled side reactions and degradation.
-
Stoichiometry: A slight excess of the Lewis acid catalyst is often used to ensure complete activation of the acid chloride. The bromobenzene is typically the limiting reagent.
-
Quenching: The reaction is quenched by carefully pouring the mixture onto ice and acid. This serves to decompose the aluminum chloride complex, protonate any intermediates, and facilitate the separation of the organic product from the aqueous phase.[9]
Step-by-Step Synthesis Protocol
Reaction: Bromobenzene + Methyl Oxalyl Chloride → this compound
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Charging: To the flask, add anhydrous dichloromethane (DCM) as the solvent, followed by anhydrous aluminum chloride (AlCl₃, 1.2 eq.). Cool the resulting suspension to 0 °C in an ice-water bath.
-
Acylium Ion Formation: Dissolve methyl oxalyl chloride (1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional hour at 0 °C.
-
Electrophilic Substitution: Add bromobenzene (1.0 eq.) dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours, monitoring by TLC or GC-MS.
-
Work-up and Isolation: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[8] Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers.
-
Purification: Wash the combined organic phase sequentially with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Major reaction pathways available for this compound.
Safety, Handling, and Storage
As with any active chemical reagent, adherence to strict safety protocols is paramount. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related brominated aromatic ketones and esters provide a strong basis for safe handling procedures. [10][11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. [11]* Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. [10][11]* Health Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract. [10]* First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [1]
Conclusion
This compound is a high-utility synthetic intermediate whose value is defined by its dual-handle reactivity. A mastery of its synthesis, particularly via the robust Friedel-Crafts acylation, and a clear understanding of its subsequent reaction pathways, empower chemists to construct complex and valuable molecules. For researchers in medicinal chemistry and materials science, this compound represents a strategic starting point for innovation.
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- Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
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National Center for Biotechnology Information. (2011). 2-(4-Bromophenyl)-2-oxoethyl 2-methylbenzoate. PubMed Central. Retrieved from [Link].
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Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. Retrieved from [Link].
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Methyl 2-(4-bromophenyl)-2-oxoacetate chemical properties
An In-depth Technical Guide to Methyl 2-(4-bromophenyl)-2-oxoacetate
Authored by: A Senior Application Scientist
Abstract
This compound, a key α-ketoester, serves as a pivotal intermediate in modern organic synthesis. Its unique structural arrangement, featuring a reactive diketone-like system directly attached to a brominated aromatic ring, endows it with versatile reactivity. This guide provides an in-depth exploration of its chemical properties, well-established synthetic routes, and diverse applications, particularly in the realms of medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of its synthesis, explore its reactivity profile, and provide field-proven protocols for its preparation and handling, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable building block.
Core Physicochemical and Spectroscopic Profile
This compound, also known as Methyl p-bromobenzoylformate, is a crystalline solid at room temperature. The presence of the electron-withdrawing bromine atom and the α-ketoester moiety significantly influences its reactivity and physical properties.
Key Properties Summary
The fundamental physicochemical properties are consolidated in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl (4-bromophenyl)(oxo)acetate, Methyl p-bromobenzoylformate | [1] |
| CAS Number | 57699-28-2 | [1][2][3] |
| Molecular Formula | C₉H₇BrO₃ | [1][3] |
| Molecular Weight | 243.05 g/mol | [1][3] |
| Appearance | Crystalline Solid | |
| Melting Point | 55 - 58 °C (131 - 136 °F) | |
| SMILES | COC(=O)C(=O)C1=CC=C(C=C1)Br | [1][2] |
Spectroscopic Signature Analysis
Characterization of this compound relies on standard spectroscopic techniques. While specific spectra are literature-dependent, the expected signature can be expertly predicted based on its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be simple and highly informative.
-
A singlet around 3.9-4.0 ppm integrating to 3H, corresponding to the methyl ester protons (-OCH₃).
-
Two doublets in the aromatic region (7.6-8.0 ppm ). These correspond to the AA'BB' spin system of the 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing keto group will be further downfield than the protons ortho to the bromine atom.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the methyl carbon (-OCH₃) around 53 ppm .
-
Multiple signals in the aromatic region (129-135 ppm ).
-
Two downfield signals for the carbonyl carbons: the ester carbonyl (C=O) around 163-165 ppm and the keto carbonyl (C=O) further downfield, typically around 185-188 ppm .
-
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong absorptions from the carbonyl groups.
-
A strong, sharp peak around 1730-1740 cm⁻¹ for the ester C=O stretch.
-
Another strong, sharp peak for the ketone C=O stretch, typically at a slightly lower wavenumber, around 1680-1700 cm⁻¹ .
-
C-O stretching bands for the ester group will appear in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range.
-
Synthesis: The Friedel-Crafts Acylation Pathway
The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of bromobenzene.[4][5][6] This electrophilic aromatic substitution reaction provides a high-yielding route to the target molecule.
Mechanistic Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich bromobenzene ring.
-
Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum trichloride (AlCl₃), coordinates to the more reactive acyl chloride of methyl oxalyl chloride. This polarization facilitates the departure of the chloride ion, forming a resonance-stabilized acylium ion.[5][6]
-
Electrophilic Aromatic Substitution: The acylium ion is a potent electrophile. It attacks the bromobenzene ring, which is activated towards electrophilic substitution. The bromine atom is an ortho-, para-director; due to steric hindrance from the bulky incoming acylium ion, substitution occurs predominantly at the para position. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate (a sigma complex).[4]
-
Rearomatization: A weak base, AlCl₄⁻, abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring. This step regenerates the AlCl₃ catalyst and produces HCl as a byproduct.[5]
-
Complexation and Workup: The ketone product, being a Lewis base, forms a complex with the AlCl₃ catalyst.[4] Therefore, a stoichiometric amount of the catalyst is required. An aqueous workup is necessary to hydrolyze this complex and isolate the final product.[4]
Synthesis Mechanism Diagram
Caption: Friedel-Crafts acylation mechanism for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for the analogous chloro-derivative.[7] It is a self-validating system where reaction completion can be monitored by TLC or GC-MS.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Bromobenzene
-
Methyl oxalyl chloride
-
Anhydrous Chloroform (or Dichloromethane)
-
Deionized Water
-
Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Heptane
Procedure:
-
Reaction Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture contamination.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.0 eq) and anhydrous chloroform (approx. 3-4 mL per gram of AlCl₃). Cool the suspension to 0 °C in an ice bath with continuous stirring under a nitrogen atmosphere.
-
Acyl Chloride Addition: Slowly add methyl oxalyl chloride (1.05 eq) dropwise to the AlCl₃ suspension, maintaining the temperature at 0 °C. Stir the mixture for 1 hour at this temperature. The formation of a colored complex should be observed.
-
Bromobenzene Addition: Add bromobenzene (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction's progress by TLC (e.g., using a 1:9 ethyl acetate/heptane eluent).
-
Quenching and Workup: Carefully pour the reaction mixture onto crushed ice and water to quench the reaction and hydrolyze the aluminum complexes. Dilute with dichloromethane if necessary.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in heptane to yield the pure product.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its three key reactive sites: the aromatic bromine atom, the ketone carbonyl, and the ester carbonyl. This trifecta allows for a wide range of subsequent chemical transformations.
-
Ketone Reactivity: The ketone is susceptible to nucleophilic attack, reduction (e.g., to a secondary alcohol), and can participate in condensation reactions.
-
Ester Reactivity: The ester can be hydrolyzed to the corresponding carboxylic acid, transesterified with other alcohols, or converted to an amide via aminolysis.
-
Aromatic Bromine: The C-Br bond is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of complex carbon skeletons.
Its utility as an intermediate is well-documented in the synthesis of various bioactive molecules and derivatives.[8][9][10] For instance, it is a precursor to phenacyl benzoate derivatives, which are used as photosensitive protecting groups in organic synthesis.[10]
Synthetic Pathways Diagram
Caption: Synthetic utility of the title compound as a versatile chemical intermediate.
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate care. The primary hazards are associated with ingestion, skin/eye contact, and inhalation of its dust.
GHS Hazard Profile
| Hazard Statement | Code | Precautionary Statement |
| Harmful if swallowed. | H302 | P270: Do not eat, drink or smoke when using this product. |
| Causes skin irritation. | H315 | P280: Wear protective gloves. |
| May cause an allergic skin reaction. | H317 | P261: Avoid breathing dust. |
| Causes serious eye irritation. | H319 | P280: Wear eye protection/face protection. |
| May cause respiratory irritation. | H335 | P271: Use only outdoors or in a well-ventilated area. |
(Source: Aggregated GHS information)
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Inhalation: Move person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Conclusion
This compound is a highly functionalized and valuable building block in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation, combined with the versatile reactivity of its α-ketoester and bromophenyl motifs, makes it an attractive starting material for the synthesis of a wide array of complex organic molecules. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively harness its synthetic potential in drug discovery and materials science innovation.
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The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
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Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]
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Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. Retrieved from [Link]
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The Unambiguous Identification of Methyl 2-(4-bromophenyl)-2-oxoacetate: A Technical Guide to its Synthesis and Spectroscopic Characterization
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel and intermediate compounds is paramount. Methyl 2-(4-bromophenyl)-2-oxoacetate, a halogenated α-keto ester, represents a key pharmacophore and a versatile synthetic intermediate. This technical guide provides an in-depth exploration of the synthesis and comprehensive spectroscopic analysis required for the unequivocal identification of this compound, grounded in established chemical principles and validated experimental protocols.
Introduction: The Significance of α-Keto Esters in Modern Chemistry
α-Keto esters are a class of organic compounds characterized by a ketone and an ester functional group separated by a single carbon-carbon bond. This unique arrangement of vicinal carbonyl groups imparts a high degree of reactivity and renders them valuable precursors in a multitude of organic transformations.[1] Their utility spans the synthesis of α-hydroxy acids, α-amino acids, and various heterocyclic scaffolds, which are foundational to many biologically active molecules.[2] The presence of a bromine atom on the phenyl ring in this compound further enhances its potential as a building block in cross-coupling reactions, allowing for the introduction of additional molecular complexity. Aryl-keto containing α-amino acids, which can be derived from such esters, are of great importance in organic and biological chemistry.[3]
Synthesis of this compound: A Tale of Two Pathways
The synthesis of aryl α-keto esters like this compound can be approached through several reliable methods. Here, we detail two of the most common and mechanistically distinct strategies: Friedel-Crafts acylation and the oxidation of an appropriate precursor.
Method 1: Friedel-Crafts Acylation of Bromobenzene
The Friedel-Crafts acylation is a classic and powerful method for the formation of aryl ketones.[4] In this approach, bromobenzene is acylated using an appropriate acylating agent, typically methyl oxalyl chloride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reaction Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the methyl oxalyl chloride, leading to the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich π-system of the bromobenzene ring. Subsequent loss of a proton restores the aromaticity of the ring and yields the desired product.
Experimental Protocol: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere, slowly add methyl oxalyl chloride (1.0 eq).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
Add bromobenzene (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Diagram: Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Method 2: Oxidation of Methyl 2-(4-bromophenyl)-2-hydroxyacetate
An alternative strategy involves the oxidation of the corresponding α-hydroxy ester, Methyl 2-(4-bromophenyl)-2-hydroxyacetate. This precursor can be synthesized from 4-bromobenzaldehyde. Various oxidizing agents can be employed for this transformation, with Swern oxidation or reagents like Dess-Martin periodinane being common choices for their mild reaction conditions and high yields.
Reaction Mechanism: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form an electrophilic sulfur species. The alcohol attacks this species, and subsequent deprotonation by a hindered base, such as triethylamine, leads to the formation of the ketone through an E2 elimination pathway.
Experimental Protocol: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 eq) in dry DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.0 eq) in DCM dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of Methyl 2-(4-bromophenyl)-2-hydroxyacetate (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Oxidation Workflow
Caption: Workflow for the synthesis of this compound via Swern oxidation.
Spectroscopic Elucidation of this compound
The unambiguous identification of the synthesized compound relies on a combination of spectroscopic techniques. The following data provides a comprehensive fingerprint of this compound.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇BrO₃ | [5] |
| Molecular Weight | 243.05 g/mol | [5] |
| Appearance | Pale yellow solid or oil | - |
| CAS Number | 57699-28-2 | [5] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | d, J ≈ 8.4 Hz | 2H | H-2, H-6 (Aromatic) |
| ~7.65 | d, J ≈ 8.4 Hz | 2H | H-3, H-5 (Aromatic) |
| ~3.95 | s | 3H | -OCH₃ (Methyl Ester) |
Interpretation: The aromatic region is expected to show a characteristic AA'BB' system due to the para-substitution on the benzene ring. The two doublets, each integrating to two protons, correspond to the aromatic protons. The downfield shift of the protons ortho to the electron-withdrawing keto-ester group (H-2, H-6) is anticipated compared to the protons meta to this group (H-3, H-5). The sharp singlet integrating to three protons at approximately 3.95 ppm is characteristic of the methyl ester protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~185.0 | C=O (Ketone) |
| ~163.5 | C=O (Ester) |
| ~132.5 | C-3, C-5 (Aromatic CH) |
| ~131.0 | C-2, C-6 (Aromatic CH) |
| ~130.0 | C-4 (Aromatic C-Br) |
| ~129.5 | C-1 (Aromatic C-C=O) |
| ~53.0 | -OCH₃ (Methyl Ester) |
Interpretation: The spectrum is expected to show two distinct carbonyl carbon signals in the downfield region, corresponding to the ketone and ester functionalities. The four signals in the aromatic region are consistent with a para-substituted benzene ring. The carbon atom attached to the bromine (C-4) will be shifted downfield. The upfield singlet at around 53.0 ppm is characteristic of the methyl ester carbon. The ¹³C NMR spectrum of the analogous 2-(4-bromophenyl)-2-oxoacetic acid shows similar aromatic carbon shifts, supporting these predictions.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence of specific functional groups.
Predicted IR Absorption Bands (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1685 | Strong | C=O stretch (Ketone) |
| ~1585 | Medium | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch (Ester) |
| ~820 | Strong | para-disubstituted C-H bend (Aromatic) |
Interpretation: The most prominent features in the IR spectrum will be the two strong carbonyl stretching bands. The ester carbonyl typically absorbs at a higher frequency (~1735 cm⁻¹) than the aryl ketone carbonyl (~1685 cm⁻¹). The presence of aromatic C-H stretching above 3000 cm⁻¹, along with the characteristic C=C stretching in the 1600-1450 cm⁻¹ region and the strong out-of-plane bending band around 820 cm⁻¹, confirms the presence of the para-substituted aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Interpretation |
| 242/244 | Molecular ion peak [M]⁺ (Isotopic pattern for one Br atom) |
| 211/213 | [M - OCH₃]⁺ |
| 183/185 | [M - COOCH₃]⁺ (Acylium ion) |
| 155/157 | [C₆H₄Br]⁺ |
| 76 | [C₆H₄]⁺ |
Interpretation: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (²⁴²Br and ⁸¹Br). The molecular ion peak [M]⁺ should be observed at m/z 242 and 244. Key fragmentation pathways include the loss of the methoxy radical (-OCH₃) to give a fragment at m/z 211/213, and the loss of the entire carbomethoxy group (-COOCH₃) to form the stable 4-bromobenzoyl cation at m/z 183/185. Further fragmentation can lead to the loss of CO, yielding the 4-bromophenyl cation at m/z 155/157.
Biological Relevance and Potential Applications
While specific biological activities for this compound are not extensively documented in publicly available literature, the α-keto ester motif is a known pharmacophore present in numerous biologically active compounds.[6] For instance, α-keto esters have been investigated as inhibitors of various enzymes and as prodrugs to enhance the bioavailability of therapeutic agents. The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response, is a target for diseases driven by oxidative stress, and α-keto ester prodrugs have been designed to activate this pathway.[6]
Diagram: Hypothetical Role in NRF2 Activation
Caption: Hypothetical mechanism of action of an α-keto ester as a pro-drug for NRF2 pathway activation.
Conclusion
The structural elucidation of this compound is a systematic process that combines rational synthetic design with a suite of powerful spectroscopic techniques. Both Friedel-Crafts acylation and oxidation of an α-hydroxy ester precursor provide viable routes to this valuable compound. The collective data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide an unambiguous confirmation of its structure. While the specific biological role of this particular molecule remains an area for further investigation, its structural motifs suggest significant potential in medicinal chemistry and as a versatile building block for the synthesis of more complex molecular architectures. This guide serves as a foundational resource for scientists working with this and structurally related compounds, emphasizing the importance of rigorous characterization in advancing chemical research and development.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
- Bartlett, S. L., & Keiter, K. M. (2014). Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters.
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Aurigene Pharmaceutical Services. (n.d.). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Retrieved from [Link]
- Mahmood, S. J., McLaughlin, M., & Hossain, M. M. (1998). A Convenient New Synthesis of Aryl α-Keto Esters.
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(14), 5429.
- Wang, L., et al. (2014).
- Kaehler, T., et al. (2022). Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. Organic & Biomolecular Chemistry, 20(22), 4539-4544.
- ACS Omega. (2020).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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ChemRxiv. (2023). Structure-Property Relationship Analysis of α-Keto Ester Prodrugs of Monomethyl Fumarate as NRF2 Activators. Retrieved from [Link]
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Globe Thesis. (2024). Synthesis And Bacteriostatic Activity Of α-ketoate And Amide Substituted Helicoid Compounds. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(2-bromophenyl)-2-oxoacetate. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Retrieved from [Link]
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PubMed Central. (2018). (4-bromophenyl)[2-(3,5-dimethylphenyl)hydrazinylidene]acetate, methyl (2Z). Retrieved from [Link]
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PubMed Central. (2012). 2-(4-Bromophenyl)-2-oxoethyl 2-methylbenzoate. Retrieved from [Link]
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NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 201 MHz, H 2 O, predicted) (NP0224543). Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, spectroscopic characterization and computational studies of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate by density functional theory. Retrieved from [Link]
-
PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]
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PubMed. (2008). Mass spectrometric characterization of 4-oxopentanoic acid and gas-phase ion fragmentation mechanisms studied using a triple quadrupole and time-of-flight analyzer hybrid system and density functional theory. Retrieved from [Link]
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A Comprehensive Technical Guide to the Physical Properties of Methyl 2-(4-bromophenyl)-2-oxoacetate
Introduction: Methyl 2-(4-bromophenyl)-2-oxoacetate is an α-ketoester of significant interest within the fields of organic synthesis and medicinal chemistry. Its dual functionality, comprising a ketone and an ester, flanking an aromatic ring substituted with bromine, makes it a versatile building block for constructing more complex molecular architectures. The bromine atom, in particular, serves as a key handle for cross-coupling reactions, enabling the introduction of diverse substituents. This guide provides an in-depth examination of the core physical and spectroscopic properties of this compound, offering researchers, scientists, and drug development professionals a foundational understanding for its use in experimental settings. We will delve into its structural identification, characteristic physical constants, and the empirical methodologies used for their validation, thereby ensuring both scientific rigor and practical applicability.
Compound Identification and Molecular Structure
Precise identification is the cornerstone of chemical research. This compound is systematically named and cataloged under various identifiers to ensure unambiguous reference in literature and databases.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 57699-28-2 | [1][2][3] |
| Molecular Formula | C₉H₇BrO₃ | [1][2][3][4] |
| Molecular Weight | 243.05 g/mol | [1][2][3][4] |
| Synonyms | Methyl (4-bromophenyl)(oxo)acetate, Methyl p-bromobenzoylformate, Methyl (4-bromophenyl)glyoxylate | [1][4] |
| SMILES | COC(=O)C(=O)C1=CC=C(C=C1)Br | [1][2] |
| InChIKey | ZFPFIURFXDPBIP-UHFFFAOYSA-N | [1] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; C7 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; C8 [label="C"]; O2 [label="O", fontcolor="#EA4335"]; O3 [label="O", fontcolor="#EA4335"]; CH3 [label="CH₃"];
// Define positions C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; Br [pos="0,-1.4!"]; C7 [pos="-2.4,0!"]; O1 [pos="-3.4,0.5!"]; C8 [pos="-2.4,-1.4!"]; O2 [pos="-1.8,-2.3!"]; O3 [pos="-3.5,-1.7!"]; CH3 [pos="-4.2,-2.7!"];
// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- Br; C6 -- C7; C7 -- O1 [style=filled, penwidth=3]; C7 -- C8; C8 -- O2 [style=filled, penwidth=3]; C8 -- O3; O3 -- CH3;
// Benzene ring double bonds edge [style=filled, penwidth=3]; C2 -- C3; C4 -- C5; C6 -- C1; }
Caption: 2D structure of this compound.
Core Physical Properties
The macroscopic physical properties of a compound are dictated by its molecular structure and intermolecular forces. These constants are critical for handling, storage, and purification.
| Property | Value / Description | Rationale & Experimental Insight |
| Appearance | Expected to be a white to pale yellow solid. | The extended conjugation and presence of a chromophore (benzoyl group) can impart a slight color. The solid state is typical for aromatic compounds of this molecular weight. |
| Melting Point | Data not consistently reported in primary literature; requires empirical determination. | A sharp melting point is a key indicator of purity. Broad ranges often suggest the presence of impurities. |
| Boiling Point | Not reported; likely to decompose at high temperatures.[2] | α-Ketoesters can be thermally labile. Distillation, if necessary, should be performed under high vacuum to lower the boiling temperature and minimize decomposition. |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Acetone. Sparingly soluble in non-polar solvents like hexanes and insoluble in water. | The ester and ketone functionalities provide polarity, allowing dissolution in moderately polar solvents. The large aromatic ring limits solubility in water. |
| Storage | Sealed in a dry environment at room temperature.[3] | The compound is generally stable, but the ester group is susceptible to hydrolysis in the presence of moisture and acid/base catalysts. Storing under an inert atmosphere (N₂ or Ar) is recommended for long-term preservation of purity. |
Spectroscopic and Spectrometric Profile
Spectroscopic analysis provides a fingerprint of a molecule, allowing for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic.
-
δ 7.8-8.2 ppm (doublet, 2H): Aromatic protons ortho to the electron-withdrawing keto-ester group.
-
δ 7.6-7.8 ppm (doublet, 2H): Aromatic protons ortho to the bromine atom.
-
δ 3.9-4.1 ppm (singlet, 3H): Methyl protons of the ester group.
-
-
¹³C NMR: The carbon spectrum confirms the carbon framework and functional groups.
-
δ ~185 ppm: Ketone carbonyl carbon (C=O).
-
δ ~165 ppm: Ester carbonyl carbon (C=O).
-
δ ~128-135 ppm: Four distinct signals for the aromatic carbons.
-
δ ~53 ppm: Methoxy carbon (-OCH₃).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
~1735 cm⁻¹ (strong, sharp): C=O stretch of the ester carbonyl. This is a highly characteristic absorption.
-
~1690 cm⁻¹ (strong, sharp): C=O stretch of the ketone carbonyl, conjugated to the aromatic ring.
-
~1600 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.
-
~1200-1300 cm⁻¹ (strong): C-O stretching of the ester group.
-
~1000-1100 cm⁻¹ (medium): C-Br stretching vibration.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): The calculated monoisotopic mass is 241.95786 Da.[1] High-resolution mass spectrometry (HRMS) should confirm this value to within a few parts per million.
-
Isotopic Pattern: A hallmark feature will be the presence of two peaks of nearly equal intensity for the molecular ion: one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2⁺). This 1:1 isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.
Experimental Methodologies
The following protocols outline standard procedures for the synthesis and characterization of this compound, grounded in established chemical principles.
Synthesis and Purification Workflow
A robust method for preparing α-ketoesters is the Friedel-Crafts acylation of an aromatic compound with an oxalyl chloride derivative.
Caption: Workflow for the synthesis and purification of the title compound.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.
-
Expertise & Experience: Anhydrous conditions are paramount. AlCl₃ is a potent Lewis acid that is violently quenched by water, rendering it inactive. Flame-drying the glassware removes adsorbed moisture.
-
-
Reagent Addition: Slowly add methyl oxalyl chloride (1.1 equivalents) to the stirred suspension. Following this, add bromobenzene (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 5°C.
-
Reaction Progression: After addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl.
-
Trustworthiness: This step deactivates the AlCl₃ catalyst and hydrolyzes any remaining acylating agent. The process is highly exothermic and must be done cautiously.
-
-
Extraction & Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine.
-
Expertise & Experience: The NaHCO₃ wash is crucial for neutralizing any residual acid, which could otherwise promote ester hydrolysis during storage or subsequent steps.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Characterization: Combine the pure fractions, remove the solvent, and dry the final product under high vacuum. Confirm its identity and purity using the spectroscopic methods outlined in Section 3.
Melting Point Determination
This protocol provides a self-validating system for assessing purity.
-
Sample Preparation: Finely powder a small amount of the dry, purified product. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat rapidly to about 15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
-
Trustworthiness: A pure compound will exhibit a sharp melting range of <2°C. A broad or depressed melting range is a reliable indicator of impurities.
-
Conclusion
This compound is a well-defined chemical entity with a distinct set of physical and spectroscopic properties. Its identity is unequivocally confirmed by its molecular weight, the characteristic bromine isotopic pattern in mass spectrometry, and the unique signals in its NMR and IR spectra. Understanding these properties is not merely academic; it is essential for the practical application of this versatile intermediate in research and development, enabling scientists to confidently synthesize novel compounds with potential applications in pharmaceuticals and materials science.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(4-bromophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Arctom Scientific. (n.d.). CAS NO. 57699-28-2 | this compound. Retrieved from [Link]
- Supporting Information for a scientific article. (n.d.). General Experimental Procedures. Retrieved from a university or publisher repository. [A generic reference as the original link points to a PDF which cannot be directly linked].
-
ResearchGate. (n.d.). Figure S93. 13C NMR spectrum of 2-(4-bromophenyl)-2-oxoacetic acid in CDCl3. Retrieved from [Link]
-
Reign Pharma Pvt. Ltd. (n.d.). Methyl-2-(4-bromophenyl)-2-methylpropanoate. Retrieved from [Link]
-
NIST. (n.d.). Methyl-2-bromobenzoate. NIST Chemistry WebBook. Retrieved from [Link]
-
Arctom Scientific. (n.d.). This compound | Catalog CNALD-M194027. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of Methyl 2-(4-bromophenyl)-2-oxoacetate from 4-bromoacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of the synthesis of methyl 2-(4-bromophenyl)-2-oxoacetate, a valuable intermediate in pharmaceutical and organic synthesis. The core of this process involves the selenium dioxide-mediated oxidation of 4-bromoacetophenone to 4-bromophenylglyoxal, followed by its esterification. This document offers a detailed examination of the underlying reaction mechanisms, a step-by-step experimental protocol, and critical insights into the practical execution of the synthesis, tailored for professionals in the chemical and pharmaceutical sciences.
Introduction: Significance and Synthetic Strategy
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules and complex organic structures. The presence of the α-ketoester functionality, combined with the reactive bromo-substituent on the phenyl ring, makes it a versatile precursor for creating diverse molecular architectures.
The synthetic route detailed herein commences with the readily available starting material, 4-bromoacetophenone. The transformation is achieved in a two-step sequence:
-
Oxidation: The α-methyl group of 4-bromoacetophenone is oxidized to an aldehyde, yielding 4-bromophenylglyoxal. This is accomplished using the Riley oxidation, a classic and reliable method employing selenium dioxide (SeO₂).
-
Esterification: The resulting glyoxal is then esterified to afford the target molecule, this compound.
This guide will focus on providing a robust and reproducible methodology, grounded in established chemical principles.
The Core Transformation: Selenium Dioxide Oxidation of 4-bromoacetophenone
The cornerstone of this synthesis is the Riley oxidation, which selectively oxidizes an α-methylene or methyl group adjacent to a carbonyl to a 1,2-dicarbonyl compound.[1][2][3] This reaction is particularly effective for aryl methyl ketones.
Unveiling the Mechanism
The mechanism of the selenium dioxide oxidation of a ketone is a well-studied process.[4] It proceeds through the following key steps:
-
Enolization: The ketone, in this case, 4-bromoacetophenone, first tautomerizes to its enol form in the presence of an acid or base catalyst (often trace amounts of water in the reaction mixture are sufficient).
-
Electrophilic Attack: The electron-rich enol attacks the electrophilic selenium atom of selenium dioxide (or its hydrated form, selenous acid, H₂SeO₃).
-
Rearrangement and Elimination: A series of rearrangements and the elimination of water lead to the formation of an organoselenium intermediate.
-
Hydrolysis: Finally, hydrolysis of this intermediate liberates the 1,2-dicarbonyl product, 4-bromophenylglyoxal, and reduced selenium species, typically elemental selenium (Se).
The overall transformation can be visualized as the insertion of an oxygen atom at the α-position of the ketone.
The Critical Role of Pyridine
In many selenium dioxide oxidations, a base such as pyridine is added to the reaction mixture. While not always strictly necessary, its inclusion can be beneficial.[5] Pyridine can act as a scavenger for any acidic byproducts, preventing potential side reactions and decomposition of the desired product. It can also influence the reactivity of the selenium dioxide and the reaction intermediates, in some cases leading to cleaner reactions and higher yields.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-bromoacetophenone | 199.04 | 19.9 g | 0.1 | --- |
| Selenium Dioxide (SeO₂) | 110.96 | 11.1 g | 0.1 | Caution: Highly Toxic |
| Dioxane | 88.11 | 150 mL | - | Solvent |
| Water | 18.02 | 5 mL | - | --- |
| Methanol | 32.04 | 100 mL | - | For esterification |
| Sulfuric Acid (conc.) | 98.08 | 2-3 drops | - | Catalyst for esterification |
Step-by-Step Synthesis
Step 1: Oxidation of 4-bromoacetophenone to 4-bromophenylglyoxal
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 11.1 g (0.1 mol) of selenium dioxide, 150 mL of dioxane, and 5 mL of water.
-
Dissolution of SeO₂: Heat the mixture to 50-60 °C with stirring until the selenium dioxide has completely dissolved.
-
Addition of Substrate: Add 19.9 g (0.1 mol) of 4-bromoacetophenone to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A red-brown precipitate of elemental selenium will form as the reaction proceeds.
-
Work-up: After the reaction is complete, allow the mixture to cool slightly and decant the hot solution from the precipitated selenium.
-
Solvent Removal: Remove the dioxane and water by distillation under reduced pressure.
-
Purification: The crude 4-bromophenylglyoxal can be purified by vacuum distillation or by conversion to its hydrate. To prepare the hydrate, dissolve the crude product in hot water, and allow it to crystallize upon cooling.[6]
Step 2: Esterification of 4-bromophenylglyoxal to this compound
-
Reaction Setup: To the crude 4-bromophenylglyoxal (or its hydrate) from the previous step, add 100 mL of methanol.
-
Acid Catalysis: Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Work-up: Dissolve the residue in diethyl ether (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The final product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Visualization of the Synthetic Workflow
Caption: Synthetic pathway from 4-bromoacetophenone to the final product.
Safety and Handling Considerations
-
Selenium Dioxide: Selenium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[7] Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
-
Dioxane: Dioxane is a flammable liquid and a potential carcinogen. Handle in a fume hood and avoid sources of ignition.
-
Concentrated Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
The synthesis of this compound from 4-bromoacetophenone via a two-step sequence involving Riley oxidation and subsequent esterification is a robust and reliable method. This guide provides the necessary technical details and theoretical background for researchers and professionals to successfully implement this synthesis in a laboratory setting. Careful adherence to the experimental protocol and safety precautions is paramount for achieving high yields of the desired product.
References
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Beneficial addition of pyridine in Riley oxidations. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. (n.d.). AWS. Retrieved from [Link]
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Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. (2012). National Institutes of Health. Retrieved from [Link]
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One‐Pot Synthesis of β‐Ketoesters from Aryl Methyl Ketone via Ketene Dithioacetal. (2023). ResearchGate. Retrieved from [Link]
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phenylglyoxal. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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[ - Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)]. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012). Google Patents.
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Riley oxidation. (n.d.). Wikipedia. Retrieved from [Link]
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Selenium dioxide (SeO2) - Riley oxidation. (n.d.). AdiChemistry. Retrieved from [Link]
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An efficient synthesis of aryl a-keto esters. (n.d.). Retrieved from [Link]
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Synthesis of 4-bromoacetophenone. (n.d.). PrepChem.com. Retrieved from [Link]
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The Role of 4-Bromophenylglyoxal Hydrate in Pharmaceutical R&D. (2025). Retrieved from [Link]
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phenylglyoxal. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 2-(4-bromophenyl)-2-oxoacetate: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-bromophenyl)-2-oxoacetate, a versatile α-ketoester, serves as a pivotal building block in contemporary organic synthesis. Its unique bifunctional nature, characterized by a reactive α-ketoester moiety and a synthetically adaptable aryl bromide, renders it an invaluable precursor for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and key applications, with a focus on the underlying chemical principles and practical experimental methodologies.
Part 1: Nomenclature and Chemical Identity
The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its chemical structure.
IUPAC Name
The correct IUPAC name for the compound is This compound .[1]
Synonyms and Identifiers
In scientific literature and chemical supplier catalogs, this compound is also known by several synonyms. Recognizing these is crucial for effective information retrieval.
| Identifier Type | Value |
| CAS Number | 57699-28-2[1] |
| Common Synonyms | methyl (4-bromophenyl)(oxo)acetate, Methyl p-bromobenzoylformate, Methyl 2-(4-bromophenyl)-2-oxo-acetate[1] |
| Molecular Formula | C₉H₇BrO₃[1] |
| Molecular Weight | 243.05 g/mol [1] |
| InChI Key | ZFPFIURFXDPBIP-UHFFFAOYSA-N[1] |
Part 2: Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, purification, and characterization.
| Property | Value/Description |
| Appearance | Typically a white to off-white solid |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
Note: Experimental values for properties like melting and boiling points can vary slightly depending on purity.
Spectroscopic Data (Reference)
While specific spectra for the methyl ester can be found with suppliers, the following data for the closely related ethyl 2-(4-bromophenyl)-2-oxoacetate provides a reliable reference for spectroscopic analysis.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.90 (d, J = 8.6 Hz, 2H), 7.66 (d, J = 8.6 Hz, 2H), 4.45 (q, J = 7.0 Hz, 2H), 1.42 (t, J = 7.0 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 185.1, 163.2, 132.3, 131.4, 130.5, 62.5, 14.1.
Part 3: Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two common and reliable methods are detailed below.
Method 1: Friedel-Crafts Acylation of Bromobenzene
This is a classic and direct approach for forming the aryl ketone bond. The reaction involves the electrophilic acylation of bromobenzene with an appropriate acylating agent, typically methyl oxalyl chloride, in the presence of a Lewis acid catalyst.
Reaction Scheme:
Figure 1: General workflow for the Friedel-Crafts acylation of bromobenzene.
Experimental Protocol:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add methyl oxalyl chloride (1.0 equivalent) to the stirred suspension.
-
Addition of Bromobenzene: Add bromobenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C. The causality for this slow, cooled addition is to control the exothermic reaction and prevent side reactions.[2]
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and separates the organic product.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Authoritative Grounding: The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution reactions.[3][4] The use of a Lewis acid like AlCl₃ is crucial as it coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of bromobenzene.[5]
Method 2: Oxidation of Methyl 2-(4-bromophenyl)acetate
An alternative strategy involves the oxidation of the benzylic position of a suitable precursor. Methyl 2-(4-bromophenyl)acetate is a readily available starting material for this transformation.
Reaction Scheme:
Figure 2: General workflow for the oxidation of methyl 2-(4-bromophenyl)acetate.
Experimental Protocol (using TBHP/Cu(I)):
-
Reaction Setup: In a round-bottom flask, dissolve methyl 2-(4-bromophenyl)acetate (1.0 equivalent)[6][7][8] and a catalytic amount of a copper(I) salt (e.g., CuI) in a suitable solvent.
-
Addition of Oxidant: Add tert-butyl hydroperoxide (TBHP) (2-3 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture and stir for several hours, monitoring by TLC. The choice of a copper catalyst is based on its ability to facilitate the oxidation of the benzylic C-H bond.[9]
-
Workup and Purification: After the reaction is complete, cool the mixture and perform an appropriate workup, which may involve quenching the excess oxidant and extraction. The crude product is then purified by column chromatography.
Trustworthiness: This protocol is a self-validating system as the progress can be easily monitored by TLC, and the final product can be unambiguously characterized by standard spectroscopic methods (NMR, IR, MS).
Part 4: Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its two key functional groups.
Reactivity of the α-Ketoester Moiety
The vicinal electron-withdrawing keto and ester groups render the keto-carbonyl carbon highly electrophilic. This makes it susceptible to nucleophilic attack, forming the basis for a variety of condensation and addition reactions.
Key Reactions:
-
Heterocycle Synthesis: This is one of the most significant applications. For instance, condensation with o-phenylenediamines yields quinoxaline derivatives, which are prevalent scaffolds in pharmaceuticals.[10] Similarly, reaction with hydrazines can lead to the formation of pyridazinone rings.
-
Wittig and Related Reactions: The keto group can undergo olefination reactions to introduce carbon-carbon double bonds.
-
Reduction: The ketone can be selectively reduced to the corresponding α-hydroxy ester, a valuable chiral building block.
Figure 3: Key reaction pathways of this compound.
Reactivity of the Aryl Bromide
The bromine atom on the phenyl ring is a versatile handle for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of molecules derived from this compound.
Key Reactions:
-
Suzuki Coupling: Reaction with boronic acids to form C-C bonds, enabling the introduction of various aryl or alkyl groups.
-
Heck Coupling: Reaction with alkenes to form new C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
These cross-coupling reactions significantly expand the molecular diversity that can be accessed from this starting material, making it a valuable tool in the generation of compound libraries for drug discovery.
Part 5: Applications in Drug Discovery and Development
This compound and its derivatives are important pharmaceutical intermediates.[11][12][] The ability to readily synthesize diverse heterocyclic structures from this precursor is of particular interest, as these scaffolds are present in a vast number of biologically active compounds.
For example, the synthesis of quinoxaline derivatives is a prominent application. Quinoxalines are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[10] The use of this compound allows for the straightforward construction of the quinoxaline core, with the bromo-substituent providing a site for further modification to optimize biological activity and pharmacokinetic properties.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its straightforward preparation, combined with the dual reactivity of the α-ketoester and aryl bromide functionalities, provides chemists with a powerful tool for the construction of complex and biologically relevant molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its effective utilization in research and development, particularly in the pursuit of new therapeutic agents.
References
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4-Bromophenylacetic acid. In Wikipedia. (2023, October 27). [Link]
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- Supporting Information. (n.d.). Retrieved from a relevant, accessible source for synthetic procedures.
- Jiang, J. (2019). CuO-catalyzed oxidation of aryl acetates with aqueous tert-butyl hydroperoxide for the synthesis of α-ketoesters. Article.
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Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates. Sarex. (n.d.). Retrieved from [Link]
- Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method. (2013). Google Patents.
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Friedel-Crafts acylation (video). Khan Academy. (n.d.). Retrieved from [Link]
- El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. American Journal of Chemistry, 2(1), 1-6.
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Ethyl 2-(4-bromophenyl)-2-oxoacetate. ChemBK. (n.d.). Retrieved from [Link]
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Ashenhurst, J. (2018, May 17). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
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Pharma API Intermediates. Pharma Noble Chem Ltd. (n.d.). Retrieved from [Link]
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This compound. PubChem. (n.d.). Retrieved from [Link]
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Methyl 2-(4-bromophenyl)acetate. PubChem. (n.d.). Retrieved from [Link]
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- Preparation method of methyl benzoate compound. (n.d.). Google Patents.
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An In-Depth Technical Guide to Methyl 2-(4-bromophenyl)-2-oxoacetate for Advanced Research Applications
This guide provides an in-depth technical overview of Methyl 2-(4-bromophenyl)-2-oxoacetate, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. We will explore its fundamental molecular characteristics, detailed synthesis protocols, safety considerations, and its versatile applications as a building block in modern organic chemistry.
Core Molecular Attributes and Identifiers
This compound is an aromatic α-ketoester. The presence of a bromine atom on the phenyl ring, combined with the reactive α-ketoester group, makes it a highly valuable precursor for constructing more complex molecular architectures. Its primary identifiers and physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrO₃ | [1][2][3] |
| Molecular Weight | 243.05 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 57699-28-2 | [1][2][3] |
| Canonical SMILES | COC(=O)C(=O)C1=CC=C(C=C1)Br | [1] |
| Synonyms | Methyl p-bromobenzoylformate, Methyl (4-bromophenyl)glyoxylate, Methyl 4-bromo-α-oxobenzeneacetate | [1][2] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is most effectively achieved via a Friedel-Crafts acylation reaction. This method is favored due to its high efficiency and the commercial availability of the starting materials. The core of this process involves the reaction of bromobenzene with methyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Mechanistic Insight: The Lewis acid catalyst (AlCl₃) coordinates with methyl oxalyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich π-system of bromobenzene. The bromine atom is an ortho-, para- director; therefore, the para-substituted product is the major isomer formed due to reduced steric hindrance compared to the ortho position. A subsequent aqueous workup quenches the reaction and removes the catalyst. This established methodology is a reliable route for preparing aryl glyoxylates.[4]
Detailed Experimental Protocol
-
Reagents and Equipment:
-
Bromobenzene
-
Methyl oxalyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
-
Step-by-Step Procedure:
-
Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice bath.
-
Catalyst Suspension: Under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Acyl Chloride Addition: Slowly add methyl oxalyl chloride (1.0 equivalent) to the suspension via the dropping funnel while maintaining the temperature at 0-5°C. Stir for 30 minutes.
-
Aromatic Addition: Add bromobenzene (1.05 equivalents) dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours or until TLC/GC-MS analysis indicates the consumption of starting material.
-
Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (to hydrolyze the aluminum salts).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety, Handling, and Storage
Proper handling of this compound and its precursors is critical. As with many halogenated organic compounds and acylating agents, appropriate personal protective equipment (PPE) is mandatory.
Hazard Profile: Based on data for the compound and its close analogs, the following hazards are identified.[3][5][6]
| Hazard Type | GHS Statement |
| Acute Toxicity | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. |
| Skin Sensitization | H317: May cause an allergic skin reaction. |
| Eye Damage/Irritation | H319: Causes serious eye irritation. |
| Respiratory Irritation | H335: May cause respiratory irritation. |
Handling and Storage Protocol:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure safety showers and eyewash stations are readily accessible.
-
Personal Protective Equipment: Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.
-
Handling: Avoid breathing dust, fumes, or vapors.[5] Do not get in eyes, on skin, or on clothing.[6] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.
Applications in Drug Discovery and Heterocyclic Synthesis
The true value of this compound lies in its dual reactivity, which makes it a powerful intermediate for building diverse molecular libraries.
-
α-Ketoester Reactivity: The 1,2-dicarbonyl moiety is a prime electrophile for condensation reactions. It is particularly useful in the synthesis of nitrogen-containing heterocycles, which form the core of many pharmacologically active compounds. For instance, it can react with o-phenylenediamines to form quinoxaline derivatives, a scaffold found in numerous therapeutic agents.[7]
-
Aryl Bromide Functionality: The bromine atom serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[7] This allows for the late-stage introduction of diverse functional groups, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies in drug discovery.
Exemplary Workflow: Synthesis of a Substituted Quinoxaline
The following diagram illustrates a two-step process where this compound is first used to construct a quinoxaline core, which is then further diversified via a Suzuki coupling reaction.
Caption: Synthetic utility in generating diverse heterocyclic libraries.
This strategic combination of reactions showcases how this compound serves as a robust platform for accessing complex and potentially bioactive molecules. Its application can significantly accelerate hit-to-lead optimization campaigns in pharmaceutical research.[8][9]
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(4-bromophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
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Mol-Instincts. (n.d.). 2-(4-bromophenyl)-2-oxoethyl [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetate. Retrieved from [Link]
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Arctom Scientific. (n.d.). This compound. Retrieved from [Link]
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SynZeal. (n.d.). Safety Data Sheet - Methyl 4-Bromophenylacetate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectral Analysis of Methyl 2-(4-bromophenyl)-2-oxoacetate
Abstract
This technical guide provides a comprehensive analysis of the spectral data for methyl 2-(4-bromophenyl)-2-oxoacetate (C₉H₇BrO₃), a key intermediate in various synthetic pathways.[1] As drug development and materials science demand increasingly rigorous structural confirmation, a multi-technique spectroscopic approach is not just best practice—it is essential. This document outlines the principles, experimental protocols, and detailed interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound. The causality behind experimental choices is explained, and protocols are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structure of this α-ketoester.
Introduction: The Analytical Imperative
This compound is an aromatic α-ketoester, a class of compounds valued for its versatile reactivity. The presence of a bromine atom, an ester, and a ketone functional group within a compact structure makes it a valuable building block. However, this same structural complexity necessitates a robust and orthogonal analytical strategy to unambiguously confirm its identity and rule out isomeric impurities or residual starting materials.
Spectroscopic analysis provides a non-destructive "fingerprint" of a molecule. Each technique probes a different aspect of the molecule's quantum mechanical properties:
-
NMR Spectroscopy maps the chemical environment of hydrogen and carbon nuclei.
-
IR Spectroscopy identifies the vibrational modes of functional groups.
-
Mass Spectrometry measures the precise mass-to-charge ratio, confirming elemental composition and revealing fragmentation patterns.
By synthesizing the data from these distinct methods, we construct a self-validating dossier of evidence that confirms the molecular structure with the highest degree of confidence.
The Analytical Workflow: A Holistic Approach
Caption: A generalized workflow for the spectroscopic analysis of an organic compound.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following numbering scheme will be used throughout this guide.
Caption: Structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the connectivity and chemical environment of atoms.[2][3]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic; it is an excellent solvent for a wide range of organic compounds and its residual proton and carbon signals are well-documented and do not typically interfere with signals from the analyte.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard, defining the 0 ppm reference point for both ¹H and ¹³C spectra.[3]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[4] Higher field strengths improve signal dispersion and simplify spectral interpretation.
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest signal.
-
¹³C NMR Acquisition: Acquire data using proton decoupling to produce a spectrum of sharp singlets. A longer acquisition time is necessary due to the low natural abundance of the ¹³C isotope.
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides a map of the proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~ 8.0 - 7.8 | Doublet (d) | 2H | H2, H6 | These protons are ortho to the electron-withdrawing α-ketoester group, which deshields them significantly, shifting them downfield. They appear as a doublet due to coupling with H3 and H5. |
| ~ 7.7 - 7.5 | Doublet (d) | 2H | H3, H5 | These protons are ortho to the bromine atom. While bromine is electronegative, its deshielding effect is less pronounced than the adjacent carbonyl system. They appear as a doublet due to coupling with H2 and H6. |
| ~ 3.9 | Singlet (s) | 3H | H9 (CH₃) | This is a classic methyl ester singlet. The electronegative oxygen atom deshields these protons, placing them around 3.9 ppm. The absence of adjacent protons results in a singlet. |
Expert Interpretation: The aromatic region is expected to exhibit a characteristic AA'BB' system, typical of a 1,4-disubstituted benzene ring. The two distinct electronic environments—one adjacent to a carbonyl and the other to a halogen—create two distinct signals, each integrating to 2H. The clear separation of these aromatic signals from the aliphatic methyl singlet provides immediate confirmation of the key structural motifs. Online prediction tools can further refine these expected shift values.[5]
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum reveals all unique carbon environments within the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
| ~ 185 | C7 (Ketone C=O) | α-Keto carbonyl carbons are highly deshielded and appear significantly downfield, typically in the 180-200 ppm range.[6][7] |
| ~ 164 | C8 (Ester C=O) | Ester carbonyl carbons are also deshielded but appear upfield relative to ketones, generally in the 160-185 ppm range.[6][7] |
| ~ 132 | C2, C6 | Aromatic carbons adjacent to the electron-withdrawing carbonyl group are deshielded. |
| ~ 132.5 | C3, C5 | Aromatic carbons meta to the carbonyl group and adjacent to the bromine atom. Their chemical shift is influenced by both substituents. |
| ~ 131 | C1 | The ipso-carbon attached to the carbonyl group. Its signal is often of lower intensity. |
| ~ 130 | C4 | The ipso-carbon attached to the bromine atom. The heavy atom effect of bromine influences this shift. |
| ~ 53 | C9 (OCH₃) | The sp³-hybridized carbon of the methyl ester group, deshielded by the adjacent oxygen atom.[8] |
Expert Interpretation: The most diagnostic signals in the ¹³C spectrum are the two carbonyl peaks.[9] Their distinct chemical shifts provide unequivocal evidence for the presence of both the ketone and the ester functional groups. The four signals in the aromatic region (two for the protonated carbons and two for the quaternary ipso-carbons) confirm the 1,4-disubstitution pattern of the benzene ring. The upfield methyl carbon signal completes the structural picture.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[10][11][12]
Experimental Protocol: IR
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most efficient. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared.[13]
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal is first collected. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The final spectrum is presented in terms of wavenumber (cm⁻¹) versus transmittance (%).[14]
IR Spectral Data & Interpretation
| Predicted Absorption (cm⁻¹) | Intensity | Vibration Type | Assignment | Rationale & Causality |
| ~ 1735 | Strong | C=O Stretch | Ester Carbonyl | The ester carbonyl stretch is typically found at a higher frequency than a simple ketone due to the electron-withdrawing effect of the adjacent oxygen atom.[15][16] |
| ~ 1690 | Strong | C=O Stretch | Ketone Carbonyl | The ketone carbonyl is conjugated with the aromatic ring, which lowers its stretching frequency from the typical ~1715 cm⁻¹ to around 1690 cm⁻¹.[17][18] |
| ~ 3100-3000 | Medium | C-H Stretch | Aromatic C-H | Characteristic stretching vibrations for sp²-hybridized C-H bonds on the benzene ring. |
| ~ 1600, 1485 | Medium-Weak | C=C Stretch | Aromatic Ring | These absorptions are diagnostic for the presence of an aromatic ring. |
| ~ 1250-1100 | Strong | C-O Stretch | Ester C-O | This strong band is characteristic of the C-O single bond stretch in the ester functional group. |
Expert Interpretation: The IR spectrum provides a rapid and definitive confirmation of the key functional groups. The presence of two distinct and strong carbonyl (C=O) absorption bands is the most critical feature, immediately validating the α-ketoester structure.[19] The higher frequency band corresponds to the ester, and the lower, conjugation-shifted band corresponds to the ketone. The presence of aromatic C-H and C=C stretches further corroborates the overall structure.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental formula of a compound and offers structural clues through the analysis of its fragmentation patterns.[20] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it minimizes in-source fragmentation and typically produces a strong signal for the molecular ion.[21][22][23]
Experimental Protocol: MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Ionization Mode: Positive ion mode is typically used, which will detect the molecule as a protonated species [M+H]⁺ or adducted with a cation like sodium [M+Na]⁺.
-
Data Acquisition: Acquire a full scan spectrum to determine the mass of the molecular ion. If desired, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.[24]
MS Spectral Data & Interpretation
| Expected m/z | Ion Formula | Rationale & Causality |
| 242.96 / 244.96 | [C₉H₇BrO₃+H]⁺ | The protonated molecular ion. The presence of two peaks of nearly equal intensity separated by 2 Da is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). This is a definitive piece of evidence. |
| 211.93 / 213.93 | [C₈H₄BrO₂]⁺ | Loss of the methoxy radical (•OCH₃, 31 Da) via α-cleavage is a common fragmentation pathway for methyl esters.[25][26] |
| 183.94 / 185.94 | [C₇H₄BrO]⁺ | Subsequent loss of carbon monoxide (CO, 28 Da) from the acylium ion is a very common fragmentation for aromatic ketones.[27][28] |
| 155.95 / 157.95 | [C₆H₄Br]⁺ | Loss of the entire keto-ester side chain, leaving the bromophenyl cation. |
Expert Interpretation: The most crucial piece of information from the mass spectrum is the high-resolution mass of the molecular ion. The measured mass should match the theoretical mass of C₉H₇BrO₃ (241.95786 Da) within a few ppm, confirming the elemental formula. The isotopic pattern of bromine provides an immediate and unambiguous check for the presence of this halogen. The fragmentation pattern, illustrated below, follows logical pathways for esters and ketones and serves as secondary structural confirmation.
Caption: Predicted major fragmentation pathway for this compound in positive-ion ESI-MS.
Conclusion: Synthesizing the Spectroscopic Evidence
The structural elucidation of this compound is a clear example of the power of a multi-technique spectroscopic approach.
-
NMR confirmed the carbon-hydrogen framework, establishing the 1,4-disubstituted aromatic ring, the methyl ester group, and the absence of other proton-bearing carbons.
-
IR provided definitive evidence for the presence of the two distinct carbonyl functional groups (ester and conjugated ketone) and the aromatic ring.
-
MS established the correct elemental formula through high-resolution mass measurement and confirmed the presence of a single bromine atom via its characteristic isotopic signature.
Individually, each technique provides crucial clues. Together, they form an interlocking, self-validating system of evidence that allows for the unambiguous confirmation of the molecule's identity, purity, and structure, meeting the rigorous standards required in research and development.
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The Evolving Landscape of Methyl 2-(4-bromophenyl)-2-oxoacetate Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers down a multitude of synthetic pathways, with a keen focus on scaffolds that offer both synthetic accessibility and diverse biological potential. Among these, derivatives of Methyl 2-(4-bromophenyl)-2-oxoacetate are emerging as a promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, offering insights for researchers and drug development professionals.
The Chemical Core: Understanding this compound
This compound is an α-keto ester characterized by a phenyl ring substituted with a bromine atom at the para position. This unique structure, featuring both an electrophilic keto group and a reactive ester moiety, makes it a versatile building block for the synthesis of a wide array of heterocyclic and acyclic compounds. The presence of the bromine atom further enhances its utility, providing a handle for cross-coupling reactions and influencing the electronic properties of the molecule, which in turn can modulate its biological activity.
Anticancer Potential: A Primary Frontier
The development of novel anticancer agents is a critical area of research, and derivatives of this compound have shown significant promise. The 4-bromophenyl moiety has been identified as a key pharmacophore in various anticancer compounds, contributing to their cytotoxic activity.[1]
Structure-Activity Relationship Insights
Research into various brominated aromatic compounds has provided valuable insights into the structure-activity relationships (SAR) governing their anticancer effects. For instance, in a series of bromophenol hybrids, the introduction of N-containing heterocyclic moieties was found to be crucial for their inhibitory activity against a panel of human cancer cell lines, including A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HCT116 (colon carcinoma).[2] While direct studies on this compound derivatives are still emerging, these findings suggest that derivatization of the core structure to introduce heterocyclic systems could be a fruitful strategy for enhancing anticancer potency.
Proposed Mechanisms of Action
The anticancer activity of brominated compounds is often attributed to their ability to induce oxidative stress and apoptosis in cancer cells. For example, some bromophenol hybrids have been shown to induce cell cycle arrest and apoptosis through the generation of reactive oxygen species (ROS) and the modulation of apoptotic pathways.[2] It is hypothesized that derivatives of this compound may exert their anticancer effects through similar mechanisms.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for synthesis and evaluation of anticancer activity.
Data Summary: Anticancer Activity of Related Bromophenyl Derivatives
While specific IC50 values for this compound derivatives are not yet widely published, the following table summarizes the anticancer activity of some related bromophenyl compounds to provide a comparative context.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Bromophenol Hybrids | A549 | Varies (some <10) | [2] |
| Brominated Coelenteramines | Gastric, Lung | 15.2 - 32.6 | [1] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | SNB-75 (CNS Cancer) | PGI = 41.25 | [3] |
Note: PGI refers to Percent Growth Inhibition.
Antimicrobial Activity: A Broad Spectrum of Possibilities
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Phenylglyoxylic acid derivatives, the broader class to which this compound belongs, have been investigated for their antibacterial properties.[4][5][6]
Antibacterial Spectrum
Studies on various phenylglyoxylic acid amides have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5][6] For example, certain 2-[2-(acetylamino)phenyl]-2-oxoacetamides have shown significant activity against a range of bacterial strains, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range for some compounds.[5][6]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Test Compounds: The synthesized derivatives are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the MIC Assay Workflow
Caption: Step-by-step workflow for the MIC assay.
Anti-inflammatory Potential: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases, driving the search for novel anti-inflammatory agents. Derivatives of phenylglyoxylic acid have shown potential in this area.[4][5][6]
In Vivo Evaluation
Animal models, such as the carrageenan-induced paw edema model in rodents, are commonly used to assess the acute anti-inflammatory activity of new compounds. Studies on certain phenylglyoxylic acid derivatives have demonstrated a significant reduction in edema formation, indicating their potential to mitigate inflammatory responses.[5][6] While specific data for this compound derivatives is pending, the general activity of the parent class is encouraging.
Signaling Pathway in Inflammation
Caption: Hypothesized inhibition of the NF-κB pathway.
Synthesis of Derivatives: A Gateway to Diverse Bioactivities
The versatility of the this compound core lies in its reactivity, allowing for the synthesis of a wide range of derivatives. A common and effective strategy is the use of this α-keto ester as a precursor for the synthesis of various heterocyclic compounds, which are well-known to possess diverse pharmacological properties. For instance, ethyl 2-(3-bromophenyl)-2-oxoacetate has been utilized in the synthesis of pyrimidine derivatives, a class of compounds with established biological activities.[7][8][9][10][11]
General Synthetic Scheme for Pyrimidine Derivatives
A plausible synthetic route starting from this compound could involve a condensation reaction with a suitable dinucleophile, such as urea or thiourea, to form a pyrimidine ring. The reaction conditions would typically involve a suitable solvent and a catalyst.
Future Directions and Conclusion
The exploration of this compound derivatives as biologically active agents is a field with considerable untapped potential. While research on the broader classes of bromophenyl and phenylglyoxylic acid derivatives provides a strong rationale for their investigation, dedicated studies focusing on this specific scaffold are needed to fully elucidate their therapeutic promise.
Future research should focus on:
-
Systematic Synthesis: The design and synthesis of focused libraries of this compound derivatives with diverse substitutions.
-
Comprehensive Biological Screening: Evaluation of these libraries against a wide range of biological targets, including various cancer cell lines, bacterial and fungal strains, and inflammatory models.
-
In-depth Mechanistic Studies: Elucidation of the molecular mechanisms underlying the observed biological activities of the most potent compounds.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Development of QSAR models to guide the rational design of more potent and selective derivatives.
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Al-Suaily, K. A., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(23), 8235. [Link]
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An In-depth Technical Guide to Methyl 2-(4-bromophenyl)-2-oxoacetate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-bromophenyl)-2-oxoacetate, a halogenated aryl-α-keto ester, is a pivotal building block in modern organic synthesis. Its unique bifunctional nature, featuring a reactive keto group and a versatile brominated aromatic ring, makes it a valuable precursor for a diverse array of complex molecules. This guide provides a comprehensive overview of its historical context, key physical and chemical properties, established synthetic methodologies with detailed protocols, and its significant applications in medicinal chemistry and materials science.
Historical Context: The Evolution of a Versatile Reagent
While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the development of robust synthetic methodologies for α-keto esters in the 20th century. The significance of this class of compounds as synthetic intermediates spurred extensive research into their preparation.
Early methods for synthesizing α-keto acids, the precursors to their esters, date back to the 19th century. However, the widespread availability and utility of compounds like this compound are a direct result of the refinement of several key chemical transformations. These include the Friedel-Crafts acylation, which allows for the direct introduction of an acyl group to an aromatic ring, and various oxidation reactions of readily available starting materials. The development of transition-metal-catalyzed cross-coupling reactions has further expanded the synthetic utility of the brominated aromatic moiety, solidifying the importance of this reagent in contemporary chemical synthesis.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrO₃ | PubChem[1] |
| Molecular Weight | 243.05 g/mol | PubChem[1] |
| CAS Number | 57699-28-2 | PubChem[1] |
| Appearance | Not explicitly stated, but related compounds are often solids or oils. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and chloroform. |
Spectroscopic Data (Predicted and from related compounds):
While a complete set of spectra for this compound is not available in the public domain, data from closely related compounds and predictive models provide valuable insights.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm) and signals in the aromatic region (typically between 7.5 and 7.8 ppm) corresponding to the protons on the brominated phenyl ring.
-
¹³C NMR: The carbon NMR spectrum for the related 2-(4-bromophenyl)-2-oxoacetic acid shows characteristic peaks for the carboxyl carbon, the keto carbon, and the aromatic carbons.[2] The methyl ester carbon in the target compound would appear as a distinct signal around 53 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities (typically in the range of 1680-1750 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peak (M+) and fragment ions corresponding to the loss of the methoxy group or other fragments.
Synthetic Methodologies: A Practical Guide
Several reliable methods exist for the synthesis of this compound. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Method 1: Friedel-Crafts Acylation of Bromobenzene
This classical approach involves the reaction of bromobenzene with an appropriate acylating agent, such as methyl oxalyl chloride, in the presence of a Lewis acid catalyst.
Conceptual Workflow: Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation of bromobenzene.
Detailed Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as dichloromethane or carbon disulfide.
-
Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of methyl oxalyl chloride (1.0 eq) in the same solvent from the dropping funnel.
-
Addition of Bromobenzene: After the formation of the acylium ion complex, add bromobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Rationale: The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds to an aromatic ring.[3][4] The use of a strong Lewis acid like aluminum chloride is crucial for activating the acyl chloride to form the reactive acylium ion electrophile. The para-substitution is generally favored due to the directing effect of the bromine atom.
Method 2: Oxidation of 4'-Bromoacetophenone
This method involves the oxidation of the methyl group of commercially available 4'-bromoacetophenone, followed by esterification. Selenium dioxide is a common oxidizing agent for this transformation.
Conceptual Workflow: Oxidation of 4'-Bromoacetophenone
Caption: Synthesis via oxidation of 4'-bromoacetophenone.
Detailed Protocol:
Step 1: Oxidation to 2-(4-bromophenyl)-2-oxoacetic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4'-bromoacetophenone (1.0 eq) in a suitable solvent like aqueous dioxane or pyridine.
-
Addition of Oxidant: Add selenium dioxide (1.1 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and filter to remove the selenium byproduct. Acidify the filtrate with hydrochloric acid to precipitate the crude 2-(4-bromophenyl)-2-oxoacetic acid.
-
Purification: The crude acid can be purified by recrystallization.
Step 2: Esterification
-
Reaction Setup: Dissolve the purified 2-(4-bromophenyl)-2-oxoacetic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heating: Heat the mixture to reflux for several hours.
-
Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting methyl ester by column chromatography or distillation under reduced pressure.
Rationale: The oxidation of α-methyl ketones to α-keto acids using selenium dioxide is a well-established transformation.[3] The subsequent Fischer esterification is a straightforward and efficient method for converting the carboxylic acid to its corresponding methyl ester.[5]
Applications in Drug Discovery and Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules and functional materials.
-
Pharmaceutical Synthesis: The α-keto ester moiety is a precursor to α-hydroxy esters and α-amino esters, which are common structural motifs in pharmaceuticals. The bromo-functionalized phenyl ring allows for further elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used to build novel pesticide and herbicide candidates.
-
Materials Science: The rigid aromatic core and reactive functional groups make it a useful building block for the synthesis of novel organic materials with potential applications in electronics and optics.
Conclusion
This compound is a valuable and versatile building block in organic chemistry. Its synthesis, primarily through Friedel-Crafts acylation or the oxidation of readily available precursors, is well-established. The dual reactivity of its keto-ester and bromo-aryl functionalities provides a powerful platform for the synthesis of a wide array of complex and functionally diverse molecules, making it an indispensable tool for researchers in both academia and industry.
References
-
Li, Z., et al. (2022). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 27(15), 4983. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S93. 13 C NMR spectrum of 2-(4-bromophenyl)-2-oxoacetic acid in... Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Safe Handling of Methyl 2-(4-bromophenyl)-2-oxoacetate for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Department]
Introduction
Methyl 2-(4-bromophenyl)-2-oxoacetate is a valuable reagent in organic synthesis, frequently employed as a building block in the development of novel pharmaceutical compounds and other complex molecules. Its unique structure, featuring a brominated aromatic ring and an alpha-ketoester moiety, provides multiple reactive sites for chemical modification. However, these same features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety principles and an understanding of its chemical reactivity, to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. A thorough risk assessment must be conducted before its use, considering the scale of the reaction, the experimental conditions, and the potential for exposure.
1.1. GHS Classification
Based on available data for the compound and structurally related molecules, this compound is anticipated to fall under the following GHS hazard classifications:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [1]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. [1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.
Causality Insight: The presence of the brominated aromatic ring and the reactive alpha-ketoester functional group are the primary contributors to its hazardous properties. Brominated aromatic compounds can be irritants and may have other toxicological effects. The keto and ester groups can react with biological molecules, leading to irritation and toxicity.
1.2. Toxicological Profile
-
Acute Effects: Ingestion may lead to gastrointestinal distress. Skin and eye contact will likely cause irritation, redness, and pain. Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and shortness of breath.
-
Chronic Effects: The long-term toxicological properties of this compound have not been extensively studied. As with many halogenated organic compounds, repeated or prolonged exposure should be avoided.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 57699-28-2 | PubChem[2] |
| Molecular Formula | C₉H₇BrO₃ | PubChem[2] |
| Molecular Weight | 243.05 g/mol | PubChem[2] |
| Appearance | Solid (form may vary) | Assumed from typical state of similar compounds |
| Boiling Point | Not determined | |
| Melting Point | Not determined | |
| Solubility | Soluble in many organic solvents | General chemical knowledge |
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential when working with this compound.
2.1. Engineering Controls
The primary method for controlling exposure should be through engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust or vapors.
-
Ventilation: The laboratory should have adequate general ventilation.
2.2. Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent skin and eye contact.
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron should also be worn.
-
Respiratory Protection: In situations where a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Diagram 1: Hierarchy of Controls for Safe Handling
Caption: Step-by-step workflow for responding to a chemical spill.
Disposal Considerations
Waste disposal must be carried out in accordance with all applicable federal, state, and local regulations.
-
Chemical Waste: this compound and any contaminated materials should be disposed of as hazardous chemical waste.
-
Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste.
Conclusion
This compound is a compound with significant potential in research and drug development. By understanding its chemical properties and potential hazards, and by diligently implementing the safety protocols outlined in this guide, researchers can work with this valuable reagent safely and effectively. A proactive approach to safety is paramount in any laboratory setting and is the foundation of successful scientific discovery.
References
- Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 69, 1-38.
- Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 105, 307-312.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
The Versatile Building Block: A Technical Guide to Methyl 2-(4-bromophenyl)-2-oxoacetate for Researchers and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Intermediate
Methyl 2-(4-bromophenyl)-2-oxoacetate, a seemingly unassuming α-ketoester, holds significant strategic importance in the realms of medicinal chemistry and organic synthesis. Its unique bifunctional nature, possessing both a reactive α-ketoester moiety and a synthetically versatile aryl bromide, renders it a valuable precursor for a diverse array of complex molecular architectures. This technical guide provides an in-depth exploration of its commercial availability, synthesis, characterization, and critical applications in the development of novel therapeutics. For researchers and drug development professionals, understanding the nuances of this reagent is paramount to unlocking its full potential in the construction of innovative molecular entities.
Commercial Availability and Typical Specifications
This compound is readily accessible from a variety of chemical suppliers. It is crucial for researchers to consider the purity and specifications offered by different vendors to ensure the integrity and reproducibility of their synthetic endeavors.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |
| Various | 57699-28-2 | C₉H₇BrO₃ | 243.05 | ≥97% |
Table 1: Commercial Availability and General Specifications of this compound. Data compiled from various chemical supplier catalogs.
It is typically supplied as a solid and should be stored in a dry, well-ventilated area at room temperature. For detailed safety and handling information, consulting the material safety data sheet (MSDS) from the specific supplier is mandatory.
Synthesis and Mechanistic Insights: A Focus on Friedel-Crafts Acylation
The most prevalent and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene. This electrophilic aromatic substitution reaction provides a direct and efficient route to the desired product.
Reaction Scheme:
Figure 1: Synthesis of this compound via Friedel-Crafts Acylation. A descriptive caption of the workflow.
Mechanistic Pathway:
The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich bromobenzene ring.
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of methyl oxalyl chloride. This polarization facilitates the departure of the chloride ion, generating a resonance-stabilized acylium ion.[1][2]
-
Electrophilic Aromatic Substitution: The acylium ion acts as a potent electrophile and is attacked by the π-electrons of the bromobenzene ring. Due to the ortho-, para-directing nature of the bromine atom, the primary product of this substitution is the para-isomer.
-
Deprotonation and Catalyst Regeneration: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), removes a proton from the aromatic ring, restoring its aromaticity and regenerating the Lewis acid catalyst.
Figure 2: Mechanistic Steps of the Friedel-Crafts Acylation. A brief, descriptive caption.
Experimental Protocol (Adapted from a similar synthesis of methyl 2-(4-chlorophenyl)-2-oxoacetate):
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and moisture-sensitive reagents.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 eq.) and a dry, inert solvent such as dichloromethane.
-
Addition of Acylating Agent: The flask is cooled to 0 °C in an ice bath. Methyl oxalyl chloride (1.0 eq.) is added dropwise via the dropping funnel, ensuring the temperature remains below 5 °C.
-
Addition of Bromobenzene: Bromobenzene (1.0 eq.) is then added dropwise at a rate that maintains the internal temperature below 10 °C.
-
Reaction Progression: The reaction mixture is stirred at room temperature for several hours until the starting materials are consumed (monitored by TLC or GC).
-
Work-up: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Potential Impurities:
The primary impurities that may arise from this synthesis include:
-
Ortho-isomer: Although the para-isomer is the major product, small amounts of the ortho-isomer can be formed.
-
Unreacted Starting Materials: Incomplete reaction can leave residual bromobenzene and methyl oxalyl chloride.
-
Diacylated Products: While less common in acylation compared to alkylation, under forcing conditions, diacylation could potentially occur.
-
Hydrolysis Products: Exposure to moisture during work-up can lead to the hydrolysis of the ester to the corresponding carboxylic acid, 2-(4-bromophenyl)-2-oxoacetic acid.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (two doublets, integrating to 2H each) and a singlet for the methyl ester protons (integrating to 3H). |
| ¹³C NMR | Signals corresponding to the carbonyl carbons of the ketone and ester, the aromatic carbons (with characteristic shifts due to the bromine substituent), and the methyl carbon of the ester. |
| IR Spectroscopy | Strong absorption bands for the C=O stretching of the ketone and the ester, as well as characteristic peaks for the aromatic C-H and C-Br bonds. |
| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 in approximately a 1:1 ratio). |
Table 2: Expected Analytical Data for this compound.
Applications in Drug Discovery and Development
The synthetic utility of this compound is most prominently demonstrated in its role as a versatile building block for the synthesis of various heterocyclic scaffolds, many of which are privileged structures in medicinal chemistry.
Synthesis of Quinoxaline Derivatives:
Quinoxalines are a class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4][5] this compound serves as a key precursor for the synthesis of substituted quinoxalines through condensation with o-phenylenediamines.
Figure 3: General scheme for the synthesis of quinoxaline derivatives. A brief, descriptive caption.
The reaction typically proceeds in a protic solvent like ethanol and can be catalyzed by a small amount of acid. The initial condensation is followed by an intramolecular cyclization and dehydration to afford the aromatic quinoxaline ring system. The bromine atom remains intact, providing a handle for further diversification through cross-coupling reactions.
Synthesis of Oxadiazole Derivatives:
1,3,4-Oxadiazoles are another important class of five-membered heterocycles that are frequently found in biologically active compounds.[6][7] this compound can be converted to the corresponding acid hydrazide, which is a key intermediate for the synthesis of 1,3,4-oxadiazoles. For example, treatment with various reagents can lead to the formation of 2,5-disubstituted 1,3,4-oxadiazoles, where one of the substituents is the 4-bromophenyl group.
Role as a Precursor for Active Pharmaceutical Ingredients (APIs):
While direct incorporation into a final drug molecule is less common, the true value of this compound lies in its role as a key intermediate in the synthesis of more complex APIs.[8] The 4-bromophenyl moiety is a common feature in many drug candidates, and this building block provides an efficient means of introducing this group along with a reactive handle for further molecular elaboration. For instance, the bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents, enabling the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound is a commercially available and synthetically valuable building block for researchers, scientists, and drug development professionals. Its straightforward synthesis via Friedel-Crafts acylation and its dual functionality make it an attractive starting material for the construction of a variety of heterocyclic systems and for the introduction of the 4-bromophenyl moiety in multi-step syntheses of complex target molecules. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective utilization in the pursuit of novel therapeutic agents.
References
-
Wikipedia. Friedel–Crafts reaction. [Link]
- Raw, S. A., et al. (2003). 2-(4-Bromophenyl)quinoxaline. Acta Crystallographica Section E: Structure Reports Online, 59(10), o1380-o1381.
- Bhosale, R. S., et al. (2005).
- Seitz, L. E., et al. (2002). Quinoxalines as potent and selective inhibitors of the epidermal growth factor receptor. Bioorganic & Medicinal Chemistry Letters, 12(15), 1955-1958.
-
ResearchGate. (2023). Synthesis of some 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate compounds. [Link]
-
PMC. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
Sources
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H7BrO3 | CID 11218741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-Bromophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allsubjectjournal.com [allsubjectjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles Using Methyl 2-(4-bromophenyl)-2-oxoacetate
Introduction: The Central Role of Heterocycles and a Versatile Building Block
Heterocyclic chemistry is a cornerstone of modern drug discovery and development. The unique three-dimensional structures and diverse electronic properties of these cyclic compounds, which contain at least one heteroatom, enable them to interact with a wide range of biological targets with high specificity and affinity. This makes them privileged scaffolds in the design of novel therapeutic agents. From blockbuster drugs to cutting-edge clinical candidates, the prevalence of heterocyclic cores underscores their immense importance in medicinal chemistry.
This guide focuses on the synthetic utility of Methyl 2-(4-bromophenyl)-2-oxoacetate, a highly versatile and readily available building block for the construction of a variety of medicinally relevant heterocyclic systems. Its α-ketoester functionality provides two adjacent electrophilic centers, making it an ideal substrate for condensation reactions with a range of binucleophiles. Furthermore, the presence of a bromine atom on the phenyl ring offers a valuable handle for post-synthetic modifications, such as cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.
These application notes provide detailed, field-proven protocols for the synthesis of quinoxalines, benzimidazoles, thiazoles, and pyridinones, starting from this compound. Each protocol is accompanied by an in-depth discussion of the underlying reaction mechanism, providing the causal framework behind the experimental choices and empowering researchers to adapt and troubleshoot these methods effectively.
Synthesis of 3-(4-bromophenyl)quinoxalin-2(1H)-one
Application Focus: Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles, forming the core structure of numerous compounds with a broad spectrum of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. The reaction of α-ketoesters, such as this compound, with o-phenylenediamine provides a direct and efficient route to 3-substituted quinoxalin-2(1H)-ones, which are valuable intermediates in medicinal chemistry.
Reaction Scheme & Mechanism
The synthesis of 3-(4-bromophenyl)quinoxalin-2(1H)-one proceeds via a condensation-cyclization reaction between this compound and o-phenylenediamine.
Caption: Reaction pathway for the synthesis of 3-(4-bromophenyl)quinoxalin-2(1H)-one.
Mechanistic Insights: The reaction is typically acid-catalyzed. The first step involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the more electrophilic ketone carbonyl of the α-ketoester, forming a hemiaminal intermediate which then dehydrates to an imine. This is followed by an intramolecular nucleophilic attack of the second amino group on the ester carbonyl, leading to a cyclized intermediate. Subsequent elimination of methanol and tautomerization yields the stable quinoxalinone ring system. The use of glacial acetic acid as both a solvent and a catalyst facilitates both the condensation and cyclization steps.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.43 g, 10 mmol) and o-phenylenediamine (e.g., 1.08 g, 10 mmol) in 30 mL of glacial acetic acid.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Maintain the reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion of the reaction (disappearance of the starting materials), allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into 200 mL of ice-cold water with constant stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of cold water to remove any residual acetic acid, followed by a wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
Data Summary
| Product | Starting Material | Reagent | Solvent | Yield | Reference |
| 3-(4-bromophenyl)quinoxalin-2(1H)-one | This compound | o-Phenylenediamine | Glacial Acetic Acid | ~90% | [1] |
Synthesis of 2-(4-bromophenyl)-1H-benzo[d]imidazole
Application Focus: The benzimidazole scaffold is a highly privileged structure in medicinal chemistry, found in a multitude of drugs with diverse therapeutic applications, including proton pump inhibitors, anthelmintics, and anticancer agents.[2] The condensation of an α-ketoester with o-phenylenediamine under specific conditions can lead to the formation of 2-substituted benzimidazoles.
Reaction Scheme & Mechanism
The synthesis of 2-(4-bromophenyl)-1H-benzo[d]imidazole from this compound and o-phenylenediamine involves a condensation followed by an oxidative cyclization.
Caption: Reaction pathway for the synthesis of 2-(4-bromophenyl)-1H-benzo[d]imidazole.
Mechanistic Insights: The reaction begins with the condensation of o-phenylenediamine with the keto-carbonyl group of the α-ketoester. Unlike the quinoxaline synthesis, under these conditions, both amino groups can react. The initial adduct undergoes cyclization to form a dihydrobenzimidazole intermediate. The final step is an oxidation, which can be promoted by air or an added oxidant, to form the aromatic benzimidazole ring. The choice of solvent and catalyst is crucial to favor this pathway over the formation of the quinoxalinone.[3]
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.1 eq)
-
Ethanol
-
Ammonium chloride (catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 2.43 g, 10 mmol), o-phenylenediamine (e.g., 1.19 g, 11 mmol), and ammonium chloride (e.g., 0.16 g, 3 mmol).
-
Add 40 mL of ethanol to the flask and equip it with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approximately 78 °C) with stirring.
-
Maintain the reflux for 3-5 hours, monitoring the reaction by TLC (1:2 ethyl acetate:hexanes).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 150 mL of ice-cold water and stir.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to obtain the pure product.
Data Summary
| Product | Starting Material | Reagents | Solvent | Yield | Reference |
| 2-(4-bromophenyl)-1H-benzo[d]imidazole | This compound | o-Phenylenediamine, NH₄Cl | Ethanol | ~71% | [3] |
Synthesis of 2-Amino-4-(4-bromophenyl)thiazole via Hantzsch Thiazole Synthesis
Application Focus: The thiazole ring is a key component of many pharmaceuticals, including antibiotics (penicillin) and anticancer agents. The Hantzsch thiazole synthesis is a classic and reliable method for the construction of this heterocyclic system.[2] This protocol outlines a two-step process starting from this compound, which is first converted to its α-bromo derivative, followed by condensation with thiourea.
Reaction Scheme & Mechanism
Step 1: Bromination of this compound
The α-position of the ketoester is brominated to generate the required α-haloketone precursor for the Hantzsch synthesis.
Step 2: Hantzsch Thiazole Synthesis
The synthesized α-bromo-α-ketoester is then reacted with thiourea to form the thiazole ring.
Caption: Hantzsch synthesis of 2-Amino-4-(4-bromophenyl)thiazole.
Mechanistic Insights: The Hantzsch thiazole synthesis begins with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the bromine atom, displacing the bromide in an SN2 reaction to form a thiouronium salt. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea attacks the ketone carbonyl. The resulting hydroxythiazoline intermediate then undergoes dehydration to form the stable, aromatic thiazole ring.[4]
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 2-bromo-2-(4-bromophenyl)-2-oxoacetate
Materials:
-
This compound (1.0 eq)
-
Bromine (1.0 eq)
-
Chloroform
Procedure:
-
Dissolve this compound (e.g., 2.43 g, 10 mmol) in 20 mL of chloroform in a flask protected from light.
-
Slowly add a solution of bromine (e.g., 1.60 g, 10 mmol) in 5 mL of chloroform dropwise with stirring at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours until the bromine color disappears.
-
Evaporate the solvent under reduced pressure to obtain the crude Methyl 2-bromo-2-(4-bromophenyl)-2-oxoacetate, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
Materials:
-
Crude Methyl 2-bromo-2-(4-bromophenyl)-2-oxoacetate (from Step 1)
-
Thiourea (1.2 eq)
-
Ethanol
-
5% Sodium Carbonate solution
Procedure:
-
Dissolve the crude Methyl 2-bromo-2-(4-bromophenyl)-2-oxoacetate in 30 mL of ethanol in a 100 mL round-bottom flask.
-
Add thiourea (e.g., 0.91 g, 12 mmol) to the solution.
-
Heat the mixture to reflux for 30-60 minutes.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of 5% aqueous sodium carbonate solution.
-
Stir the mixture for 15 minutes, during which the product will precipitate.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol.
Data Summary
| Product | Starting Material | Reagents | Solvent | Yield | Reference |
| 2-Amino-4-(4-bromophenyl)thiazole | Methyl 2-bromo-2-(4-bromophenyl)-2-oxoacetate | Thiourea | Ethanol | ~85% | [5] |
Multicomponent Synthesis of Substituted 2-Pyridinones
Application Focus: The 2-pyridinone core is present in numerous natural products and synthetic compounds with a wide range of biological activities.[6] Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step. This protocol describes a general approach for the synthesis of substituted 2-pyridinones from an α-ketoester, a β-enaminone, and a source of ammonia.
Reaction Scheme & Mechanism
The synthesis of substituted 2-pyridinones can be achieved through a multicomponent reaction involving an α-ketoester, a β-enaminone, and an ammonium salt.
Caption: Multicomponent synthesis of a substituted 2-pyridinone.
Mechanistic Insights: This multicomponent reaction is a variation of the Guareschi-Thorpe condensation.[7] The reaction is believed to proceed via an initial Michael addition of the β-enaminone to the activated α,β-unsaturated system formed in situ from the α-ketoester and ammonia (from ammonium acetate). The resulting adduct then undergoes an intramolecular cyclization and subsequent dehydration to afford the 2-pyridinone ring.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
A suitable β-enaminone (e.g., 3-amino-1-phenylbut-2-en-1-one) (1.0 eq)
-
Ammonium acetate (2.0 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (e.g., 2.43 g, 10 mmol), the β-enaminone (e.g., 1.61 g, 10 mmol), and ammonium acetate (e.g., 1.54 g, 20 mmol).
-
Add 30 mL of ethanol and heat the mixture to reflux with stirring for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Data Summary
| Product | Starting Material | Reagents | Solvent | Yield | Reference |
| Substituted 2-Pyridinone | This compound | β-Enaminone, Ammonium Acetate | Ethanol | Variable | [8] |
References
-
Demuner, A. J., et al. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 14(3), 1184-1197. [Link]
-
Various authors. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
Zhang, T., et al. (2013). Microwave-assisted synthesis of 2-substituted 1H-benzo[d]imidazoles and their antifungal activities in vitro. Heterocycles, 87(7), 1543-1552. [Link]
-
Hantzsch, A. (1887). Condensation of Thioamides with α-Haloketones. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]
- Ahluwalia, V. K., et al. (1988). A Convenient One-Pot Synthesis of 2-Amino-4-aryl-5-aroylthiazoles.
-
Kocabas, E., & Sismek, A. B. (2010). A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium salts. Arkivoc, 2011(2), 162-171. [Link]
- Guareschi, I. (1896). Synthesis of pyridine derivatives. Mem. Reale Accad. Sci. Torino II, 46, 7, 11, 25.
-
Das, B., et al. (2007). An efficient & convenient protocol for the synthesis of quinoxalines & dihydropyrazines via cyclization-oxidation processes using HClO4·SiO2 as a heterogeneous recyclable catalyst. Tetrahedron Letters, 48(30), 5371-5374. [Link]
-
Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. [Link]
-
Chem Help ASAP. (2020). Hantzsch Thiazole Synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). In SynArchive. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
Guareschi-Thorpe Condensation. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Demuner, A. J., et al. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 14(3), 1184-1197. [Link]
-
Royal Society of Chemistry. (2022). Continuous flow synthesis of substituted benzimidazoles by enzyme-electrochemical cascade method. [Link]
-
MDPI. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. [Link]
-
MDPI. (2022). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[9][10]imidazo[1,2-d][2][9][11]triazine Derivatives. [Link]
-
Kumar, A., et al. (2013). A simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. [Link]
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). Sciforum. [Link]
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Application Notes and Protocols: Methyl 2-(4-bromophenyl)-2-oxoacetate in Friedel-Crafts Reactions
Introduction: The Strategic Value of α-Ketoesters in Aromatic C-C Bond Formation
The Friedel-Crafts reaction, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, provides a powerful method for attaching substituents to aromatic rings.[1][2] Among its variants, Friedel-Crafts acylation is particularly valuable for the synthesis of aryl ketones. This is typically achieved using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.[3][4] The resulting ketones are generally less reactive than the starting aromatic compound, which conveniently prevents over-acylation.[2]
This document focuses on a specialized reagent, Methyl 2-(4-bromophenyl)-2-oxoacetate , and its applications in Friedel-Crafts reactions. This α-ketoester is a bifunctional molecule, offering the reactivity of a 1,2-dicarbonyl compound for electrophilic aromatic substitution and a strategically placed bromine atom for subsequent synthetic transformations.[5][6] The presence of the α-keto group enhances the electrophilicity of the acyl carbon, facilitating reactions with a wide range of aromatic and heteroaromatic nucleophiles.
The Reagent: this compound
This compound (C9H7BrO3) is a versatile building block in organic synthesis.[7] Its utility stems from two key structural features:
-
The α-Ketoester Moiety: This functional group serves as a potent electrophile in Friedel-Crafts acylation reactions, leading to the formation of α-aryl-α-ketoesters. These products are valuable intermediates in the synthesis of biologically active molecules and pharmaceuticals.[5][8]
-
The 4-Bromophenyl Group: The bromine atom provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents, significantly expanding the molecular complexity that can be achieved from this single reagent.[5]
Mechanism of the Friedel-Crafts Reaction
The Friedel-Crafts reaction with this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Acylium Ion: The Lewis acid catalyst, typically a strong one like aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester group. This coordination enhances the electrophilicity of the adjacent carbonyl carbon, facilitating the formation of a resonance-stabilized acylium ion.[9][10]
-
Electrophilic Attack: The electron-rich aromatic substrate attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9][11]
-
Deprotonation: A weak base, often the counter-ion of the Lewis acid complex (e.g., AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final acylated product.[1][9]
Experimental Protocols
Protocol 1: General Procedure for the Friedel-Crafts Acylation of Arenes with this compound
This protocol describes a general method for the Lewis acid-catalyzed acylation of a generic arene.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid (e.g., FeCl₃, SnCl₄, BF₃·OEt₂)[3][12]
-
Anhydrous Dichloromethane (DCM) or other suitable inert solvent
-
Arene (e.g., Toluene, Anisole, Naphthalene)
-
Hydrochloric Acid (1 M aq.)
-
Saturated Sodium Bicarbonate Solution (aq.)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the arene (1.2 equivalents) and anhydrous DCM (5 mL per mmol of arene).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add anhydrous AlCl₃ (1.5 equivalents) portion-wise to the stirred solution. Caution: The addition of AlCl₃ can be exothermic.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM (2 mL per mmol).
-
Add the solution of this compound dropwise to the reaction mixture via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl (10 mL per mmol of AlCl₃).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
Table 1: Representative Lewis Acids and Reaction Conditions for Friedel-Crafts Reactions.
| Lewis Acid | Catalyst Loading | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| AlCl₃ | Stoichiometric | Dichloromethane | 0 to RT | 2-4 |
| FeCl₃ | Stoichiometric | Dichloromethane | RT | 4-8 |
| SnCl₄ | Stoichiometric | Dichloromethane | 0 to RT | 3-6 |
| BF₃·OEt₂ | 1.0 equiv. to catalytic | Dichloromethane | 23 | 5 |
| Triflic Acid (TfOH) | Catalytic | Dichloromethane | RT | 1-3 |
Note: Reaction conditions should be optimized for each specific substrate.[2][13]
Visualization of Key Processes
Reaction Mechanism Workflow
Caption: Generalized workflow of the Friedel-Crafts acylation.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Friedel-Crafts reaction.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through careful monitoring and characterization.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is a crucial tool for monitoring the progress of the reaction. The disappearance of the starting material (this compound) and the appearance of a new, typically more polar, product spot indicates a successful reaction.
-
Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the acylated product.
-
Mass Spectrometry: To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and ester groups.
-
Applications in Drug Development and Advanced Synthesis
The products derived from the Friedel-Crafts acylation of this compound are valuable precursors in medicinal chemistry and materials science. The α-aryl-α-ketoester motif is present in various biologically active compounds. Furthermore, the bromo-substituent allows for the facile introduction of other functional groups, enabling the synthesis of complex molecular architectures and the exploration of structure-activity relationships in drug discovery programs.[5][6] The reaction can also be adapted for asymmetric synthesis, providing access to chiral building blocks.[14]
Conclusion
This compound is a highly effective reagent for the Friedel-Crafts acylation of aromatic compounds. The straightforward protocols, coupled with the versatility of the resulting products, make this a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The ability to perform subsequent cross-coupling reactions on the brominated aromatic ring further enhances its utility, providing a gateway to a diverse range of complex molecules.
References
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
- Ishii, A., et al. (2003). Friedel–Crafts-type reaction of arenes with ethyl 2-nitro-3-phenyl-2-propenoate catalyzed by scandium(III)
-
Science.gov. (n.d.). friedel-crafts acylation reaction: Topics by Science.gov. Retrieved from [Link]
- Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
Buchler GmbH. (n.d.). Asymmetric Friedel-Crafts reactions. Retrieved from [Link]
-
ChemBK. (2024, April 9). Ethyl 2-(4-bromophenyl)-2-oxoacetate. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Al-Masum, M., & Kumar, D. (2013). Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles. PMC. Retrieved from [Link]
- Bandini, M., & Umani-Ronchi, A. (Eds.). (2009).
-
LookChem. (n.d.). Lewis acid-catalyzed Friedel-Crafts reactions toward highly versatile, α-quaternary oxime ethers. Retrieved from [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Literature. Retrieved from [Link]
-
PMC. (2024, July 23). Triflic acid-promoted Friedel–Crafts-type carbocyclization of alkenylated biphenyl derivatives: Synthesis and photophysical studies of novel 9,10-dihydrophenanthrenes. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans. Retrieved from [Link]
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Application Notes: Methyl 2-(4-bromophenyl)-2-oxoacetate as a Versatile Scaffold in Medicinal Chemistry
Introduction: The Strategic Importance of the α-Ketoester Moiety in Drug Discovery
Methyl 2-(4-bromophenyl)-2-oxoacetate is a bifunctional molecule featuring an α-ketoester moiety and a brominated aromatic ring. This unique combination of reactive sites makes it a highly valuable starting material and scaffold in medicinal chemistry. The electrophilic nature of the adjacent carbonyl groups allows for a diverse range of chemical transformations, enabling the construction of complex heterocyclic systems. Furthermore, the presence of the bromine atom on the phenyl ring provides a crucial handle for late-stage functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the exploration of a broad chemical space to optimize drug-target interactions.[1] The bromophenyl group itself is a key pharmacophore in many bioactive molecules, contributing to enhanced target affinity and improved pharmacokinetic properties through halogen bonding.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of novel therapeutic agents. We will delve into detailed protocols for the synthesis of key bioactive heterocyclic scaffolds, present their biological activities, and elucidate their potential mechanisms of action.
Synthetic Applications: Building Bioactive Heterocycles
The reactivity of this compound lends itself to the synthesis of a variety of heterocyclic compounds with proven pharmacological relevance. Here, we focus on two prominent examples: quinolines and thiophenes.
Protocol 1: Synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic Acid via the Pfitzinger Reaction
The Pfitzinger reaction is a classic and efficient method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.[4] While a direct reaction with this compound is not explicitly detailed in the literature, a plausible two-step approach can be employed. First, the α-ketoester can be converted to the corresponding 1-(4-bromophenyl)ethan-1-one (4-bromoacetophenone), a suitable carbonyl partner for the Pfitzinger reaction.
Step 1: Conversion of this compound to 4-Bromoacetophenone (Proposed)
This conversion can be achieved through a decarboxylation reaction. A proposed method involves heating the α-ketoester in the presence of a mild acid or base to facilitate the loss of the methoxycarbonyl group.
Step 2: Pfitzinger Synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic Acid
This protocol is adapted from established Pfitzinger reaction procedures.[5][6]
Materials:
-
Isatin
-
4-Bromoacetophenone (synthesized from this compound)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Acetic Acid (glacial)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus
Procedure:
-
Preparation of the Isatin Salt: In a round-bottom flask, dissolve KOH (10 equivalents) in a minimal amount of water and then add ethanol to create a 33% aqueous ethanol solution. To this basic solution, add isatin (1 equivalent) and stir at room temperature for 1 hour. The color of the solution will typically change from orange to yellow, indicating the opening of the isatin ring to form the potassium salt of isatinic acid.
-
Condensation Reaction: To the stirred solution of the isatin salt, add 4-bromoacetophenone (1.05 equivalents).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidification: Slowly add glacial acetic acid with stirring until the solution becomes acidic (pH 4-5). A precipitate of 2-(4-bromophenyl)quinoline-4-carboxylic acid will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.
Experimental Workflow for the Pfitzinger Reaction
Caption: Workflow for the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid.
Protocol 2: Synthesis of Substituted 2-Amino-thiophenes via the Gewald Reaction
The Gewald reaction provides a straightforward route to highly substituted 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur.[7] this compound can serve as the carbonyl component in this multi-component reaction.
Materials:
-
This compound
-
Malononitrile (or other activated nitrile, e.g., ethyl cyanoacetate)
-
Elemental Sulfur
-
Morpholine (or other secondary amine as a catalyst)
-
Ethanol or Methanol
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of morpholine (approximately 0.1-0.2 equivalents) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50°C for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Experimental Workflow for the Gewald Reaction
Caption: Workflow for the synthesis of substituted 2-amino-thiophenes.
Biological Activities of Derivatives
Derivatives synthesized from this compound have demonstrated significant potential as anticancer and antimicrobial agents. The 4-bromophenyl moiety is often crucial for their biological activity.[8]
Anticancer Activity
Quinolines and their derivatives are known to exhibit a broad range of pharmacological properties, including anticancer effects.[9] Specifically, 2-(4-bromophenyl)quinoline derivatives have shown potent cytotoxic activity against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-bromophenyl)quinoline-1,3,4-oxadiazole hybrid | HepG2 (Liver) | 0.137 - 0.332 | [9][10] |
| 2-(4-bromophenyl)quinoline-1,3,4-oxadiazole hybrid | MCF-7 (Breast) | 0.164 - 0.583 | [9][10] |
| Highly Brominated Quinolines | C6 (Glioblastoma) | 15.4 | [3] |
| Highly Brominated Quinolines | HeLa (Cervical) | 26.4 | [3] |
| Highly Brominated Quinolines | HT29 (Colon) | 15.0 | [3] |
Antimicrobial Activity
Thiophene derivatives are another class of compounds accessible from this compound that exhibit promising antimicrobial properties, including activity against drug-resistant bacterial strains.[11][12]
| Compound Class | Bacterial Strain | MIC (mg/L) | Reference |
| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 | [11] |
| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16 | [11] |
| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 32 | [11] |
| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 | [11] |
| Thiophene Derivative 5 | Colistin-Resistant E. coli | 16 | [11] |
| Thiophene Derivative 8 | Colistin-Resistant E. coli | 32 | [11] |
Mechanisms of Action: Elucidating the Pathways to Therapeutic Efficacy
The therapeutic effects of derivatives of this compound are often attributed to their ability to modulate key cellular signaling pathways involved in cancer progression and microbial survival.
Anticancer Mechanism: Induction of ROS-Mediated Apoptosis and EGFR Inhibition
Many bromophenol-containing compounds exert their anticancer effects by inducing apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS).[13][14] An overproduction of ROS creates oxidative stress within cancer cells, leading to the activation of pro-apoptotic signaling cascades.
ROS-Mediated Apoptotic Pathway
Caption: Simplified diagram of ROS-mediated intrinsic apoptosis.
Additionally, some quinoline derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[9] EGFR is often overexpressed in various cancers, and its activation leads to increased cell proliferation and survival.[14][15] By inhibiting EGFR, these compounds can block downstream signaling and halt tumor growth.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.
Antimicrobial Mechanism: Targeting Bacterial DNA Gyrase
Certain quinoline derivatives synthesized from precursors related to this compound have been identified as inhibitors of bacterial DNA gyrase.[1] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibiotics. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in medicinal chemistry. Its dual reactivity allows for the efficient synthesis of diverse heterocyclic scaffolds, such as quinolines and thiophenes, which have demonstrated significant potential as anticancer and antimicrobial agents. The protocols and data presented in this application note provide a solid foundation for researchers to explore the full potential of this compound in the discovery and development of novel therapeutics. Future work should focus on expanding the library of derivatives through techniques like the Suzuki-Miyaura coupling on the bromophenyl moiety and further elucidating their specific molecular targets and mechanisms of action.
References
-
Duarte, A. T. L., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Pharmaceuticals, 15(11), 1398. [Link]
- (Reference not directly cited in the text, but provides context on anticancer activity of rel
-
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
-
Wang, L., et al. (2017). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 22(11), 1893. [Link]
-
Wang, L., et al. (2017). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. ResearchGate. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17731-17743. [Link]
-
Ruszczyńska, A., et al. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(4), e713. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances, 14(45), 32943-32962. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. ResearchGate. [Link]
- (Reference not directly cited in the text, but provides context on anticancer activity of rel
- (Reference not directly cited in the text, but provides context on anticancer activity of rel
-
Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202400813. [Link]
- (Reference not directly cited in the text, but provides context on antimicrobial activity of rel
-
Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology, 15, 1412797. [Link]
- (Reference not directly cited in the text, but provides context on antimicrobial activity of rel
-
Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology, 15, 1412797. [Link]
- (Reference not directly cited in the text, but provides context on apoptosis p
- (Reference not directly cited in the text, but provides context on anticancer activity of rel
- (Reference not directly cited in the text, but provides context on antimicrobial activity of rel
- (Reference not directly cited in the text, but provides context on thiophene synthesis).
- (Reference not directly cited in the text, but provides context on thiophene synthesis).
- (Reference not directly cited in the text, but provides context on antimicrobial activity of rel
- (Reference not directly cited in the text, but provides context on antimicrobial activity of rel
- (Reference not directly cited in the text, but provides context on thiophene synthesis).
- (Reference not directly cited in the text, but provides context on thiophene synthesis).
- (Reference not directly cited in the text, but provides context on thiophene synthesis).
- (Reference not directly cited in the text, but provides context on quinoline synthesis).
- (Reference not directly cited in the text, but provides context on thiophene synthesis).
- (Reference not directly cited in the text, but provides context on quinoline synthesis).
- (Reference not directly cited in the text, but provides context on quinoline synthesis).
-
Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]
- (Reference not directly cited in the text, but provides context on thiophene synthesis).
-
Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia. [Link]
- (Reference not directly cited in the text, but provides context on thiophene synthesis).
- (Reference not directly cited in the text, but provides context on quinoline synthesis).
- (Reference not directly cited in the text, but provides context on thiophene synthesis).
- (Reference not directly cited in the text, but provides context on quinoline synthesis).
- (Reference not directly cited in the text, but provides context on quinoline synthesis).
Sources
- 1. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Synthesis of Chiral α-Hydroxy Esters via Catalytic Reduction of Methyl 2-(4-bromophenyl)-2-oxoacetate
Introduction
The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical and agrochemical development. Chiral α-hydroxy esters, in particular, serve as invaluable building blocks for a multitude of biologically active compounds. The target molecule of this guide, methyl 2-(4-bromophenyl)-2-hydroxyacetate, is a highly versatile intermediate.[1] Its structure contains a stereogenic center directly attached to an aromatic ring, and the presence of a bromine atom provides a reactive handle for subsequent cross-coupling reactions, enabling the construction of more complex molecular architectures.[1][2]
This guide focuses on the asymmetric synthesis of this key intermediate starting from the prochiral α-keto ester, methyl 2-(4-bromophenyl)-2-oxoacetate.[3] We will provide an in-depth exploration of robust and scalable catalytic methods, primarily focusing on asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH). These methods are renowned for their high efficiency, excellent enantioselectivity, and operational simplicity. For each methodology, we will present not only the step-by-step protocol but also the underlying scientific principles, causality behind experimental choices, and critical parameters for success.
Core Concept: From Prochiral Ketone to Chiral Alcohol
The central challenge in this synthesis is the stereoselective reduction of the ketone group in this compound. This transformation converts a flat, prochiral sp²-hybridized carbonyl carbon into a chiral sp³-hybridized carbon bearing a hydroxyl group. Without a chiral influence, this reduction would yield a racemic mixture (a 50:50 mix of both enantiomers). The goal of asymmetric catalysis is to employ a small amount of a chiral catalyst to guide the reaction, producing one enantiomer in significant excess over the other.
The primary strategies to achieve this are:
-
Asymmetric Transfer Hydrogenation (ATH): Utilizes a hydrogen donor molecule (like isopropanol or formic acid) to transfer hydrogen to the substrate, mediated by a chiral transition metal catalyst.[4][5] This method is often preferred for its operational simplicity, as it does not require high-pressure hydrogen gas.
-
Asymmetric Hydrogenation (AH): Employs molecular hydrogen (H₂) as the reductant, again in the presence of a chiral transition metal catalyst.[4][6] This is a highly atom-economical method, widely used in industrial applications.
-
Biocatalytic Reduction: Leverages enzymes, such as dehydrogenases or reductases, which can perform reductions with exceptionally high enantioselectivity under mild, aqueous conditions.[7]
This guide will provide detailed protocols for the two most common and versatile chemical methods: ATH and AH.
Application Protocol 1: Asymmetric Transfer Hydrogenation (ATH)
ATH is a powerful technique that offers an excellent balance of reactivity, selectivity, and practicality for laboratory-scale synthesis. The reaction typically uses a ruthenium catalyst coordinated with a chiral diamine ligand, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN). The hydrogen source is often a simple, readily available organic molecule.
Scientific Principle & Rationale
The mechanism involves the formation of a chiral ruthenium hydride species. The chiral ligand creates a sterically defined environment around the metal center. The α-keto ester substrate coordinates to the ruthenium, and due to steric interactions with the chiral ligand, only one of the two enantiotopic faces of the ketone is accessible for the hydride transfer. This directed transfer results in the formation of predominantly one enantiomer of the corresponding α-hydroxy ester. The choice of a formic acid/triethylamine azeotrope as the hydrogen source is common as it provides a readily available source of hydride and is highly effective in this catalytic system.
Experimental Workflow: Asymmetric Transfer Hydrogenation
Caption: General workflow for Asymmetric Transfer Hydrogenation.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
This compound
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
(R,R)- or (S,S)-TsDPEN (Chiral ligand)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Catalyst Pre-formation (In Situ): In a dry, argon-flushed round-bottom flask, dissolve [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol%) and the chiral ligand (e.g., (R,R)-TsDPEN, 0.011 mmol, 2.2 mol%) in anhydrous DMF (2.0 mL). Stir the resulting orange solution at room temperature for 20-30 minutes. The selection of the (R,R) or (S,S) enantiomer of the ligand will determine the absolute configuration of the product.
-
Reaction Mixture Preparation: In a separate flask, dissolve this compound (0.5 mmol, 1.0 equiv) in anhydrous DMF (1.0 mL).
-
Initiation of Reaction: Add the substrate solution to the catalyst solution. Then, add a 5:2 mixture of formic acid/triethylamine (0.5 mL) as the hydrogen source.
-
Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 28 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl 2-(4-bromophenyl)-2-hydroxyacetate.
-
Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by analysis on a chiral HPLC column (e.g., Chiralcel OD-H or AD-H) with a suitable mobile phase (e.g., hexane/isopropanol).
Expected Results & Troubleshooting
| Parameter | Typical Outcome | Troubleshooting Guide |
| Conversion | >95% | Low Conversion: Ensure reagents are anhydrous; check catalyst and ligand purity; increase reaction time or temperature moderately. |
| Yield (isolated) | 85-95% | Low Yield: Optimize purification to minimize product loss; ensure complete extraction during work-up. |
| Enantiomeric Excess (ee) | 90-99% | Low ee: Verify the optical purity of the chiral ligand; ensure the temperature is controlled, as higher temperatures can sometimes reduce selectivity. |
Application Protocol 2: Asymmetric Hydrogenation (Noyori-type)
Direct asymmetric hydrogenation using H₂ gas is a highly efficient and atom-economical method, representing a gold standard in both academic research and industrial production. The catalysts developed by Ryoji Noyori, particularly Ru-BINAP systems, are exemplary for the reduction of α-keto esters.[6]
Scientific Principle & Rationale
The active catalyst, typically a ruthenium complex of a C₂-symmetric bisphosphine ligand like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), coordinates the substrate. The rigid, chiral backbone of the BINAP ligand creates a highly organized chiral pocket.[6] The ketone's carbonyl group chelates to the ruthenium center. This chelation, combined with the steric environment imposed by the BINAP ligand's phenyl groups, forces the substrate to adopt a specific orientation. Consequently, hydrogen gas adds stereoselectively across the C=O bond from the less hindered face, leading to a product with high enantiopurity.[6] The reaction requires a pressurized vessel to ensure a sufficient concentration of dissolved hydrogen gas.
Catalytic Cycle: Noyori Asymmetric Hydrogenation
Caption: Simplified catalytic cycle for Ru-BINAP hydrogenation.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
This compound
-
Ru(OAc)₂[(S)-BINAP] or other appropriate Ru-BINAP catalyst
-
Anhydrous, degassed Methanol (MeOH)
-
High-purity Hydrogen gas (H₂)
-
Pressurized reaction vessel (autoclave)
-
Standard purification and analysis reagents as listed in Protocol 1
Procedure:
-
Vessel Preparation: Place a stirrer bar into the reaction vessel. Add this compound (1.0 mmol, 1.0 equiv) and the Ru-BINAP catalyst (e.g., 0.001-0.01 mmol, 0.1-1.0 mol%). The choice of (S)-BINAP or (R)-BINAP dictates the product's chirality.
-
Reaction Setup: Seal the autoclave. Evacuate the vessel and backfill with argon or nitrogen gas (repeat 3 times) to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed methanol (5-10 mL) via cannula or syringe.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 4-10 atm).[6] Place the vessel in a heating block or oil bath set to the reaction temperature (e.g., 50 °C). Stir vigorously to ensure good gas-liquid mixing.
-
Monitoring: The reaction can be monitored by the drop in hydrogen pressure. It is typically complete in 4-18 hours.
-
Work-up: After completion, cool the vessel to room temperature and carefully vent the excess hydrogen gas in a fume hood. Open the vessel and concentrate the reaction mixture under reduced pressure.
-
Purification & Analysis: The purification and analysis steps are identical to those described in the ATH protocol (purification via column chromatography, analysis by NMR, MS, and chiral HPLC).
Safety & Performance
-
Critical Safety Note: Handling hydrogen gas under pressure requires a properly rated and maintained autoclave and adherence to all laboratory safety protocols for flammable gases.
-
Performance: This method is highly effective for α-keto esters, often providing excellent enantioselectivity (>98% ee) and quantitative conversion. The catalyst loading can often be very low (S/C ratio > 1000) in optimized systems.
Conclusion
The asymmetric reduction of this compound provides reliable and high-yielding pathways to the valuable chiral building block, methyl 2-(4-bromophenyl)-2-hydroxyacetate. Both Asymmetric Transfer Hydrogenation (ATH) and direct Asymmetric Hydrogenation (AH) stand out as robust, well-understood, and highly selective methods. ATH offers greater operational simplicity for standard laboratory settings, while AH provides superior atom economy and is highly scalable for industrial applications. The choice between these protocols will depend on the specific needs of the researcher, available equipment, and desired scale of the synthesis. The resulting enantiopure α-hydroxy ester is a versatile platform for further synthetic elaboration in the pursuit of novel therapeutics and other high-value chemical entities.
References
-
Hummel, W., & Kula, M.-R. (1989). Enzyme-catalyzed enantioselective reductions of ketones and keto esters. European Journal of Biochemistry. [Link]
-
Wikipedia. Enantioselective reduction of ketones. [Link]
- Zhang, X., et al. (2004). Asymmetric reductive amination of ketones.
-
MySkinRecipes. Methyl 2-(4-bromophenyl)-2-hydroxyacetate. [Link]
-
Shi, M., et al. (2020). Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. ResearchGate. [Link]
-
Noyori, R. The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Öchsner, E., et al. (2009). Kinetic Study of the Asymmetric Hydrogenation of Methyl Acetoacetate in the Presence of a Ruthenium Binaphthophosphepine Complex. Advanced Synthesis & Catalysis. [Link]
-
Royal Society of Chemistry. Ru-Catalyzed asymmetric transfer hydrogenation of substituted dibenzo[b,f][7][8]oxazepines in water. Organic & Biomolecular Chemistry. [Link]
-
Frontiers Media. Organocatalytic asymmetric synthesis of P-stereogenic molecules. [Link]
-
Nemoto, T., et al. (2018). Catalytic asymmetric synthesis of α-methyl-p-boronophenylalanine. PubMed. [Link]
-
PubChem, National Center for Biotechnology Information. This compound. [Link]
Sources
- 1. Methyl2-(4-bromophenyl)-2-hydroxyacetate [myskinrecipes.com]
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- 3. This compound | C9H7BrO3 | CID 11218741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. Ru-Catalyzed asymmetric transfer hydrogenation of substituted dibenzo[b,f][1,4]oxazepines in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
Application Note: A Robust Protocol for the Synthesis of α-Ketoamides from Methyl 2-(4-bromophenyl)-2-oxoacetate
Introduction
The α-ketoamide functional group is a privileged scaffold in modern drug discovery and a versatile synthetic intermediate in organic chemistry.[1][2][3] Its unique electronic properties, arising from the adjacent ketone and amide carbonyls, make it a key component in various biologically active molecules, including protease inhibitors.[1] Methyl 2-(4-bromophenyl)-2-oxoacetate is a readily available starting material that serves as an excellent electrophile for the synthesis of a diverse library of α-ketoamides. The presence of the bromine atom on the phenyl ring also provides a synthetic handle for further functionalization via cross-coupling reactions.
This application note provides a detailed, field-proven protocol for the synthesis of N-substituted 2-(4-bromophenyl)-2-oxoacetamides through the direct aminolysis of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and present a framework for reaction optimization and product validation.
Reaction Mechanism: The Rationale Behind the Protocol
The conversion of an ester to an amide is a classic nucleophilic acyl substitution reaction.[4][5] While the aminolysis of simple alkyl esters can be sluggish due to the poor leaving group ability of the alkoxide, the α-ketoester substrate possesses enhanced reactivity. The reaction proceeds through a well-established addition-elimination mechanism.
Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic ester carbonyl carbon of this compound. The electron-withdrawing nature of the adjacent ketone and the 4-bromophenyl ring increases the partial positive charge on the ester carbonyl carbon, making it more susceptible to nucleophilic attack compared to a standard alkyl ester.
Step 2: Formation of the Tetrahedral Intermediate This attack leads to the formation of a transient, zwitterionic tetrahedral intermediate. A rapid proton transfer, often facilitated by a second molecule of the amine acting as a base, neutralizes the charge.[5]
Step 3: Collapse of the Intermediate and Expulsion of the Leaving Group The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl π-bond, leading to the expulsion of the methoxide (⁻OCH₃) leaving group.
Step 4: Final Product Formation The methoxide anion is a relatively strong base and will deprotonate the newly formed protonated amide to generate the final, stable α-ketoamide product and methanol as a byproduct. The overall reaction is typically driven to completion by using a slight excess of the amine nucleophile.
Experimental Workflow Overview
The following diagram outlines the general laboratory workflow for the synthesis, from initial setup to final product characterization.
Caption: General workflow for α-ketoamide synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of N-benzyl-2-(4-bromophenyl)-2-oxoacetamide. It can be adapted for various primary and secondary amines.
Materials and Equipment:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.22 g, 5.0 mmol, 1.0 eq).
-
Solvent and Reagent Addition: Dissolve the starting material in 20 mL of anhydrous THF. To this stirred solution, add benzylamine (e.g., 0.64 g, 6.0 mmol, 1.2 eq) dropwise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Work-up and Isolation: a. Once the reaction is complete, cool the mixture to room temperature (if heated) and concentrate it under reduced pressure using a rotary evaporator to remove the THF. b. Dissolve the residue in ethyl acetate (30 mL). c. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL) to remove excess benzylamine, saturated NaHCO₃ solution (1 x 15 mL), and finally, brine (1 x 15 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-benzyl-2-(4-bromophenyl)-2-oxoacetamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary and Optimization
The reaction conditions can be adapted for a range of amine substrates. The following table provides representative data to guide optimization.
| Amine Substrate | Amine (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purification Method |
| Benzylamine | 1.2 | THF | 25 | 16 | 85-95 | Chromatography |
| Cyclohexylamine | 1.2 | THF | 25 | 18 | 80-90 | Chromatography |
| Morpholine | 1.5 | Dioxane | 50 | 12 | 75-85 | Recrystallization |
| Aniline | 2.0 | Toluene | 80 | 24 | 60-75 | Chromatography |
Causality Behind Experimental Choices:
-
Choice of Amine Equivalents: A slight excess (1.2-2.0 eq) of the amine is used to ensure the complete consumption of the limiting ester and to drive the equilibrium towards the product side.
-
Solvent Selection: Aprotic solvents like THF or dioxane are preferred to prevent side reactions. For less reactive amines like aniline, a higher boiling point solvent such as toluene may be necessary to facilitate the reaction at elevated temperatures.
-
Aqueous Work-up: The acidic wash (HCl) is crucial for removing unreacted basic amine, simplifying purification. The bicarbonate wash neutralizes any residual acid.
-
Purification: While many direct amidation reactions aim to avoid chromatography, the high purity required for drug development often necessitates this step for α-ketoamides.[6]
Conclusion
The direct aminolysis of this compound is an efficient and reliable method for synthesizing a wide array of α-ketoamides. The protocol is robust, scalable, and relies on a straightforward mechanistic pathway. By carefully monitoring the reaction and employing a standard work-up and purification procedure, researchers can obtain high yields of pure products suitable for further synthetic elaboration or biological screening. This foundational protocol serves as a critical tool for professionals in medicinal chemistry and drug development.
References
-
A concise review on copper catalyzed synthesis of α-ketoamides. ChemRxiv. Available at: [Link]
-
Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. Chemical Reviews. Available at: [Link]
-
Recent Advances in the Catalytic Synthesis of α-Ketoamides. ACS Catalysis. Available at: [Link]
-
Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. Available at: [Link]
-
Formation of Amides From Esters. Master Organic Chemistry. Available at: [Link]
-
This compound | C9H7BrO3. PubChem. Available at: [Link]
-
Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Organic Letters. Available at: [Link]
- Supporting Information for "Bi(OTf)3/K10-Clay-Catalyzed Cross-Aldol Reaction of Dicarbonyls with Aldehydes". Available from various academic sources.
-
Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. Chemical Communications. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of Methyl 2-(4-bromophenyl)-2-oxoacetate in Pharmaceutical Synthesis
Abstract
Methyl 2-(4-bromophenyl)-2-oxoacetate is a versatile bifunctional intermediate of significant value in pharmaceutical research and development. Its unique structure, featuring an α-ketoester system and a strategically placed bromine atom on a phenyl ring, offers a rich platform for complex molecular synthesis. The α-ketoester moiety serves as a precursor for generating chiral centers, particularly chiral α-hydroxy esters and their derivatives, which are key components in many active pharmaceutical ingredients (APIs). The bromophenyl group provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of intricate molecular scaffolds. This guide provides an in-depth analysis of the compound's properties, core synthetic applications, detailed experimental protocols, and critical safety considerations for its use in a research and development setting.
Introduction and Physicochemical Profile
This compound, also known as Methyl p-bromobenzoylformate, is a key building block in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its two primary functional groups: the α-ketoester and the aryl bromide. The electrophilic ketones are susceptible to nucleophilic attack and reduction, while the aryl bromide is a classic substrate for metal-catalyzed cross-coupling reactions. This dual reactivity allows for sequential and selective transformations, making it a powerful tool for building molecular complexity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57699-28-2 | [1][2][3] |
| Molecular Formula | C₉H₇BrO₃ | [2][3] |
| Molecular Weight | 243.05 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | ~322 °C (Predicted) | [5] |
| IUPAC Name | This compound | [3] |
| Synonyms | Methyl (4-bromophenyl)(oxo)acetate, Methyl p-bromobenzoylformate | [1][3] |
Core Synthetic Application: Asymmetric Synthesis of Chiral Amino Alcohols
A primary application of α-ketoesters like this compound is in the synthesis of chiral alcohols and their derivatives, which are foundational motifs in numerous APIs.[6] The asymmetric reduction of the ketone is a critical step for establishing the stereochemistry required for biological activity.
Mechanistic Rationale and Strategy
The conversion of the prochiral ketone to a chiral alcohol is most effectively achieved through catalytic asymmetric reduction. The use of a chiral catalyst, such as a CBS-oxazaborolidine, complexes with a reducing agent like borane (BH₃) to create a sterically defined pocket. The α-ketoester substrate is forced to dock with this complex in a specific orientation, leading to the delivery of a hydride ion to one face of the ketone, resulting in a product with high enantiomeric excess (ee).
Visualization: Asymmetric Reduction Workflow
Sources
Application Notes & Protocols: High-Efficacy Catalytic Reduction of the Keto Group in Methyl 2-(4-bromophenyl)-2-oxoacetate
Prepared by: The Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide for the catalytic reduction of the α-keto group in Methyl 2-(4-bromophenyl)-2-oxoacetate to yield the corresponding chiral α-hydroxy ester, Methyl 2-(4-bromophenyl)-2-hydroxyacetate. This product is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals.[1] We will explore the mechanistic underpinnings of this transformation, compare various catalytic systems, and provide a field-proven, step-by-step protocol for asymmetric transfer hydrogenation, a method prized for its high enantioselectivity and operational simplicity.
Introduction and Strategic Importance
The reduction of α-keto esters is a cornerstone transformation in modern organic synthesis. The resulting α-hydroxy esters are privileged structural motifs found in a wide array of biologically active molecules. This compound[2][3] serves as a key precursor, and its selective reduction to a single enantiomer of the corresponding alcohol is often a critical step in a synthetic pathway.
The primary challenge and objective lie not merely in the reduction of the carbonyl group but in controlling the stereochemistry of the newly formed chiral center. Achieving high enantiomeric excess (ee) is paramount, as the biological activity of the final compound is typically dependent on a single stereoisomer. This guide focuses on catalytic methods that provide this high degree of stereocontrol.
Mechanistic Foundations of Ketone Reduction
The conversion of a ketone to a secondary alcohol is fundamentally a reduction reaction involving the addition of two hydrogen atoms across the carbon-oxygen double bond.[4][5] This process requires a catalyst to facilitate the cleavage of the hydrogen source and its delivery to the carbonyl group. Two primary catalytic pathways are prevalent: Direct Hydrogenation and Transfer Hydrogenation.
Direct Catalytic Hydrogenation
In this classic approach, molecular hydrogen (H₂) serves as the terminal reducing agent. The reaction occurs on the surface of a solid metal catalyst, typically a platinum group metal like Palladium (Pd) or Platinum (Pt), or Raney Nickel.[4][6]
The mechanism involves several key steps[4][5][6]:
-
Adsorption: Both the hydrogen gas and the ketone substrate are adsorbed onto the surface of the metal catalyst.
-
Activation: The catalyst weakens the H-H bond, effectively dissociating the hydrogen molecule into reactive hydrogen atoms bound to the metal surface.
-
Hydrogen Transfer: The hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen atoms. This typically occurs with syn-addition, where both hydrogens add to the same face of the double bond.[4]
-
Desorption: The newly formed alcohol product desorbs from the catalyst surface, freeing the active site for another catalytic cycle.
Sources
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- 6. chemistnotes.com [chemistnotes.com]
Von der Ausgangssubstanz zur Wirkstoffbibliothek: Ein Leitfaden zur Derivatisierung von Methyl-2-(4-bromphenyl)-2-oxoacetat für das biologische Screening
Anwendungshinweise und Protokolle für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
In der modernen Wirkstoffforschung stellt die systematische Erforschung des chemischen Raums um ein vielversprechendes Molekülgerüst einen entscheidenden Schritt zur Identifizierung neuer therapeutischer Wirkstoffe dar. Methyl-2-(4-bromphenyl)-2-oxoacetat ist aufgrund seiner einzigartigen chemischen Eigenschaften ein solch wertvolles Ausgangsmaterial. Diese Applikationsschrift bietet eine detaillierte Anleitung zur Derivatisierung dieses Moleküls, um vielfältige Substanzbibliotheken für das biologische Screening zu erstellen. Wir werden uns dabei auf die zugrundeliegende chemische Logik, bewährte Protokolle und die strategische Planung für Hochdurchsatz-Screening-Kampagnen konzentrieren.
Das Gerüst im Fokus: Chemische und biologische Bedeutung von Methyl-2-(4-bromphenyl)-2-oxoacetat
Methyl-2-(4-bromphenyl)-2-oxoacetat ist ein α-Ketoester, der zwei hochreaktive funktionelle Gruppen für die chemische Modifikation bietet: eine Ketongruppe und eine Estergruppe. Zusätzlich ermöglicht das Bromatom am Phenylring eine Vielzahl von Kreuzkupplungsreaktionen. Diese drei Angriffspunkte für die Derivatisierung machen das Molekül zu einer idealen Ausgangsbasis für die kombinatorische Chemie.
Die α-Ketoester-Einheit ist in vielen biologisch aktiven Molekülen zu finden und kann mit verschiedenen Enzymen, wie Proteasen und Kinasen, interagieren. Die Phenylgruppe dient als starres Gerüst, das in die Bindungstaschen von Proteinen passt, während das Bromatom als "Anker" für weitere Modifikationen dient, um die Selektivität und die pharmakokinetischen Eigenschaften der abgeleiteten Moleküle zu verbessern. Die Derivatisierung dieses Gerüsts zielt darauf ab, eine Bibliothek von Verbindungen zu erstellen, die ein breites Spektrum an sterischen und elektronischen Eigenschaften abdecken, um die Wahrscheinlichkeit zu erhöhen, einen "Treffer" in einem biologischen Screening zu finden.
Strategien zur Derivatisierung: Ein modularer Ansatz
Die Derivatisierung von Methyl-2-(4-bromphenyl)-2-oxoacetat kann an drei Hauptpositionen erfolgen, was einen modularen Ansatz für den Aufbau einer Substanzbibliothek ermöglicht.
Modifikation der Ketogruppe
Die Ketogruppe ist ein reaktives Zentrum für nukleophile Additionen und andere Transformationen.
Die Reduktion der Ketogruppe führt zu α-Hydroxyestern, einer wichtigen Klasse von Molekülen mit biologischer Aktivität.
Materialien:
-
Methyl-2-(4-bromphenyl)-2-oxoacetat
-
Methanol (MeOH)
-
Dichlormethan (DCM)
-
Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Prozedur:
-
Lösen Sie Methyl-2-(4-bromphenyl)-2-oxoacetat (1 Äq.) in Methanol in einem Rundkolben bei 0 °C.
-
Fügen Sie langsam Natriumborhydrid (1,1 Äq.) in kleinen Portionen hinzu.
-
Rühren Sie die Reaktionsmischung für 30 Minuten bei 0 °C und lassen Sie sie dann auf Raumtemperatur erwärmen.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach vollständiger Umsetzung löschen Sie die Reaktion durch vorsichtige Zugabe von gesättigter wässriger NH₄Cl-Lösung.
-
Extrahieren Sie die wässrige Phase dreimal mit Dichlormethan.
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.
Rationale: Natriumborhydrid ist ein mildes und selektives Reduktionsmittel für Ketone in Gegenwart von Estern.[3] Die Reaktion in Methanol ist in der Regel schnell und liefert hohe Ausbeuten.[2]
Die Grignard-Reaktion ermöglicht die Einführung einer Vielzahl von Alkyl- oder Arylresten an der Carbonylgruppe, was zu tertiären Alkoholen führt.[6][7][8][9]
Materialien:
-
Methyl-2-(4-bromphenyl)-2-oxoacetat
-
Geeignetes Alkyl- oder Arylmagnesiumbromid (Grignard-Reagenz, 2,2 Äq.)[6]
-
Wasserfreier Diethylether oder Tetrahydrofuran (THF)
-
Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Prozedur:
-
Lösen Sie Methyl-2-(4-bromphenyl)-2-oxoacetat (1 Äq.) in wasserfreiem Diethylether oder THF in einem trockenen, mit Inertgas gespülten Rundkolben bei 0 °C.
-
Fügen Sie die Grignard-Reagenz-Lösung (2,2 Äq.) langsam über eine Spritze hinzu.[6]
-
Rühren Sie die Reaktionsmischung für 1-2 Stunden bei 0 °C und lassen Sie sie dann auf Raumtemperatur erwärmen.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach vollständiger Umsetzung löschen Sie die Reaktion vorsichtig durch Zugabe von gesättigter wässriger NH₄Cl-Lösung bei 0 °C.
-
Extrahieren Sie die wässrige Phase dreimal mit Diethylether.
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
Rationale: Die Grignard-Reaktion ist eine klassische Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen.[7][8] Zwei Äquivalente des Grignard-Reagenzes sind erforderlich, da das erste Äquivalent mit der Ketogruppe und das zweite mit der Estergruppe reagiert, was zu einem tertiären Alkohol führt.[6]
Die Wittig-Reaktion wandelt die Ketogruppe in eine Doppelbindung um und ermöglicht so die Synthese von Alkenen.[10][11][12][13][14]
Materialien:
-
Methyl-2-(4-bromphenyl)-2-oxoacetat
-
Geeignetes Phosphoniumylid (Wittig-Reagenz, 1,2 Äq.)
-
Wasserfreies Tetrahydrofuran (THF)
Prozedur:
-
Suspendieren Sie das entsprechende Phosphoniumsalz in wasserfreiem THF in einem trockenen, mit Inertgas gespülten Rundkolben.
-
Fügen Sie bei 0 °C eine starke Base wie n-Butyllithium oder Natriumhydrid hinzu, um das Ylid zu erzeugen.
-
Rühren Sie die Mischung, bis sich eine klare, farbige Lösung des Ylids gebildet hat.
-
Kühlen Sie die Ylid-Lösung auf -78 °C und fügen Sie langsam eine Lösung von Methyl-2-(4-bromphenyl)-2-oxoacetat (1 Äq.) in wasserfreiem THF hinzu.
-
Lassen Sie die Reaktionsmischung langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach vollständiger Umsetzung löschen Sie die Reaktion durch Zugabe von Wasser.
-
Extrahieren Sie die wässrige Phase dreimal mit Diethylether.
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
Rationale: Die Wittig-Reaktion ist eine vielseitige Methode zur Synthese von Alkenen mit definierter Stereochemie. Die Reaktivität des Ylids bestimmt die Stereoselektivität der Reaktion.[13]
Modifikation der Estergruppe
Die Estergruppe kann durch Amidierung oder Umesterung modifiziert werden, um die physikochemischen Eigenschaften der Moleküle zu verändern.
Die Umwandlung des Esters in ein Amid kann die Löslichkeit und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen verbessern.
Materialien:
-
Methyl-2-(4-bromphenyl)-2-oxoacetat
-
Gewünschtes primäres oder sekundäres Amin (2 Äq.)
-
Geeignetes Kupplungsreagenz (z. B. HATU, HBTU) oder direkte Aminolyse bei erhöhter Temperatur[15]
-
N,N-Diisopropylethylamin (DIPEA)
-
N,N-Dimethylformamid (DMF)
Prozedur (mit Kupplungsreagenz):
-
Lösen Sie Methyl-2-(4-bromphenyl)-2-oxoacetat (1 Äq.), das Amin (1,2 Äq.) und das Kupplungsreagenz (1,2 Äq.) in DMF.
-
Fügen Sie DIPEA (2 Äq.) hinzu und rühren Sie die Mischung bei Raumtemperatur für 12-24 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Verdünnen Sie die Reaktionsmischung mit Ethylacetat und waschen Sie sie mit Wasser und gesättigter wässriger NaCl-Lösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
Rationale: Die Amidierung ist eine grundlegende Reaktion in der medizinischen Chemie, um die pharmakokinetischen Eigenschaften von Leitstrukturen zu optimieren.[16] α-Ketoamide haben im Vergleich zu α-Ketoestern oft eine verbesserte metabolische Stabilität.[17]
Modifikation des Arylbromids
Das Bromatom am Phenylring ist ein idealer "Griff" für palladiumkatalysierte Kreuzkupplungsreaktionen, die die Einführung einer Vielzahl von funktionellen Gruppen ermöglichen.
Die Suzuki-Kupplung ist eine leistungsstarke Methode zur Bildung von C-C-Bindungen durch die Reaktion mit Boronsäuren oder -estern.[13]
Materialien:
-
Methyl-2-(4-bromphenyl)-2-oxoacetat
-
Geeignete Aryl- oder Heteroarylboronsäure/-ester (1,2 Äq.)
-
Palladiumkatalysator (z. B. Pd(PPh₃)₄, 5 mol%)
-
Base (z. B. K₂CO₃, 2 Äq.)
-
Lösungsmittel (z. B. Toluol/Wasser oder Dioxan/Wasser)
Prozedur:
-
Geben Sie Methyl-2-(4-bromphenyl)-2-oxoacetat (1 Äq.), die Boronsäure (1,2 Äq.), den Palladiumkatalysator und die Base in einen Rundkolben.
-
Fügen Sie das entgaste Lösungsmittelgemisch hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Inertgasatmosphäre (z. B. Argon) auf 80-100 °C für 4-12 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Kühlen Sie die Mischung auf Raumtemperatur ab, verdünnen Sie sie mit Ethylacetat und waschen Sie sie mit Wasser.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
Rationale: Die Suzuki-Kupplung ist tolerant gegenüber einer Vielzahl von funktionellen Gruppen und ermöglicht die Synthese von Biphenylen und Heterobiarylen, die in vielen Medikamenten vorkommen.[14]
Die Sonogashira-Kupplung ermöglicht die Einführung von Alkinylgruppen.[18][19][20][21][22]
Materialien:
-
Methyl-2-(4-bromphenyl)-2-oxoacetat
-
Terminales Alkin (1,2 Äq.)
-
Palladiumkatalysator (z. B. Pd(PPh₃)₂Cl₂, 2 mol%)
-
Kupfer(I)-iodid (CuI, 4 mol%)
-
Base (z. B. Triethylamin)
-
Lösungsmittel (z. B. THF oder DMF)
Prozedur:
-
Lösen Sie Methyl-2-(4-bromphenyl)-2-oxoacetat (1 Äq.), das Alkin (1,2 Äq.), den Palladiumkatalysator und Kupfer(I)-iodid in dem Lösungsmittel in einem mit Inertgas gespülten Rundkolben.
-
Fügen Sie die Base hinzu und rühren Sie die Mischung bei Raumtemperatur oder leicht erhöhter Temperatur für 2-8 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Filtrieren Sie die Reaktionsmischung durch Celite, um die Katalysatorreste zu entfernen, und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
Rationale: Die Sonogashira-Kupplung ist eine effiziente Methode zur Synthese von Arylalkinen, die als wichtige Bausteine für komplexere Moleküle dienen können.[18]
Die Heck-Kupplung ermöglicht die Kupplung mit Alkenen.[23][24][25][26][27]
Materialien:
-
Methyl-2-(4-bromphenyl)-2-oxoacetat
-
Alken (1,5 Äq.)
-
Palladiumkatalysator (z. B. Pd(OAc)₂, 5 mol%)
-
Phosphinligand (z. B. P(o-tolyl)₃, 10 mol%)
-
Base (z. B. Triethylamin)
-
Lösungsmittel (z. B. DMF oder Acetonitril)
Prozedur:
-
Kombinieren Sie Methyl-2-(4-bromphenyl)-2-oxoacetat (1 Äq.), das Alken (1,5 Äq.), den Palladiumkatalysator, den Liganden und die Base in einem druckfesten Reaktionsgefäß.
-
Fügen Sie das Lösungsmittel hinzu und verschließen Sie das Gefäß.
-
Erhitzen Sie die Reaktionsmischung auf 100-120 °C für 12-24 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Kühlen Sie die Mischung auf Raumtemperatur ab, filtrieren Sie sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
Rationale: Die Heck-Reaktion ist eine wichtige Methode zur Bildung von C-C-Bindungen und zur Synthese von substituierten Alkenen.[24][26]
Diese Reaktion ermöglicht die Einführung von Aminen an der Arylposition.
Materialien:
-
Methyl-2-(4-bromphenyl)-2-oxoacetat
-
Amin (1,2 Äq.)
-
Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 2 mol%)
-
Phosphinligand (z. B. BINAP, 4 mol%)
-
Starke Base (z. B. Natrium-tert-butanolat, 1,4 Äq.)
-
Wasserfreies Toluol oder Dioxan
Prozedur:
-
Geben Sie den Palladium-Präkatalysator, den Liganden und die Base in einen trockenen, mit Inertgas gespülten Rundkolben.
-
Fügen Sie das wasserfreie Lösungsmittel, Methyl-2-(4-bromphenyl)-2-oxoacetat (1 Äq.) und das Amin (1,2 Äq.) hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss für 8-24 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Kühlen Sie die Mischung auf Raumtemperatur ab, verdünnen Sie sie mit Ethylacetat und filtrieren Sie sie durch Celite.
-
Waschen Sie das Filtrat mit Wasser, trocknen Sie die organische Phase über wasserfreiem Natriumsulfat und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
Rationale: Die Buchwald-Hartwig-Aminierung ist eine der wichtigsten Methoden zur Bildung von Aryl-Stickstoff-Bindungen und hat breite Anwendung in der Synthese von Pharmazeutika gefunden.
Aufbau der Substanzbibliothek und biologisches Screening
Die vorgestellten Protokolle ermöglichen die Erstellung einer vielfältigen Bibliothek von Derivaten des Methyl-2-(4-bromphenyl)-2-oxoacetat-Gerüsts. Für ein erfolgreiches biologisches Screening ist eine sorgfältige Planung entscheidend.
Design der Bibliothek
-
Diversitätsorientierte Synthese: Kombinieren Sie die verschiedenen Derivatisierungsstrategien, um eine breite Abdeckung des chemischen Raums zu gewährleisten.
-
Fokus auf bestimmte Zielproteine: Wenn bereits Informationen über das Zielprotein vorliegen, können die Derivate so gestaltet werden, dass sie spezifische Interaktionen mit der Bindungstasche eingehen. Beispielsweise können für Kinase-Inhibitoren gezielt Wasserstoffbrücken-Donoren und -Akzeptoren eingeführt werden.[17][28][29][30]
Hochdurchsatz-Screening (HTS)
Das HTS ermöglicht die schnelle und effiziente Testung großer Substanzbibliotheken.[31][32][33][34][35]
Tabelle 1: Wichtige Parameter für das HTS-Assay-Design
| Parameter | Beschreibung |
| Assay-Typ | Biochemische Assays (z. B. Enzymaktivität) oder zellbasierte Assays (z. B. Reportergen-Assays). |
| Detektionsmethode | Fluoreszenz, Lumineszenz oder Absorption sind gängige Methoden für HTS.[34] |
| Assay-Validierung | Bestimmung von Z'-Faktor und Signal-zu-Untergrund-Verhältnis zur Sicherstellung der Robustheit des Assays. |
| Positiv- und Negativkontrollen | Unerlässlich für die Beurteilung der Assay-Leistung. |
| Treffer-Identifizierung und -Validierung | Primär-Screening zur Identifizierung von "Hits", gefolgt von Sekundär-Assays zur Bestätigung der Aktivität und zur Eliminierung falsch-positiver Ergebnisse. |
Fazit
Methyl-2-(4-bromphenyl)-2-oxoacetat ist ein äußerst vielseitiges Ausgangsmaterial für die Erstellung von Substanzbibliotheken für das biologische Screening. Die in dieser Applikationsschrift vorgestellten Protokolle und Strategien bieten einen umfassenden Leitfaden für die systematische Derivatisierung dieses Gerüsts. Durch die Kombination verschiedener chemischer Transformationen und eine durchdachte Planung des biologischen Screenings können Forscher die Wahrscheinlichkeit, neue und wirksame Leitstrukturen für die Wirkstoffentwicklung zu entdecken, erheblich steigern. Die hier beschriebenen Methoden sind robust, gut etabliert und können an die spezifischen Bedürfnisse eines jeden Forschungsprojekts angepasst werden.
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High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (2007). Lab on a Chip. [Link]
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The Design and Application of Target-Focused Compound Libraries. (2010). Current Topics in Medicinal Chemistry. [Link]
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Protocols for the Design of Kinase-focused Compound Libraries. (2018). Molecular Informatics. [Link]
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The Design and Application of Target-Focused Compound Libraries. (2010). Current Topics in Medicinal Chemistry. [Link]
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High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
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Asymmetric Reduction of α-Ketoesters with Sodium Borohydride by Chiral Phase Transfer Catalysts. (1978). Agricultural and Biological Chemistry. [Link]
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In Silico Design and Analysis of a Kinase-Focused Combinatorial Library Considering Diversity and Quality. (2017). Journal of Chemical Information and Modeling. [Link]
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High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
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High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
-
ChemInform Abstract: Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. (2010). ChemInform. [Link]
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Grignard Reaction. University of Wisconsin-Madison. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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Heck reaction. Wikipedia. [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
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Wittig Reaction. Dalal Institute. [Link]
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Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
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Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]
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Why some esters can be reduced by sodium borohydride? (2017). ResearchGate. [Link]
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Sodium borohydride reduction of conjugated aldehydes and ketones. (1957). The Journal of Organic Chemistry. [Link]
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Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. University of Missouri-St. Louis. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Intramolecular Heck Reaction of Unactivated Alkyl Halides. (2018). The Journal of Organic Chemistry. [Link]
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The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]
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ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru. ResearchGate. [Link]
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Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. (2011). Synlett. [Link]
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Supporting Information. chem.wisc.edu. [Link]
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The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Aroon Chande. [Link]
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Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
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Grignard Reaction Experiment Part 1, Prelab. YouTube. [Link]
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Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2022). RSC Advances. [Link]
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Coupling Reagents. Aapptec Peptides. [Link]
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Convenient amidation of carboxyl group of carboxyphenylboronic acids. (2016). Central European Journal of Chemistry. [Link]
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Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (2022). Organic Letters. [Link]
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Application Note: A Scalable and Validated Protocol for the Synthesis of Methyl 2-(4-bromophenyl)-2-oxoacetate
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Methyl 2-(4-bromophenyl)-2-oxoacetate (CAS No: 57699-28-2), a pivotal intermediate in the development of various pharmaceutical and fine chemical entities.[1][2][3] The protocol herein is built upon the principles of the Friedel-Crafts acylation, a robust C-C bond-forming reaction. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, in-process controls, safety protocols, and analytical validation techniques. The causality behind critical process parameters is explained to empower the user with a deep understanding of the synthesis, ensuring reproducibility and high purity of the final product.
Introduction and Significance
This compound, an aromatic α-ketoester, is a valuable building block in organic synthesis. Its structure, featuring a reactive α-ketoester moiety and a brominated phenyl ring, allows for diverse downstream modifications, making it a precursor for numerous target molecules. The molecular formula of this compound is C₉H₇BrO₃, and its molecular weight is 243.05 g/mol .[1]
The synthesis detailed in this application note is based on the Friedel-Crafts acylation of bromobenzene. This classic electrophilic aromatic substitution reaction provides a direct and efficient route to the desired product.[4][5] The protocol has been designed with scalability in mind, addressing the challenges of moving from laboratory-scale to pilot-plant or industrial production.
The Synthetic Strategy: Friedel-Crafts Acylation
The core of this synthesis is the electrophilic aromatic substitution on bromobenzene using methyl oxalyl chloride as the acylating agent. A Lewis acid, typically aluminum chloride (AlCl₃), is employed as a catalyst to generate the highly electrophilic acylium ion.
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Generation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of methyl oxalyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a resonance-stabilized acylium ion, which is a potent electrophile.[6][7]
-
Electrophilic Attack: The π-electron system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5]
-
Rearomatization: A base (in this case, the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst, AlCl₃, is regenerated in this step.
The bromine atom on the benzene ring is an ortho-, para-directing deactivator. Due to steric hindrance from the bromine atom and the incoming bulky acyl group, the para-substituted product is predominantly formed.
Visualization of the Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Scale-Up Protocol
This protocol is designed for a 1-mole scale synthesis. Appropriate adjustments to equipment and reagent quantities can be made for different scales.
Materials and Equipment
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Molar Eq. | Quantity | Grade |
| Bromobenzene | 108-86-1 | 157.01 | 1.0 | 157 g (111 mL) | Anhydrous |
| Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 1.2 | 160 g | Anhydrous |
| Methyl oxalyl chloride | 5781-53-3 | 122.52 | 1.1 | 135 g (102 mL) | Reagent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 1.5 L | Anhydrous |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | 500 mL (6M) | Reagent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | 500 mL | Aqueous |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | 50 g | Reagent |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed | Reagent |
| Hexane | 110-54-3 | 86.18 | - | As needed | Reagent |
Equipment:
-
5 L three-necked round-bottom flask
-
Overhead mechanical stirrer
-
Dropping funnel (500 mL)
-
Reflux condenser with a gas outlet to a scrubber (for HCl gas)
-
Thermometer
-
Heating/cooling mantle
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Crystallization dish
Experimental Workflow
Caption: Overall Synthesis Workflow.
Step-by-Step Procedure
-
Reaction Setup: Assemble the 5 L three-necked flask with the overhead stirrer, dropping funnel, and condenser. Ensure all glassware is thoroughly dried to prevent the decomposition of AlCl₃. The system should be under an inert atmosphere (e.g., nitrogen).
-
Charging Reagents: To the flask, add anhydrous dichloromethane (1 L) and anhydrous aluminum chloride (160 g). Stir the suspension and cool the flask to 0-5 °C using an ice bath.
-
Bromobenzene Addition: Slowly add bromobenzene (157 g) to the stirred suspension while maintaining the temperature between 0-5 °C.
-
Acylating Agent Addition: Dissolve methyl oxalyl chloride (135 g) in anhydrous dichloromethane (500 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will be observed; ensure it is safely scrubbed.
-
Reaction Monitoring (In-Process Control 1): After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (bromobenzene) is consumed.
-
Reaction Quench: Once the reaction is complete, cool the mixture back to 0-5 °C. Cautiously and slowly pour the reaction mixture onto a stirred mixture of crushed ice (2 kg) and concentrated HCl (100 mL). This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Aqueous Workup: Transfer the quenched mixture to a 2 L separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 250 mL). Combine all organic layers.
-
Washing: Wash the combined organic layers with 6M HCl (2 x 250 mL), followed by saturated sodium bicarbonate solution (2 x 250 mL) to neutralize any remaining acid, and finally with brine (250 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (In-Process Control 2): The crude product is typically a solid. Purify it by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a pale yellow solid. The purity should be checked by HPLC.[8]
-
Final Product: Dry the purified solid under vacuum to a constant weight.
Expected Results
| Parameter | Expected Value |
| Appearance | Pale yellow solid |
| Yield | 75-85% |
| Purity (HPLC) | >98% |
| Melting Point | 78-82 °C |
Safety and Hazard Management
A thorough understanding of the hazards associated with the chemicals used is crucial for the safe execution of this protocol.
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment and wear appropriate PPE.
-
Methyl oxalyl chloride: Corrosive and a lachrymator. Reacts with moisture. Handle in a fume hood.
-
Bromobenzene: Harmful if swallowed or inhaled and can cause skin irritation.[9] It is also an environmental hazard.
-
Dichloromethane (DCM): A suspected carcinogen and volatile. All operations should be conducted in a well-ventilated fume hood.
-
Hydrochloric Acid (HCl): Corrosive. The reaction generates significant amounts of HCl gas, which must be scrubbed.
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves are mandatory.[10][11] An emergency eyewash and safety shower should be readily accessible.[10]
Analytical Characterization and Validation
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying the product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically effective.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the proton environment in the molecule. Expect signals corresponding to the aromatic protons and the methyl ester protons.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (243.05 g/mol ).[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Moisture in the reaction. - Loss of product during workup. | - Extend reaction time and monitor by TLC/HPLC. - Use anhydrous reagents and glassware. - Be careful during extractions and transfers. |
| Incomplete Reaction | - Insufficient catalyst. - Low reaction temperature or short reaction time. | - Ensure the correct stoichiometry of AlCl₃. - Allow the reaction to proceed at room temperature for a longer duration. |
| Presence of Impurities | - Formation of ortho or meta isomers. - Unreacted starting materials. | - Optimize reaction temperature to favor para-substitution. - Improve purification by recrystallization or column chromatography. |
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of high-purity this compound. By understanding the underlying chemical principles and adhering to the specified in-process controls and safety measures, researchers and production chemists can confidently and efficiently produce this valuable chemical intermediate.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Supporting Information for a scientific article. (n.d.). Retrieved from [Link]
-
SynZeal. (n.d.). Safety Data Sheet: Methyl 4-Bromophenylacetate. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE. Retrieved from [Link]
-
StuDocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of some 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate compounds. Retrieved from [Link]
-
Patsnap. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(4-bromo-3-ethoxyphenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Quantitative Analysis of Methyl 2-(4-bromophenyl)-2-oxoacetate
Abstract
This document provides a comprehensive guide to the quantitative analysis of Methyl 2-(4-bromophenyl)-2-oxoacetate, a key intermediate in pharmaceutical and chemical synthesis. The primary method detailed is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection, which is robust, specific, and widely accessible. An alternative Gas Chromatography (GC) method is also discussed. This guide is intended for researchers, quality control analysts, and drug development professionals, offering detailed protocols, method validation strategies, and the scientific rationale behind the analytical choices to ensure data integrity and reliability.
Introduction and Analyte Profile
This compound is an α-keto ester of significant interest in organic synthesis, often serving as a precursor for various biologically active molecules and fine chemicals.[1] The presence of the α-keto and ester functional groups makes it a versatile building block.[1] Accurate and precise quantification of this compound is critical for monitoring reaction kinetics, determining product purity, performing quality control on starting materials, and ensuring the consistency of manufacturing processes.
The molecular structure, containing a bromophenyl chromophore, makes it highly suitable for UV-based detection methods. This application note focuses on developing and validating a reliable analytical framework for its quantification.
Analyte Properties:
| Property | Value |
| IUPAC Name | This compound[2] |
| Synonyms | Methyl p-bromobenzoylformate, methyl (4-bromophenyl)(oxo)acetate[2] |
| CAS Number | 57699-28-2[2] |
| Molecular Formula | C₉H₇BrO₃[2] |
| Molecular Weight | 243.05 g/mol [2] |
| Structure | (Image of the chemical structure of this compound) |
Rationale for Method Selection
The choice of an analytical method is contingent on the analyte's physicochemical properties and the specific requirements of the analysis (e.g., purity assay, impurity profiling, pharmacokinetic study).
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for non-volatile and thermally stable compounds like this compound. Reverse-phase HPLC offers high resolving power, enabling the separation of the main analyte from process-related impurities and degradation products. The strong UV absorbance of the aromatic keto-moiety allows for sensitive and specific detection. A stability-indicating HPLC method, as detailed here, is the gold standard for quality control in the pharmaceutical industry, as it can resolve and quantify the analyte even in the presence of its degradants.[3][4]
-
Gas Chromatography (GC): While the analyte is an ester and has some volatility, its molecular weight and polarity may require high inlet and oven temperatures, which can risk thermal degradation. GC is a viable alternative, particularly for identifying volatile impurities, but HPLC is generally more suitable for the primary purity assay. Derivatization is typically not required for this molecule but can be a strategy for related acidic or highly polar impurities.[5][6]
-
UV-Vis Spectrophotometry: This technique can be used for a quick estimation of concentration in pure solutions but lacks specificity. It cannot distinguish the analyte from UV-active impurities or degradation products, making it unsuitable for stability studies or the analysis of complex mixtures.[7]
Based on this assessment, RP-HPLC-UV is the recommended technique for its superior specificity, reliability, and suitability for stability-indicating assays.
Primary Method: Stability-Indicating RP-HPLC-UV
This protocol describes a method designed to be validated according to the International Council for Harmonisation (ICH) guidelines.[3]
Principle
The method utilizes reverse-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. This compound, being moderately non-polar, is retained on the column and then eluted by a mixture of acetonitrile and water. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response.
Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
Volumetric glassware (Class A).
-
pH meter.
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
Reference Standard: this compound (>99% purity).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q).
-
Reagents: Phosphoric acid (ACS grade).
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard column providing good resolution and efficiency for aromatic compounds.[3] |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid | Provides optimal retention and peak shape. Phosphoric acid controls the pH to ensure consistent ionization state and suppress peak tailing. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and column pressure. |
| Column Temperature | 30°C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Volume | 10 µL | A standard volume to balance sensitivity and peak distortion. |
| Detection Wavelength | 255 nm | The aromatic keto-ester structure is expected to have a strong absorbance maximum around this wavelength. A PDA detector should be used initially to confirm the optimal wavelength.[8] |
| Run Time | ~15 minutes | Should be sufficient to elute the main peak and any post-eluting impurities. |
Solution Preparation:
-
Diluent: Mobile Phase (Acetonitrile:Water, 60:40 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample to contain ~10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter prior to injection.
Analysis Workflow:
Caption: HPLC analysis workflow from preparation to reporting.
System Suitability Test (SST): Before sample analysis, the chromatographic system must be verified. Inject the Working Standard Solution five times and evaluate the following parameters.[3]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| % RSD of Retention Time | ≤ 1.0% | Demonstrates pump stability. |
Quantification: The concentration of this compound in the sample is calculated using the peak area from the chromatogram against the standard, using an external standard calibration method.
Method Validation and Forced Degradation
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines. A key part of this is the forced degradation study, which demonstrates the method's specificity and stability-indicating nature.[4][9]
Forced Degradation Protocol: Expose the analyte solution (~100 µg/mL) to the following stress conditions to achieve 5-20% degradation. Analyze the stressed samples alongside an unstressed control. The method is considered stability-indicating if the degradation peaks are well-resolved from the main analyte peak (resolution > 1.5) and the peak purity of the analyte is confirmed using a PDA detector.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store sample solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.
Caption: Logical flow of a forced degradation study.
Alternative Method: Gas Chromatography (GC-FID)
Principle
GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The sample is vaporized in a hot inlet, and a carrier gas (e.g., Helium) sweeps the vaporized components onto the column. The Flame Ionization Detector (FID) produces a signal proportional to the mass of carbon atoms entering the flame, making it a universal detector for organic compounds.
Experimental Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless inlet, FID detector.
-
Autosampler.
-
Data system.
GC Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film) | A robust, non-polar column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 250°C | Ensures complete vaporization without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks.[7] |
| Oven Program | 150°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | A temperature gradient to separate compounds with different boiling points. |
| Detector | FID at 300°C | High temperature prevents condensation of eluting compounds. |
Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Sample Concentration: Prepare a sample solution of ~1 mg/mL. Ensure the sample is free from non-volatile residues.
Comparative Summary of Methods
The following table summarizes the performance characteristics of the recommended analytical methods for quantifying this compound.
| Parameter | RP-HPLC-UV | GC-FID |
| Specificity | High (Excellent when stability-indicating) | High |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0%[10] | 97.0 - 103.0%[7] |
| Precision (% RSD) | < 2.0%[3][10] | < 3.0%[7] |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL[7] | ~0.15 µg/mL[7] |
| Analysis Time | 10 - 20 minutes | 15 - 25 minutes |
| Primary Application | Purity assay, stability testing, quality control | Volatile impurity profiling, alternative assay |
Conclusion
The stability-indicating RP-HPLC-UV method presented is the recommended approach for the accurate and reliable quantification of this compound. It offers high specificity, precision, and accuracy, making it suitable for rigorous applications in pharmaceutical and chemical quality control. The detailed protocol and validation framework provide a solid foundation for implementation in any analytical laboratory. The alternative GC-FID method serves as a complementary technique, particularly for the analysis of volatile impurities.
References
-
SIELC Technologies. (2018). METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE. Available at: [Link]
-
Patel, D. B., et al. (n.d.). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate. SciSpace. Available at: [Link]
-
Mahar, K. P., et al. (2013). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. Available at: [Link]
-
Kiefer, P., et al. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. ACS Publications. Available at: [Link]
-
Attimarad, M., et al. (2021). Stability Indicating RP-HPLC Method For Determination Of Ketoconazole In Bulk Drug And In Tablet Dosage Form. ResearchGate. Available at: [Link]
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Available at: [Link]
- Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
-
Al-Tamimi, S. A., et al. (2018). Stability Indicating RP- HPLC - DAD Method for the Simultaneous Estimation of Hydrocortisone and Ketoconazole in Tablet Dosage form. IJSDR. Available at: [Link]
-
Li, H., et al. (2017). Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. PubMed. Available at: [Link]
-
Takeda, Y., et al. (n.d.). Supporting Information. Available at: [Link]
-
Centers for Disease Control and Prevention. (1996). METHYL BROMIDE 2520. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1998). ANALYTICAL METHODS. Available at: [Link]
-
ResearchGate. (n.d.). Quantitative analysis of aldehydes, esters, alcohols and acids from citrus oils. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available at: [Link]
-
PubMed. (2000). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Available at: [Link]
-
IntechOpen. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Available at: [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Determination of Urinary 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chlorophenoxyacetic Acid in Occupationally Exposed Subjects and in the General Population. Available at: [Link]
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Troubleshooting & Optimization
Introduction: The Importance of Purity for Methyl 2-(4-bromophenyl)-2-oxoacetate
An in-depth guide to the purification of Methyl 2-(4-bromophenyl)-2-oxoacetate by recrystallization, designed for researchers and drug development professionals. This technical support center provides detailed troubleshooting, frequently asked questions, and validated protocols to ensure successful purification.
This compound is a key building block in organic synthesis, particularly in the development of pharmaceutical agents and other high-value chemical entities.[1][2][3] Its molecular structure, featuring a bromophenyl group attached to an α-ketoester moiety, makes it a versatile precursor for a variety of chemical transformations.[1][4] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in the purification of downstream products.
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[5][6][7] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[8] By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the target compound selectively crystallizes out, leaving the impurities behind in the solution (mother liquor).[6][9] This guide provides a comprehensive framework for troubleshooting and executing the successful recrystallization of this compound.
Troubleshooting and FAQs
This section addresses common challenges encountered during the recrystallization of this compound, providing expert insights and practical solutions.
Q1: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[10][11] This is a common problem when the melting point of your impure compound is lower than the temperature of the solution at the point of saturation.[10] Impurities often depress the melting point of a solid, making this more likely. The resulting oil can trap impurities, defeating the purpose of recrystallization.[10][11][12]
-
Immediate Corrective Actions:
-
Reheat and Add More Solvent: Heat the flask until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature.[10][13]
-
Ensure Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can promote gradual temperature reduction, which is critical for proper crystal lattice formation.[10][12]
-
Lower the Solvent Boiling Point: If the problem persists, your chosen solvent's boiling point may be too high. Consider switching to a solvent with a lower boiling point or using a mixed solvent system.[12]
-
Q2: After cooling the solution, no crystals have formed. What should I do?
A2: The absence of crystal formation indicates that the solution is not supersaturated. This usually means that too much solvent was added initially.[9][10]
-
Solutions to Induce Crystallization:
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent.[10] Allow the concentrated solution to cool again slowly. Be careful not to evaporate too much solvent, as this can cause the product to precipitate out too quickly.
-
Scratch the Flask: Use a clean glass rod to gently scratch the inside surface of the flask below the solvent level.[14][15] The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[15]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution.[14][15][16] This "seed" acts as a template for other molecules to crystallize upon, initiating the process.[15]
-
Cool to a Lower Temperature: If crystals still haven't formed at room temperature, try cooling the flask in an ice-water bath to further decrease the compound's solubility.[15][17]
-
Q3: My final product has a very low yield. What are the likely causes?
A3: A low recovery of purified material is a frequent issue. Several factors could be responsible:
-
Common Causes and Preventions:
-
Excessive Solvent: Using too much solvent is the most common cause, as a significant portion of your product will remain dissolved in the mother liquor even after cooling.[10] Prevention: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.
-
Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product might have crystallized prematurely in the filter funnel. Prevention: Use a pre-heated filter funnel and flask, and work quickly to minimize cooling during the transfer.[9]
-
Washing with Too Much Solvent: Washing the collected crystals with an excessive amount of cold solvent can dissolve some of your product. Prevention: Wash the crystals with a minimal amount of ice-cold solvent, just enough to rinse away the residual mother liquor.[6]
-
Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures. Refer to the solvent selection table below to choose a more suitable system.
-
Q4: The purified crystals are still colored. How can I remove colored impurities?
A4: If your product remains colored after recrystallization, it indicates the presence of highly soluble, colored impurities that co-crystallize with your product.
-
Decolorization Technique:
-
Use Activated Charcoal: After dissolving your crude product in the hot solvent, add a very small amount (1-2% of the solute's weight) of activated charcoal to the solution.[13][17]
-
Boil and Filter: Swirl the hot solution with the charcoal for a few minutes to allow it to adsorb the colored impurities.[17]
-
Hot Filtration: Perform a hot filtration to remove the charcoal and any other insoluble matter before allowing the solution to cool and crystallize.[17] Be cautious not to add too much charcoal, as it can also adsorb your desired product and reduce the yield.[17]
-
Experimental Protocol and Workflow
Workflow for Recrystallization
Caption: Recrystallization workflow for purifying this compound.
Step-by-Step Methodology
-
Solvent Selection:
-
Based on the structure of this compound (an ester with aromatic and keto groups), suitable solvents would include alcohols (isopropanol, ethanol), esters (ethyl acetate), or a mixed solvent system like ethanol/water or ethyl acetate/hexane.
-
Perform small-scale solubility tests to find an ideal solvent where the compound is highly soluble when hot and poorly soluble when cold.[17][18]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and bring the mixture to a gentle boil using a hot plate.
-
Continue adding small portions of the hot solvent until the solid just dissolves completely.[8] Avoid adding an excess of solvent to ensure a good yield.[9]
-
-
Decolorization & Hot Filtration (if necessary):
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
If there are insoluble impurities or charcoal was added, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask. This prevents the product from crystallizing prematurely.
-
-
Crystallization:
-
Collection and Washing:
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator. Ensure all solvent has evaporated before measuring the final yield and performing characterization (e.g., melting point analysis).[6]
-
Data Summary: Solvent Selection Guide
Choosing the right solvent is the most critical step in recrystallization.[8][18] The ideal solvent should exhibit a large difference in solubility for the compound of interest over the desired temperature range.
| Solvent System | Boiling Point (°C) | Characteristics & Rationale |
| Isopropanol | 82.6 | A good starting choice. Its polarity is suitable for dissolving the α-ketoester, and solubility often decreases significantly upon cooling. |
| Ethanol | 78.4 | Similar to isopropanol, a common and effective solvent for moderately polar compounds. |
| Ethyl Acetate | 77.1 | Follows the "like dissolves like" principle, as both the solvent and solute are esters.[19][20] Good dissolving power, but may be too effective, requiring a co-solvent. |
| Ethanol / Water | Variable | A powerful mixed-solvent system. Dissolve the compound in the minimum amount of hot ethanol (the "good" solvent) and then add hot water (the "bad" solvent) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[17] |
| Ethyl Acetate / Hexane | Variable | An excellent choice for compounds that are too soluble in pure ethyl acetate. Dissolve in hot ethyl acetate and add hexane dropwise until turbidity appears, then reheat and cool.[20] |
References
- How to Care for and Clean Your Crystals. (2025, May 7). Google.
- Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to. (2024, February 25). Brainly.
- Describe two techniques that can be used to induce crystallization. 1. Seeding. (2023, August 15). Brainly.
- Guide for crystallization. Unknown Source.
- Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. (n.d.). Homework.Study.com.
- Crystallisation Techniques. (2006, January 8). Unknown Source.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- 3.5E: Initiating Crystallization. (2022, April 7). Chemistry LibreTexts.
- Recrystallization (help meeeeee). (2013, February 3). Reddit.
- Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry.
- Recrystallization. (n.d.). Unknown Source.
- How to Properly Maintain Your Crystals: A Complete Guide. (n.d.). V&J.
- The Ultimate Guide to Washing Crystals Safely and Effectively for Lasting Energy. (2025, November 20). Google.
- Crystal Care 101: How to Safely Clean and Dust Your Crystals. (2022, June 17). Unknown Source.
- Experiment : Recrystallization – Part I: Solvent Selectio nn. (n.d.). Science Learning Center.
- How To Cleanse Crystals: 9 Crucial Practices You Need To Know. (n.d.). Tiny Rituals.
- This compound | C9H7BrO3 | CID 11218741. (n.d.). PubChem.
- Oiling Out in Crystallization. (n.d.). Mettler Toledo.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Unknown Source.
- Methyl 4-bromophenylacetate | 41841-16-1. (2025, July 24). ChemicalBook.
- CAS NO. 57699-28-2 | this compound | Catalog BD-A251848. (n.d.). Arctom Scientific.
- 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.
- Methyl 2-(2-bromophenyl)-2-oxoacetate | C9H7BrO3 | CID 10890094. (n.d.). PubChem.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- Ethyl 2-(4-bromophenyl)-2-oxoacetate | 20201-26-7. (n.d.). Sigma-Aldrich.
- 57699-28-2|this compound. (n.d.). BLDpharm.
- Supporting Information. (n.d.). Unknown Source.
- METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE | 154825-97-5. (n.d.). ChemicalBook.
- Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.
- Recrystallization. (2023, January 29). Chemistry LibreTexts.
- This compound | Catalog CNALD-M194027. (n.d.). Arctom Scientific.
- Bromfenac-impurities. (n.d.). Pharmaffiliates.
- Methyl 2-(2-bromophenyl)-2-oxoacetate | 122394-38-1. (n.d.). Sigma-Aldrich.
- CN112028778A - Synthesis and impurity identification method of bromhexine hydrochloride process impurity positioning reference substance. (n.d.). Google Patents.
- (PDF) Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. (2025, August 5). ResearchGate.
- Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. (n.d.). ACG Publications.
Sources
- 1. This compound | C9H7BrO3 | CID 11218741 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 57699-28-2|this compound|BLD Pharm [bldpharm.com]
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- 19. Reagents & Solvents [chem.rochester.edu]
- 20. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of Methyl 2-(4-bromophenyl)-2-oxoacetate
Answering the call for in-depth, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a troubleshooting guide for the synthesis of Methyl 2-(4-bromophenyl)-2-oxoacetate. As a Senior Application Scientist, my focus is not just on the "how," but the critical "why" behind each step, ensuring a robust and reproducible synthesis by anticipating and mitigating common side reactions.
This compound is a valuable α-keto ester intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can drastically reduce yield and purity. This guide provides a structured, question-and-answer-based approach to troubleshoot these challenges, grounded in mechanistic principles and practical laboratory experience.
Primary Synthetic Route: Friedel-Crafts Acylation
The most common and scalable method for preparing this compound is the Friedel-Crafts acylation of bromobenzene with methyl oxalyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2] This reaction, an electrophilic aromatic substitution, is effective but requires careful control to prevent the formation of undesired byproducts.
Caption: General workflow for Friedel-Crafts Acylation.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable steps for mitigation.
Q1: My reaction resulted in a low yield, and the TLC/crude NMR shows multiple spots/peaks that are difficult to separate. What happened?
A1: Isomer Formation and Incomplete Reaction
This is the most frequent problem and typically points to the formation of a constitutional isomer: Methyl 2-(2-bromophenyl)-2-oxoacetate .
-
Mechanistic Cause: In an electrophilic aromatic substitution, the bromine atom on bromobenzene is an ortho, para-directing group. While the para-product is sterically favored and generally the major product, a significant amount of the ortho-isomer can form, especially if the reaction temperature is not adequately controlled.[3] These isomers often have very similar polarities, making them challenging to separate by column chromatography.
-
How to Identify:
-
TLC: You will see two distinct, often close-running spots.
-
¹H NMR: The aromatic region of the spectrum will be complex. The desired para-product shows a characteristic pair of doublets (an AA'BB' system), while the ortho-isomer will display a more complex multiplet pattern.
-
-
Prevention & Mitigation:
-
Temperature Control: Slowly add the acyl chloride to the bromobenzene/AlCl₃ mixture at a low temperature (0 to 5 °C) to maximize regioselectivity.[2] Higher temperatures favor the formation of the thermodynamically competing ortho-isomer.
-
Order of Addition: Add the bromobenzene to the pre-formed complex of AlCl₃ and methyl oxalyl chloride. This ensures the electrophile is readily available and can minimize side reactions.
-
Purification: If isomer formation is unavoidable, meticulous column chromatography with a low-polarity eluent system (e.g., hexane/ethyl acetate gradients starting from 95:5) may be required.[4] Alternatively, recrystallization can sometimes selectively crystallize the major para-isomer.
-
Caption: Competing pathways for ortho vs. para acylation.
Q2: My final product is a dark, persistent oil that won't crystallize. What impurities are causing this?
A2: Tar, Residual Solvents, and Isomeric Contamination
Oily products that resist crystallization are a sign of significant impurities.
-
Mechanistic Cause:
-
Tar Formation: Lewis acids like AlCl₃ are extremely hygroscopic. Any moisture in the reagents or glassware will react with AlCl₃, reducing its catalytic activity and promoting polymerization and charring of the organic materials.[5]
-
Isomeric Impurity: As discussed in Q1, the presence of the ortho-isomer can disrupt the crystal lattice of the desired para-product, resulting in an oily mixture.
-
Incomplete Quench: The Friedel-Crafts reaction requires a stoichiometric amount of AlCl₃ because the catalyst complexes strongly with the carbonyl groups of the product.[6] If the aqueous workup (quench) is incomplete, residual aluminum complexes can remain, leading to a discolored, intractable material.
-
-
Prevention & Mitigation:
-
Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use anhydrous grade solvents and ensure reagents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Careful Quenching: Pour the reaction mixture slowly onto crushed ice and concentrated HCl.[5] This hydrolyzes the aluminum complexes exothermically but in a controlled manner. The acid ensures that aluminum salts remain dissolved as soluble species rather than precipitating as aluminum hydroxide.
-
Thorough Purification: After the initial workup and extraction, wash the organic layer with brine to remove excess water. If the product is still an oil, high-vacuum distillation (Kugelrohr) or extensive column chromatography may be necessary.
-
Q3: I see unexpected signals in my ¹H NMR and/or unexpected masses in my MS. What are the likely side products?
A3: Hydrolysis and Decarboxylation Products
Beyond isomers, two common degradation products are the corresponding carboxylic acid and aldehyde.
-
Mechanistic Cause:
-
Ester Hydrolysis: During the aqueous workup or if the crude product is exposed to moisture for extended periods, the methyl ester can hydrolyze to 2-(4-bromophenyl)-2-oxoacetic acid .[1] This is more likely if the workup is performed under basic or strongly acidic conditions with prolonged heating.
-
Decarboxylation: While α-keto acids are more stable than their β-keto counterparts, decarboxylation can occur under harsh thermal conditions (e.g., during distillation at high temperatures) to yield 4-bromobenzaldehyde .[7][8]
-
-
Identification via Spectroscopy: The following table summarizes the key characteristics of potential impurities.
| Impurity Name | Structure | Key ¹H NMR Signals (CDCl₃) | Expected Mass [M+H]⁺ |
| Desired Product | 4-Br-C₆H₄-CO-COOCH₃ | ~8.1-7.9 (d, 2H), ~7.7 (d, 2H), ~4.0 (s, 3H) | 243/245 |
| ortho-Isomer | 2-Br-C₆H₄-CO-COOCH₃ | ~7.8-7.4 (complex m, 4H), ~3.9 (s, 3H) | 243/245 |
| Hydrolysis Product | 4-Br-C₆H₄-CO-COOH | ~8.2-8.0 (d, 2H), ~7.7 (d, 2H), >10 (broad s, 1H) | 229/231 |
| Decarboxylation Product | 4-Br-C₆H₄-CHO | ~9.9 (s, 1H), ~7.9 (d, 2H), ~7.7 (d, 2H) | 185/187 |
Q4: The aqueous workup was difficult, forming a persistent emulsion. How can I improve the phase separation?
A4: Incomplete Hydrolysis of Aluminum Complexes
Emulsions during workup are almost always caused by the precipitation of aluminum hydroxides.
-
Mechanistic Cause: When the reaction mixture is quenched with water alone (without acid), the AlCl₃ and its product complexes hydrolyze to form gelatinous aluminum hydroxide, Al(OH)₃. This solid material stabilizes the interface between the organic and aqueous layers, creating a thick emulsion that is nearly impossible to separate.
-
Prevention & Mitigation:
-
Acidic Quench: The standard and most effective procedure is to pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[5] The acid ensures the formation of water-soluble aluminum species (like [Al(H₂O)₆]³⁺), preventing the precipitation of Al(OH)₃ and leading to a clean phase separation.
-
Sufficient Volume: Use a large enough beaker for the quench to accommodate the ice and handle the evolution of heat and HCl gas.
-
Filtration (Last Resort): If an emulsion still forms, adding a filter aid like Celite® and filtering the entire mixture through a Büchner funnel can sometimes help break it up, though this often leads to product loss.
-
Recommended Protocol for Synthesis & Purification
This protocol incorporates best practices to minimize the side reactions discussed above.
1. Reaction Setup:
-
Dry a 250 mL three-neck round-bottom flask and magnetic stir bar in an oven at 120 °C for at least 4 hours.
-
Assemble the flask with a reflux condenser, an addition funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.
-
Charge the flask with anhydrous aluminum chloride (1.2 eq).
-
Add a dry, non-coordinating solvent like dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice-water bath.
2. Acylation Reaction:
-
In the addition funnel, prepare a solution of methyl oxalyl chloride (1.1 eq) in dry DCM.
-
Add the methyl oxalyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C. Stir for 15 minutes to allow the acylium ion precursor to form.
-
Add bromobenzene (1.0 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
3. Workup and Isolation:
-
Prepare a large beaker containing a mixture of crushed ice (~100 g) and concentrated HCl (~20 mL).
-
In a fume hood, slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
4. Purification:
-
The crude product (typically a yellow solid or oil) should be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
-
Alternatively, recrystallization from a solvent system like methanol or isopropanol can yield the pure product as a white to off-white solid.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. methyl 2-(4-chlorophenyl)-2-oxoacetate synthesis - chemicalbook [chemicalbook.com]
- 3. maths.tcd.ie [maths.tcd.ie]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Decarboxylation [organic-chemistry.org]
Technical Support Center: Methyl 2-(4-bromophenyl)-2-oxoacetate Reactions
Welcome to the technical support center for Methyl 2-(4-bromophenyl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile α-ketoester in synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Handling and Starting Material Integrity
Question: My reaction is sluggish or failing, and I suspect the starting material. How can I assess the purity and ensure the stability of this compound?
Answer: The integrity of your starting material is paramount. This compound, while relatively stable, can degrade over time or if stored improperly.
-
Purity Assessment: The purity of the starting material can be confirmed by standard analytical techniques such as NMR spectroscopy to check for characteristic peaks and the absence of significant impurities, and melting point analysis. The compound is a solid at room temperature.
-
Primary Degradation Pathway - Hydrolysis: The most common degradation pathway is hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(4-bromophenyl)-2-oxoacetic acid. This can be exacerbated by exposure to moisture and acidic or basic contaminants. Even atmospheric moisture can be sufficient to initiate slow hydrolysis.
-
Causality: The presence of the resulting carboxylic acid can interfere with subsequent reactions. For instance, in a Grignard reaction, the acidic proton of the carboxylic acid impurity will quench the highly basic Grignard reagent, reducing the effective concentration of your nucleophile and leading to low or no product formation.[1]
-
Recommended Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place (2-8°C is recommended). Use of a desiccator is also advisable.
Section 2: Troubleshooting Grignard Reactions
Grignard reactions with α-ketoesters like this compound are powerful for C-C bond formation but are fraught with potential complications due to the presence of two electrophilic centers (the ketone and the ester) and the high reactivity of the organometallic reagent.
Question: My Grignard reaction has a very low yield, and I primarily recover my starting ketoester. What is the most likely cause?
Answer: This is a classic symptom of Grignard reagent deactivation or poor reagent quality.
-
Cause - Moisture: Grignard reagents are extremely strong bases and will react readily with even trace amounts of water.[1][2] One drop of water can destroy a significant amount of your reagent. This includes atmospheric moisture, residual water in "dry" solvents, and water adsorbed onto the surface of glassware.
-
Solution - Rigorous Anhydrous Technique:
-
Glassware: All glassware must be oven-dried (e.g., at 120°C overnight) or flame-dried under vacuum and allowed to cool under a stream of dry inert gas (N₂ or Ar).[3]
-
Solvents: Use freshly distilled, anhydrous solvents. Anhydrous diethyl ether or tetrahydrofuran (THF) are standard. Ensure they are obtained from a freshly opened bottle or dried over a suitable agent like sodium/benzophenone.
-
Inert Atmosphere: The reaction should be conducted entirely under a positive pressure of nitrogen or argon.
-
-
Cause - Poor Grignard Reagent Formation: The magnesium metal surface can be coated with a layer of magnesium oxide, which prevents the reaction with the alkyl/aryl halide.[4]
-
Solution - Activation of Magnesium:
-
Crush the magnesium turnings just before use to expose a fresh surface.
-
Add a small crystal of iodine, which can etch the oxide layer.
-
If the reaction is slow to initiate, gentle warming may be required. Once initiated, the reaction is often exothermic.
-
Question: My reaction produced a tertiary alcohol, but I was targeting the addition to the ketone. Why did the Grignard reagent add twice?
Answer: This outcome is a result of the inherent reactivity of the ester group.
-
Causality & Mechanism: The Grignard reagent will typically add to the more electrophilic ketone first to form a magnesium alkoxide intermediate. However, if a second equivalent of the Grignard reagent is present, it can then attack the ester carbonyl. The initial tetrahedral intermediate from this second attack is unstable and collapses, eliminating methoxide, to form a new ketone. This newly formed ketone is highly reactive and will immediately be attacked by a third equivalent of the Grignard reagent, leading to a tertiary alcohol after acidic workup.[5] Esters are known to react with two equivalents of a Grignard reagent to yield tertiary alcohols.[6]
-
Solution - Controlling Stoichiometry and Temperature:
-
Stoichiometry: Use only one equivalent of the Grignard reagent. A slow, dropwise addition of the Grignard solution to a cooled solution of the α-ketoester can help maintain a low instantaneous concentration of the nucleophile.
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78°C to 0°C). This reduces the rate of the second addition to the ester, favoring the initial, faster attack on the ketone.
-
Question: I've isolated a significant amount of a nonpolar, yellowish byproduct that is not my desired product. What is it?
Answer: This is very likely a biphenyl-type impurity, formed during the preparation of the Grignard reagent.
-
Causality: During the formation of a Grignard reagent (e.g., phenylmagnesium bromide from bromobenzene), a side reaction can occur where the aryl radical couples with unreacted aryl halide, forming a biphenyl compound.[2] This side reaction is favored by higher temperatures and higher concentrations of the aryl halide.
-
Solution:
-
Minimize Biphenyl Formation: Prepare the Grignard reagent by adding the bromobenzene slowly to the magnesium turnings to keep its concentration low. Maintain a gentle reflux and avoid excessive heating.
-
Purification: Biphenyl is nonpolar and can usually be separated from the more polar alcohol product by column chromatography or by trituration with a nonpolar solvent like petroleum ether, in which biphenyl is soluble but the alcohol product may be less so.[2]
-
Troubleshooting Logic for Grignard Reactions
Caption: Decision tree for troubleshooting low yields in Grignard reactions.
Section 3: Troubleshooting Hydrolysis (Saponification)
Question: My base-catalyzed hydrolysis (saponification) of the methyl ester is very slow or does not go to completion. Why?
Answer: Incomplete hydrolysis can be due to insufficient reaction conditions or, in some cases, steric hindrance.
-
Causality: Saponification is the hydrolysis of an ester under basic conditions.[7] The reaction rate depends on the concentration of the hydroxide, temperature, and solvent. While this compound is not exceptionally hindered, forcing conditions may be necessary for complete conversion. The reaction is irreversible because the final carboxylate is deprotonated by the base.[7]
-
Solution:
-
Increase Base Equivalents: Use a larger excess of the base (e.g., 2-3 equivalents of NaOH or KOH).
-
Increase Temperature: Refluxing the reaction mixture is common. The choice of solvent will dictate the temperature.
-
Co-solvent: If the starting material has poor solubility in aqueous base, adding a water-miscible co-solvent like THF or ethanol can create a homogeneous solution and increase the reaction rate.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.
-
Reaction Pathways Overview
Caption: Common reaction pathways for this compound.
Experimental Protocols
Protocol 1: General Procedure for Grignard Reaction (Selective Ketone Addition)
This protocol outlines the selective addition of a Grignard reagent to the ketone carbonyl.
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Reagent Setup: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M solution).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Grignard Addition: Add the Grignard reagent (1.0-1.1 eq, previously titrated) dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -78°C for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78°C. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Saponification to 2-(4-bromophenyl)-2-oxoacetic acid
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Base Addition: Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 65-70°C) for 2-6 hours. Monitor the disappearance of the starting material by TLC.
-
Cooling & Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water.
-
Extraction: Wash the aqueous layer with diethyl ether or dichloromethane to remove any unreacted starting material or neutral byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with cold 1M HCl. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If no solid precipitates, extract the acidified aqueous layer multiple times with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the product.
Data Summary Table
| Parameter | Grignard Reaction (Ketone Addition) | Saponification |
| Key Reagent | Organomagnesium Halide (RMgX) | Sodium/Potassium Hydroxide |
| Stoichiometry | 1.0 - 1.1 equivalents | > 2.0 equivalents |
| Typical Solvent | Anhydrous THF or Diethyl Ether | THF/Water or Ethanol/Water |
| Temperature | -78°C to 0°C | Room Temperature to Reflux |
| Key Challenge | Moisture sensitivity; Selectivity | Incomplete reaction |
| Workup | Quench with sat. aq. NH₄Cl | Acidification with HCl |
References
- N.D. Chemistry. Grignard Reaction.
- Benchchem.
- ChemicalBook. METHYL 2-(2-BROMOPHENYL)
- Supporting Inform
- Guthrie, J. P. (2025-08-06). The neutral hydrolysis of methyl acetate Part 2.
- Chemistry LibreTexts. (2024-03-16). 7: The Grignard Reaction (Experiment).
- PubChem. Methyl 2-(4-bromophenyl)
- Google Patents. (2012-12-06). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Fun, H. K., et al. (2011). 2-(4-Bromophenyl)-2-oxoethyl 2-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246.
- Bracher, P. Problem Solving with α-Carbonyl Chemistry.
- European Patent Office. (1999). EP 0937703 A1 - METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS.
- Organic Chemistry Lab Videos. (2020-10-26). Grignard Reaction Experiment Part 1, Prelab. YouTube.
- Chemistry Steps. Ester Reactions Summary and Practice Problems.
- Benchchem. Application Notes and Protocols: Reactions of Ethyl 2-(3-bromophenyl)
- Ashenhurst, J. (2011-10-14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- ADICHEMISTRY.
- Sigma-Aldrich. Methyl 2-(4-chlorophenyl)
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. academic.oup.com [academic.oup.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. adichemistry.com [adichemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimization of Methyl 2-(4-bromophenyl)-2-oxoacetate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-(4-bromophenyl)-2-oxoacetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity, high-yield results.
Overview of Synthesis: The Friedel-Crafts Acylation Pathway
The most common and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of bromobenzene with methyl oxalyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).
The reaction proceeds by the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich bromobenzene ring.[1][2] Due to the electron-withdrawing nature of the resulting keto-ester group, the product is deactivated towards further acylation, which advantageously prevents poly-acylation side reactions.[3] However, the success of this reaction is highly dependent on rigorous control of reaction conditions.
Troubleshooting Guide & Common Issues
This section addresses the most frequently encountered problems during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I have only recovered starting material. What are the likely causes?
This is the most common challenge in Friedel-Crafts acylation and can stem from several factors, primarily related to reagent and catalyst integrity.
-
Cause A: Inactive Lewis Acid Catalyst (AlCl₃)
-
Explanation: Aluminum chloride is extremely hygroscopic. Any moisture in the reaction system—from glassware, solvents, reagents, or even atmospheric humidity—will rapidly react with and deactivate the catalyst.[4][5] An inactive catalyst will fail to generate the necessary acylium ion, halting the reaction before it starts.[6]
-
Solution:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven (e.g., 120°C for several hours) and cool under an inert atmosphere (N₂ or Argon) immediately before use.
-
Use Anhydrous Solvents: Use a freshly opened bottle of an anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) or distill the solvent over a suitable drying agent (e.g., CaH₂).
-
Use High-Quality AlCl₃: Use a fresh, unopened container of AlCl₃. A free-flowing, white to pale-yellow powder is indicative of good quality. If the AlCl₃ is clumpy or emits a strong HCl smell, it has likely been compromised by moisture and should not be used.[6]
-
-
-
Cause B: Insufficient Catalyst Loading
-
Explanation: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount of AlCl₃. The ketone product forms a stable complex with the Lewis acid, effectively sequestering it and removing it from the catalytic cycle.[3][5] If less than one equivalent is used, the reaction will stall once all the catalyst is complexed.
-
Solution:
-
Stoichiometric Loading: Use at least 1.0 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (typically methyl oxalyl chloride).
-
Order of Addition: The preferred order is to add the AlCl₃ to the solvent, followed by the slow addition of methyl oxalyl chloride to form the acylium ion precursor complex, and finally, the addition of bromobenzene.
-
-
-
Cause C: Sub-Optimal Reaction Temperature
-
Explanation: This reaction has a significant activation energy barrier. While running the reaction at 0°C during reagent addition is crucial to control the initial exotherm, failure to warm the reaction may result in it stalling. Conversely, excessively high temperatures can promote side reactions.[4]
-
Solution:
-
Controlled Warming: After the initial addition of reagents at 0°C, allow the reaction to slowly warm to room temperature.
-
Gentle Heating: If monitoring by TLC or GC-MS shows the reaction is sluggish, gentle heating to 40-50°C may be required to drive it to completion.
-
-
Issue 2: Formation of Impurities and Side Products
Question: My NMR spectrum shows multiple unexpected signals, or my product is difficult to purify. What side reactions could be occurring?
-
Cause A: Hydrolysis of the Ester or Acyl Chloride
-
Explanation: The presence of water during the reaction or, more commonly, during the aqueous work-up can lead to the hydrolysis of the methyl ester product to form the corresponding carboxylic acid (2-(4-bromophenyl)-2-oxoacetic acid). The starting material, methyl oxalyl chloride, is also highly susceptible to hydrolysis.
-
Solution:
-
Anhydrous Reaction: As detailed above, maintain strictly anhydrous conditions.
-
Cold Work-up: Quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl.[6] This protonates the aluminum-ketone complex and hydrolyzes excess AlCl₃ under cold conditions, minimizing ester hydrolysis.
-
Efficient Extraction: Immediately extract the product into an organic solvent (e.g., DCM or Ethyl Acetate) after quenching. Do not let the product sit in the acidic aqueous phase for an extended period.
-
-
-
Cause B: Formation of Alcoholic By-products
-
Explanation: In some cases, reduction or other side reactions can generate small amounts of alcoholic impurities, such as methyl 2-(4-bromophenyl)-2-hydroxyacetate. These impurities can be difficult to separate from the desired α-keto ester by standard distillation due to similar boiling points.[7]
-
Solution:
-
Specialized Purification: A patented method for removing such impurities involves treating the crude product with a carboxylic anhydride (e.g., acetic anhydride) and a solid acid catalyst. This selectively esterifies the alcohol, increasing its boiling point and allowing for efficient separation by distillation.[7][8]
-
-
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for this reaction? A: Dichloromethane (DCM) is a common choice due to its ability to dissolve the reactants and the AlCl₃ complex. However, for reactions requiring higher temperatures, 1,2-dichloroethane (DCE) is a suitable alternative with a higher boiling point. Nitrobenzene can also be used but makes product purification more challenging.
Q2: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a non-polar eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The product, being more polar than the bromobenzene starting material, will have a lower Rf value. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can provide more quantitative tracking.
Q3: My work-up is resulting in a persistent emulsion. How can I resolve this? A: Emulsions are common during the quench and extraction, often due to the formation of aluminum hydroxides. To break the emulsion, add a saturated solution of sodium chloride (brine) and stir.[6] In stubborn cases, filtering the entire biphasic mixture through a pad of Celite® can help break up the suspended solids causing the emulsion.
Q4: Can I scale up this reaction? What are the key safety considerations? A: Yes, this reaction is scalable. The primary safety concern is the initial exothermic reaction upon mixing the reagents and catalyst. For larger-scale reactions, ensure you have an efficient overhead stirrer and an ice/acetone bath for robust temperature control. The addition of reagents must be done slowly and in a controlled manner. A proper quench and ventilation system is mandatory to handle the HCl gas evolved.
Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis of this compound.
Materials:
-
Bromobenzene
-
Methyl oxalyl chloride
-
Aluminum Chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (concentrated)
-
Ice
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel.
-
Charge the flask with anhydrous DCM (approx. 3 mL per mmol of bromobenzene) and aluminum chloride (1.1 eq).
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add methyl oxalyl chloride (1.0 eq) to the cooled suspension via the dropping funnel over 15-20 minutes. Stir the mixture for an additional 30 minutes at 0°C.
-
Add bromobenzene (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5-10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.
-
Work-up: Prepare a beaker with a mixture of crushed ice (approx. 10 g per gram of AlCl₃) and concentrated HCl (1 mL per gram of AlCl₃).
-
Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
| Parameter | Recommended Condition | Rationale |
| Catalyst | Aluminum Chloride (AlCl₃) | Strong Lewis acid effective for generating the acylium ion.[1] |
| Stoichiometry | 1.1 eq AlCl₃, 1.0 eq Methyl Oxalyl Chloride | Stoichiometric amount of catalyst is required due to product complexation.[5] |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants and complexes; relatively low boiling point. |
| Temperature | 0°C for addition, then RT for reaction | Controls initial exotherm and allows the reaction to proceed to completion. |
| Work-up | Quench in Ice/HCl | Decomposes catalyst complex while minimizing ester hydrolysis.[6] |
Visual Guides
Reaction Mechanism Workflow
This diagram outlines the key steps in the Friedel-Crafts acylation mechanism.
Caption: Key mechanistic steps of the Friedel-Crafts acylation reaction.
Troubleshooting Flowchart for Low Yield
Use this flowchart to diagnose the root cause of low product yield.
Caption: A diagnostic workflow for troubleshooting low reaction yields.
References
- Google Patents. CN102026955A - Process for purifying an alpha-keto ester.
- Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
Nakamura, K., et al. (1994). Purification and Characterization of α-Keto Ester Reductases from Bakers' Yeast. Bioscience, Biotechnology, and Biochemistry, 58(12). Available at: [Link]
-
ResearchGate. Optimization of Reaction Conditions for Friedel-Crafts alkylation. Available at: [Link]
-
ResearchGate. Optimization of the Friedel-Crafts reaction conditions. Available at: [Link]
-
ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Available at: [Link]
-
ResearchGate. Reaction condition optimization for Friedel–Crafts alkylation. Available at: [Link]
-
Oxford Academic. (1998). Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available at: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available at: [Link]
-
Khan Academy. Friedel-Crafts acylation. Available at: [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]
-
Ventura College Organic Chemistry Lab. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]
-
Supporting Information for Deoxygenative C–C Bond Formation of Aromatic Dicarbonyls. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
- Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? Available at: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Khan Academy [khanacademy.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
- 8. CN102026955A - Process for purifying an alpha-keto ester - Google Patents [patents.google.com]
Stability and storage conditions for Methyl 2-(4-bromophenyl)-2-oxoacetate
Technical Support Center: Methyl 2-(4-bromophenyl)-2-oxoacetate
A Guide to Stability, Storage, and Troubleshooting for Researchers
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for this compound (CAS No. 57699-28-2). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this key reagent throughout its lifecycle in the lab. We will address common questions, provide troubleshooting workflows for unexpected results, and detail best practices for handling and storage, grounding our recommendations in established chemical principles.
Core Stability & Storage Profile: Quick Reference
For optimal results and reagent longevity, adherence to correct storage conditions is critical. The following table summarizes the key parameters for this compound.
| Parameter | Recommendation | Rationale & Potential Impact of Deviation |
| Temperature | Store at Room Temperature.[1][2][3] | The compound is generally stable at ambient temperatures. While some related compounds benefit from refrigeration to maintain long-term quality, standard practice for this specific reagent is room temperature storage.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | The α-ketoester functionality can be sensitive to oxidation over time. Displacing air with an inert gas minimizes oxidative degradation pathways. |
| Moisture | Keep container tightly sealed in a dry environment.[1][2][5][6] | The ester group is susceptible to hydrolysis in the presence of moisture, which would yield 4-bromophenylglyoxylic acid and methanol, impacting reaction stoichiometry and purity. |
| Light | Protect from direct sunlight and strong light sources.[6] | Aromatic ketones and brominated compounds can be photosensitive. Exposure to UV light may initiate radical reactions or other degradation pathways, leading to discoloration and impurity formation. |
| Purity | ≥97% (Typical)[3] | Using a reagent with known purity is fundamental. Impurities can arise from degradation or the synthesis process and may interfere with downstream applications. |
Frequently Asked Questions (FAQs)
This section addresses common user inquiries in a direct question-and-answer format, explaining the causality behind our recommendations.
Q1: The supplier datasheet says "store at room temperature," but I usually store my esters in the refrigerator. Which is correct?
A: For this compound, the consensus from multiple suppliers is to store it sealed at room temperature.[1][2][3] While refrigeration is a common strategy to slow degradation for many reagents, it is not listed as a primary requirement for this compound. The most critical factors are keeping the container tightly sealed and dry.[1][2][5] If you choose to refrigerate, ensure you allow the container to equilibrate to room temperature before opening to prevent atmospheric moisture from condensing inside, which could hydrolyze the ester.
Q2: My compound, which was initially a white or pale-yellow solid, has developed a noticeable yellow or brownish tint. Has it degraded?
A: A significant color change is a strong indicator of chemical degradation. This can be caused by several factors:
-
Oxidation: Exposure to air can lead to oxidative side reactions.
-
Photodecomposition: If the material was exposed to light, photochemical reactions may have occurred. The precautionary statement to "Protect from sunlight" for related compounds supports this possibility.[6]
-
Impurities from Contamination: Introduction of trace contaminants could catalyze decomposition.
If you observe a color change, we recommend running a purity check (e.g., TLC, LC-MS, or NMR) before use or using a fresh, unopened lot for critical experiments.
Q3: Is this compound particularly sensitive to moisture? What happens if it's exposed?
A: Yes, like most esters, it is sensitive to moisture. The ester functional group can undergo hydrolysis, a chemical reaction with water. This reaction is accelerated by the presence of acids or bases.[4] The hydrolysis of this compound would break the ester bond to form (4-bromophenyl)glyoxylic acid and methanol. This degradation compromises the purity of your starting material, affects molar calculations, and can introduce byproducts into your reaction. This is why it is imperative to store the compound in a tightly sealed container in a dry place, such as a desiccator.[1][2][5]
Q4: What chemicals or materials are incompatible with this reagent?
A: You should avoid storing or mixing this compound with strong acids and bases, as they will catalyze its decomposition via hydrolysis.[4] Additionally, avoid strong oxidizing agents, which can react with the keto-ester moiety. Always use clean, dry glassware and spatulas when handling the material to prevent cross-contamination.
Q5: What is the general chemical stability of this molecule?
A: The molecule's stability is influenced by its functional groups. The brominated aromatic ring is generally very stable due to its aromaticity.[7] However, the α-ketoester portion is the more reactive site. While α-keto acids and their esters are noted for exhibiting excellent stability for storage and handling, this is contingent on proper conditions.[8] The primary liabilities are the ester's susceptibility to hydrolysis and potential oxidation at the carbon adjacent to the carbonyl groups.
Troubleshooting Experimental Failures
When an experiment yields unexpected results, it's crucial to systematically evaluate the integrity of the starting materials. This workflow helps diagnose potential issues related to the stability and storage of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
Protocol: Handling and Stock Solution Preparation
To preserve the integrity of the compound during experimental use, follow this standard protocol.
Objective: To accurately weigh and dissolve the reagent while minimizing exposure to atmospheric contaminants.
Materials:
-
This compound
-
Analytical balance
-
Clean, dry glass vial with a PTFE-lined cap
-
Anhydrous solvent of choice (e.g., DMF, CH2Cl2, Ethyl Acetate)
-
Inert gas source (Argon or Nitrogen)
-
Dry syringes and needles
Procedure:
-
Equilibration (If Refrigerated): If the reagent was stored in a refrigerator, allow the sealed container to sit on the benchtop for at least 30-60 minutes to reach ambient temperature. Do not open a cold container.
-
Inert Atmosphere: Briefly flush the reagent bottle with a gentle stream of inert gas before opening.
-
Weighing: Quickly weigh the desired amount of the solid into a clean, dry, pre-tared vial. Work efficiently to minimize air exposure.
-
Sealing: Immediately seal the stock bottle, flush again with inert gas, and wrap the cap securely with paraffin film. Return it to its designated dry storage location.
-
Dissolution: To the vial containing the weighed reagent, add the required volume of anhydrous solvent using a dry syringe.
-
Blanketing: Before sealing the vial, flush the headspace with inert gas.
-
Storage of Solution: If the stock solution is to be stored, keep it in the dark (e.g., an amber vial or wrapped in foil) and under an inert atmosphere. For short-term storage, refrigeration may be appropriate, but always check for precipitation upon cooling. Allow to warm fully before use.
By adhering to these guidelines, you can significantly enhance the reliability of your experiments and ensure the long-term stability of your this compound reagent.
References
-
Qiji Chemical. (n.d.). Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. Retrieved from [Link]
-
Arctom Scientific. (n.d.). This compound. Retrieved from [Link]
-
Reign Pharma Pvt. Ltd. (n.d.). Methyl-2-(4-bromophenyl)-2-methylpropanoate. Retrieved from [Link]
-
SynZeal. (n.d.). Safety Data Sheet - Methyl 4-Bromophenylacetate. Retrieved from [Link]
-
LibreTexts Chemistry. (2014, July 22). 15.1: Aromatic Compounds Are Unusually Stable. Retrieved from [Link]
-
MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
Sources
Technical Support Center: Purification of Methyl 2-(4-bromophenyl)-2-oxoacetate
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of Methyl 2-(4-bromophenyl)-2-oxoacetate. It provides troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My final product has a persistent yellow or brown color after solvent removal. What is the likely cause and how can I obtain a pure, colorless product?
A1: A persistent yellow or brown hue typically indicates the presence of high-molecular-weight byproducts or polar, colored impurities formed during the synthesis, possibly from side reactions or degradation. The most effective method to remove these types of impurities is adsorption chromatography.
-
Causality: The target compound, this compound, is a moderately polar molecule. The colored impurities are often significantly more polar or larger, causing them to adsorb more strongly to a silica gel stationary phase. This difference in interaction allows for effective separation.[1]
-
Recommended Action: Perform flash column chromatography using silica gel. This technique will separate the compounds based on their polarity, allowing you to isolate the desired product from both more polar and less polar contaminants.
-
Detailed Methodology: See Protocol A: Flash Column Chromatography .
Q2: My ¹H NMR spectrum shows a broad singlet around 10-12 ppm and TLC analysis shows a baseline spot that streaks. What is this impurity and how do I remove it?
A2: These analytical signs strongly suggest the presence of the corresponding carboxylic acid, 2-(4-bromophenyl)-2-oxoacetic acid. This is a common impurity resulting from incomplete esterification of the carboxylic acid precursor or, more frequently, from the hydrolysis of the methyl ester product during the reaction workup or storage.[2][3]
-
Causality: The ester functional group is susceptible to hydrolysis, a reaction catalyzed by the presence of acid or base and water.[3] The resulting carboxylic acid is highly polar (causing it to stick to the TLC baseline) and acidic. This acidity allows for its selective removal through an acid-base extraction.
-
Recommended Action: Perform a liquid-liquid extraction using a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The base will deprotonate the acidic impurity, forming a water-soluble carboxylate salt that partitions into the aqueous layer, leaving the neutral ester in the organic layer.
-
Detailed Methodology: See Protocol B: Aqueous Basic Wash .
Q3: The purity of my product, which is a solid, is already high (>95% by GC), but I need to meet a >99.5% specification for downstream applications. What is the most efficient final purification step?
A3: For enhancing the purity of an already substantially pure crystalline solid, recrystallization is the most suitable and efficient technique. This method is ideal for removing small amounts of closely related impurities that may be difficult to separate by chromatography.
-
Causality: Recrystallization operates on the principle of differential solubility. The target compound and its impurities have slightly different solubilities in a given solvent system. By carefully selecting a solvent in which the desired compound is soluble at high temperatures but poorly soluble at low temperatures, you can induce the formation of high-purity crystals upon cooling, leaving the impurities behind in the solvent (mother liquor).
-
Recommended Action: Perform a recrystallization from a suitable solvent system. A common starting point for compounds of this type is a mixed solvent system, such as ethyl acetate/hexanes, or a single solvent like ethanol.
-
Detailed Methodology: See Protocol C: Recrystallization .
Detailed Purification Protocols
Protocol A: Flash Column Chromatography
This protocol is designed for the removal of a broad range of impurities with different polarities.
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc) - all HPLC grade
-
Glass column, compressed air/nitrogen source, collection tubes
Procedure:
-
Prepare the Column: Slurry-pack a glass column with silica gel in a non-polar solvent (e.g., 98:2 Hexanes:EtOAc). The amount of silica should be approximately 50-100 times the weight of the crude product.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elute the Column: Begin elution with a low-polarity mobile phase and gradually increase the polarity according to a set gradient. Monitor the fractions using Thin Layer Chromatography (TLC). The target compound typically elutes before the highly polar colored impurities.[4]
-
Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Place the concentrated product under high vacuum for several hours to remove any residual solvent.
Table 1: Example Elution Gradient for Flash Chromatography
| Step | Hexanes (%) | Ethyl Acetate (%) | Volume (Column Volumes) | Purpose |
| 1 | 98 | 2 | 2 | Pre-elution of non-polar impurities |
| 2 | 95 | 5 | 5 | Elution of the target product |
| 3 | 90 | 10 | 5 | Elution of slightly more polar impurities |
| 4 | 70 | 30 | 3 | Column flush to remove all other materials |
Protocol B: Aqueous Basic Wash (Liquid-Liquid Extraction)
This protocol is specifically for removing acidic impurities like 2-(4-bromophenyl)-2-oxoacetic acid.
Materials:
-
Separatory funnel
-
Organic solvent immiscible with water (e.g., Ethyl Acetate, Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent (e.g., 50 mL of ethyl acetate for 1 g of product) in a separatory funnel.
-
Basic Wash: Add an equal volume of saturated NaHCO₃ solution to the funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ gas produced from the acid-base reaction. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. Repeat the wash step one more time to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with an equal volume of brine. This step helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.[4]
-
Drying: Drain the organic layer into a clean flask and add a drying agent (e.g., anhydrous Na₂SO₄). Swirl the flask and let it stand for 15-20 minutes.
-
Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
Protocol C: Recrystallization
This protocol is for the final purification of a mostly pure, solid product.
Materials:
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Recrystallization solvent(s) (e.g., Ethanol, Ethyl Acetate, Hexanes)
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Select Solvent: Choose a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold. This often requires small-scale testing.
-
Dissolve the Solid: Place the solid product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a quick filtration of the hot solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.
-
Induce Further Crystallization: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize the yield of crystals.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals under high vacuum.
Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on initial analysis of the crude product.
Sources
Preventing decomposition of Methyl 2-(4-bromophenyl)-2-oxoacetate
Technical Support Center: Methyl 2-(4-bromophenyl)-2-oxoacetate
Welcome to the technical support center for this compound (CAS 57699-28-2). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling, storage, and use of this versatile α-keto ester intermediate. Our goal is to provide you with the field-proven insights and causal explanations necessary to ensure the stability and reactivity of this compound in your experiments, thereby safeguarding the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound has developed a yellow or brownish tint upon storage. What is the cause and is it still usable?
A1: The appearance of a yellow or brown color is the most common indicator of decomposition. This discoloration is primarily attributed to two potential pathways: photodecomposition and the presence of trace impurities.
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Mechanistic Insight (Photodecomposition): The carbon-bromine (C-Br) bond in aromatic bromides is susceptible to homolytic cleavage when exposed to light, particularly UV radiation. This process generates a 4-carboxymethylphenyl radical and a bromine radical. These highly reactive radical species can initiate a cascade of side reactions, leading to the formation of colored polymeric byproducts. The α-keto ester moiety can also participate in photochemical reactions.
-
Impurity-Driven Degradation: Impurities from the synthesis, such as residual acid or elemental bromine, can also catalyze degradation pathways over time.
Usability: A faintly yellow compound may still be suitable for some applications, but its purity should be verified by an appropriate analytical method (e.g., NMR, LC-MS) before use. For sensitive downstream applications, such as in multi-step pharmaceutical synthesis, using a discolored reagent is not recommended as it can lead to the formation of complex impurities that are difficult to separate. Purification is advised.
Q2: I'm experiencing lower than expected yields in my reaction. Could the stability of the α-keto ester be the issue?
A2: Yes, compromised stability is a frequent cause of diminished reaction yields. The primary culprit is often hydrolysis.
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Mechanistic Insight (Hydrolysis): The ester functional group is susceptible to hydrolysis, a reaction catalyzed by trace amounts of water, acid, or base. This reaction cleaves the methyl ester, converting this compound into 4-bromobenzoylformic acid (the corresponding carboxylic acid) and methanol. This acid product will likely have different reactivity and solubility profiles, and will not participate in the desired reaction, thus lowering the effective concentration of your starting material and reducing the yield. While α-keto esters are generally stable, prolonged exposure to atmospheric moisture is sufficient to initiate this process.[1]
To mitigate this, always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).
Q3: What are the definitive, non-negotiable storage conditions for this compound to ensure long-term stability?
A3: Adherence to strict storage protocols is critical for preserving the compound's purity and reactivity. The recommendations below are based on safety data sheet (SDS) guidelines and the known chemical properties of brominated aromatics and esters.[2][3][4][5][6]
| Parameter | Long-Term Storage (> 1 month) | Short-Term Storage (< 1 month) |
| Temperature | 2-8°C (Refrigerated) | Room Temperature (Cool, dry place) |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Tightly Sealed Container |
| Light | Protect from light (Amber Vial/Bottle) | Protect from light (Amber Vial/Bottle)[4][5] |
| Container | Tightly sealed amber glass or polypropylene container.[2][3][4] | Tightly sealed amber glass vial.[2][3] |
Expert Tip: Upon receiving a new bottle, we strongly recommend aliquoting the compound into smaller, single-use vials under an inert atmosphere. This practice minimizes the exposure of the bulk material to atmospheric moisture and light each time the compound is needed.
Troubleshooting Guide: Common Experimental Issues
| Observed Issue | Potential Cause(s) | Recommended Action & Explanation |
| Compound appears oily or clumpy | Hydrolysis: The product, 4-bromobenzoylformic acid, may be more hygroscopic or have a lower melting point, leading to a change in physical appearance. | Verify purity via ¹H NMR. The appearance of a broad singlet corresponding to a carboxylic acid proton and the disappearance/integration change of the methyl ester singlet (-OCH₃) are indicative of hydrolysis. |
| Inconsistent TLC/LC-MS results | Decomposition: Multiple spots on TLC or peaks in LC-MS suggest the presence of degradation products. | Purify the material before use using flash column chromatography (see protocol below). Ensure all solvents for analysis are fresh and anhydrous. |
| Formation of an insoluble precipitate in reaction mixture | Side Product Formation: Degradation products may be insoluble in the reaction solvent. | Characterize the precipitate if possible. Re-run the reaction with freshly purified starting material under strictly anhydrous and inert conditions to see if the issue persists. |
Key Experimental Protocols
Protocol 1: Purification of Discolored this compound
This protocol describes a standard bench-scale purification by flash column chromatography.
Materials:
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Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc) (both HPLC grade)
-
Glass column, flasks, and TLC supplies
Procedure:
-
Sample Preparation: Dissolve the discolored compound in a minimal amount of dichloromethane (DCM) or a 1:1 mixture of Hexane/EtOAc.
-
Column Packing: Prepare a silica gel slurry in Hexane and pack the column. Equilibrate the column with 100% Hexane.
-
Loading: Carefully load the dissolved sample onto the top of the silica bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane/EtOAc). Gradually increase the polarity by increasing the percentage of EtOAc. The exact gradient will depend on the impurities, but a gradient from 5% to 20% EtOAc is a good starting point.
-
Monitoring: Monitor the separation by TLC, staining with a suitable agent (e.g., potassium permanganate) if the compounds are not UV-active.
-
Collection & Concentration: Collect the fractions containing the pure product. Combine them and remove the solvent under reduced pressure using a rotary evaporator.[7][8]
-
Final Step: Dry the purified product under high vacuum to remove residual solvent. Confirm purity by NMR or LC-MS and store immediately under the recommended long-term conditions.
Protocol 2: Inert Atmosphere Handling Workflow
This workflow ensures the compound is not unnecessarily exposed to air or moisture.
Caption: Primary decomposition pathways for the title compound.
References
-
Safety Data Sheet according to OSHA HCS. (2019). [Link]
-
Hu, L., et al. (2022). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts. [Link]
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Supporting Information for a relevant synthesis. [Link]
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Norman, R. O. C. (1968). Homolytic Pathways to Aromatic Bromo-Compounds. Thesis. [Link]
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PubChem. This compound. [Link]
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Organic Syntheses. Procedure for purification of related compounds. [Link]
-
Havinga, E., & Mutsaers, J. H. C. (1971). The photochemistry of halosubstituted aromatics and heteroaromatics. Pure and Applied Chemistry. [Link]
Sources
Common pitfalls in the handling of Methyl 2-(4-bromophenyl)-2-oxoacetate
Welcome to the technical support resource for Methyl 2-(4-bromophenyl)-2-oxoacetate (CAS 57699-28-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls encountered when handling and using this versatile α-ketoester intermediate. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Section 1: Critical Safety & Handling
Question: What are the absolute essential safety precautions I must take when working with this compound?
Answer: this compound is a compound that demands respect in the laboratory. Based on consolidated safety data sheets, it is classified as harmful and an irritant.[1][2][3][4][5] Always handle this chemical under the assumption that it is hazardous upon contact, inhalation, or ingestion.
Core Safety Protocol:
-
Engineering Controls: All handling of the solid or solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3][6][7]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory:
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, use a full face shield in addition to goggles.[1][2][6]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.[2][4]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.[1][6]
-
-
Emergency Procedures: Ensure an eyewash station and safety shower are immediately accessible.[6] In case of:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][6]
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Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1][2]
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Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]
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| Hazard Summary Table | |
| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][4][5] |
| Molecular Formula | C₉H₇BrO₃[8][9] |
| Molecular Weight | ~243.05 g/mol [8][10] |
| Appearance | Typically a solid (may be yellow or off-white).[11] |
Section 2: Storage, Stability, and the Hydrolysis Problem
Question: My reaction yield is inconsistent, and I suspect my starting material is degrading. How should I properly store this reagent and what is the most likely degradation pathway?
Answer: This is a very common and critical issue. The primary culprit for the degradation of this compound is hydrolysis . The α-ketoester functional group is highly susceptible to nucleophilic attack by water.
The Mechanism of Instability:
The electron-withdrawing nature of the adjacent ketone group makes the ester's carbonyl carbon highly electrophilic and thus, more vulnerable to nucleophilic attack than a standard methyl ester.[12] Even trace amounts of moisture in the air or in solvents can lead to the hydrolysis of the methyl ester, forming 2-(4-bromophenyl)-2-oxoacetic acid and methanol. This acidic byproduct can potentially catalyze further degradation or interfere with subsequent reactions.
Caption: Hydrolysis pathway of this compound.
Validated Storage Protocol:
-
Short-Term (In-Use): Store in a tightly sealed container inside a desiccator containing a drying agent like Drierite or silica gel.[5][10]
-
Long-Term: For optimal stability, store under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dry place.[2] Refrigeration is often recommended, but ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Solvent Purity: Always use anhydrous solvents for your reactions. Solvents from freshly opened bottles or those dried over molecular sieves are highly recommended.
Section 3: Reaction Troubleshooting Guide
Question: My reaction is not proceeding as expected. What are the common pitfalls during a reaction?
Answer: When a reaction involving this reagent fails or gives low yields, the issue often falls into one of three categories: starting material purity, reaction conditions, or unforeseen side reactions.
Pitfall 1: Competing Nucleophilic Attack
The molecule has two primary electrophilic sites: the ketone carbonyl (C2) and the ester carbonyl (C1). The ketone is generally more reactive towards nucleophiles. However, the outcome can be influenced by the nature of the nucleophile and the reaction conditions.
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Hard vs. Soft Nucleophiles: "Hard" nucleophiles (e.g., organolithiums, Grignard reagents) will preferentially attack the harder electrophilic center, the ketone. "Softer" nucleophiles might show less selectivity.
-
Reaction Example: In the synthesis of quinoxalinones, a diamine nucleophile attacks both the ketone and ester carbonyls in a sequential condensation reaction.[13] If your nucleophile has multiple reactive sites, you may see a mixture of products depending on which site reacts first.
Pitfall 2: Base-Mediated Side Reactions
If you are using a strong base in your reaction, you risk saponification (base-mediated hydrolysis) of the methyl ester, especially if water is present. This will form the corresponding carboxylate salt, which is typically unreactive under the desired conditions and complicates purification.
Pitfall 3: Decarbonylation in Metal-Catalyzed Reactions
In certain transition-metal-catalyzed reactions (e.g., some cross-couplings), α-ketoesters can undergo decarbonylation (loss of CO).[14] If you are performing such a reaction and observing an unexpected product with one less carbonyl group, this side reaction could be the cause.
Caption: A workflow for troubleshooting reactions with the reagent.
Section 4: Purification Strategies
Question: I have a crude reaction mixture containing my desired product and impurities. What is a reliable method for purification?
Answer: The standard method for purifying products derived from this reagent is flash column chromatography on silica gel. However, the acidic nature of silica gel can sometimes promote the degradation of sensitive products or the hydrolysis of any remaining starting material.
Step-by-Step General Purification Protocol:
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Work-up: Quench the reaction appropriately (e.g., with a saturated aqueous solution of NaHCO₃ if the reaction was acidic). Extract the product into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[11]
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Drying: Wash the combined organic layers with brine, then dry thoroughly over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Chromatography:
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Adsorbent: Use standard silica gel (230-400 mesh). If your product is acid-sensitive, you can neutralize the silica gel by preparing a slurry with your eluent containing 1% triethylamine, then packing the column.
-
Eluent: A common mobile phase is a gradient of ethyl acetate in hexanes. A typical starting point would be 9:1 hexane/EtOAc.[11] The exact ratio will depend on the polarity of your product and should be determined by Thin Layer Chromatography (TLC) first.
-
Monitoring: Monitor the column fractions by TLC to identify and combine the pure product fractions.
-
-
Final Concentration: Concentrate the pure fractions on a rotary evaporator to yield the final product. Place it under high vacuum to remove residual solvents.
Section 5: Frequently Asked Questions (FAQs)
Q1: Can I use this reagent in aqueous or protic solvents like methanol? A1: It is highly discouraged. Protic solvents, especially water, will lead to rapid hydrolysis of the methyl ester, compromising your reaction.[12] If your reaction conditions absolutely require a protic solvent, the reaction must be performed at low temperatures and for a short duration to minimize this side reaction.
Q2: The solid has turned from off-white to yellow/brown. Is it still usable? A2: A color change often indicates some level of degradation. Before using it, you must verify its purity by an analytical method like ¹H NMR or LC-MS. Look for the appearance of a broad peak corresponding to the carboxylic acid proton or a new peak in the LC trace. If significant degradation has occurred, purification may be necessary before use.
Q3: What is a suitable solvent for dissolving this compound for NMR analysis? A3: Chloroform-d (CDCl₃) is a standard and suitable solvent. It is aprotic and will not cause hydrolysis.
References
-
Safety Data Sheet - SynZeal. (n.d.). SynZeal. [Link]
-
Al-Zougbi, T., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. PMC. [Link]
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Supporting Information for a relevant chemical synthesis. (n.d.). [Link]
-
This compound - Arctom Scientific. (n.d.). Arctom Scientific. [Link]
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (2012).
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (2012).
-
Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. (2020). ACS Omega. [Link]
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This compound - PubChem. (n.d.). PubChem. [Link]
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Reactions at the α-Carbon - MSU chemistry. (n.d.). Michigan State University. [Link]
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This compound - Arctom Scientific. (n.d.). Arctom Scientific. [Link]
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- 5. arctomsci.com [arctomsci.com]
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- 7. fishersci.com [fishersci.com]
- 8. This compound | C9H7BrO3 | CID 11218741 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. 57699-28-2|this compound|BLD Pharm [bldpharm.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Selection for Reactions with Methyl 2-(4-bromophenyl)-2-oxoacetate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(4-bromophenyl)-2-oxoacetate. This versatile building block, featuring an aryl bromide, a ketone, and an ester, offers numerous synthetic possibilities but also presents unique challenges in catalyst selection and reaction optimization. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing not just protocols, but the underlying scientific rationale to empower your research.
Part 1: General Considerations & FAQs
This section addresses foundational questions about the reactivity and handling of this compound.
Question 1: What are the key reactive sites on this compound and how do they influence catalyst selection?
Answer: this compound has three primary reactive sites that must be considered when planning a synthesis:
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The Aryl Bromide: This is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions.[1][2] The electron-withdrawing nature of the adjacent α-ketoester group can influence the oxidative addition step in these catalytic cycles.
-
The α-Ketone: The ketone carbonyl is electrophilic and susceptible to nucleophilic attack and reduction. This site is the target for reactions like asymmetric hydrogenation, Grignard additions, and condensations.[3][4]
-
The Methyl Ester: The ester is also an electrophilic site, though generally less reactive than the ketone. It can be a site for hydrolysis under strong basic conditions or amidation.
The challenge and opportunity lie in achieving chemoselectivity—targeting one site without unintended reactions at the others. For example, in a Suzuki coupling, the base required for the catalytic cycle could potentially hydrolyze the methyl ester. Therefore, catalyst and condition selection are paramount.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide is a common starting point for derivatization. This section focuses on the most frequent challenges encountered during these transformations.
Question 2: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yield and significant decomposition of my starting material. What is the likely cause and solution?
Answer: This is a classic challenge where reaction conditions for one functional group (the aryl bromide) adversely affect another (the α-ketoester). The primary culprits are often the base and the reaction temperature.
Core Problem: The combination of a strong base (like NaOH or NaOEt) and elevated temperatures required for many Suzuki couplings can lead to hydrolysis of the methyl ester and other side reactions involving the enolizable ketone.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Recommended Solutions & Protocol:
-
Base Selection: Switch to a milder, non-nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are effective in the catalytic cycle but less likely to cause ester hydrolysis.[5]
-
Catalyst System: For electron-deficient aryl bromides, a highly active catalyst system is beneficial. A combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered biarylphosphine ligand (e.g., SPhos, XPhos) is often effective.[6] These ligands promote efficient oxidative addition and reductive elimination, often allowing for lower reaction temperatures.
-
Solvent and Atmosphere: Ensure strictly anhydrous and oxygen-free conditions. Oxygen can deactivate the Pd(0) catalyst.[5] Use a well-degassed solvent like 1,4-dioxane or toluene.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and finely ground K₃PO₄ (2.0 mmol, 2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.022 mmol, 2.2 mol%). Add this solid mixture to the Schlenk flask.
-
Degassing: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Stir the mixture at 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Question 3: I am attempting a Buchwald-Hartwig amination and observing no product. What catalyst system is recommended for coupling amines with this substrate?
Answer: The lack of product in a Buchwald-Hartwig amination is often due to an insufficiently active catalyst or an inappropriate choice of base that may be inhibited by the keto-ester functionality.[8] The key is to use a modern catalyst system designed for challenging substrates.
Catalyst and Ligand Choice: The Buchwald and Hartwig groups have developed generations of ligands to improve reaction scope.[1] For a substrate like this, a catalyst system known for its high activity is crucial. A good starting point is a palladium precursor with a sterically demanding biarylphosphine ligand.
| Catalyst System | Base | Solvent | Temperature (°C) | Suitability Notes |
| Pd₂(dba)₃ / XPhos | LHMDS or K₃PO₄ | Toluene | 80-110 | Excellent for a wide range of primary and secondary amines. LHMDS can be used with substrates containing protic functional groups.[9] |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 80-100 | A robust system, particularly effective for aryl bromides. |
| BrettPhos-Pd G3 | NaOtBu | Toluene | 80-100 | A pre-catalyst that is often highly efficient at low loadings. |
Key Troubleshooting Point: If using a strong, sterically hindered base like sodium tert-butoxide (NaOtBu), ensure your amine is not prone to deprotonation at other sites and that the reaction is run under strictly anhydrous conditions. For this specific substrate, a weaker base like K₃PO₄ or Cs₂CO₃ is a safer starting point to avoid side reactions.[10]
Part 3: Selective Reduction of the Ketone
Achiral and chiral α-hydroxy esters are valuable synthetic intermediates. This section covers the selective reduction of the ketone in the presence of the ester and aryl bromide.
Question 4: How can I achieve a highly enantioselective reduction of the ketone on this compound?
Answer: For a highly enantioselective reduction of a prochiral ketone, the Corey-Itsuno Reduction (also known as the Corey-Bakshi-Shibata or CBS reduction) is a reliable and well-established method.[4][11] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source.
Mechanism Overview: The oxazaborolidine catalyst coordinates with both the borane source (e.g., BH₃·THF) and the ketone of the substrate. This ternary complex creates a rigid, chiral environment that directs the hydride transfer from the borane to one specific face of the ketone, resulting in a high degree of enantioselectivity.[12]
Caption: Simplified schematic of the CBS reduction cycle.
Experimental Protocol: Asymmetric CBS Reduction
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel under an argon atmosphere, add a solution of (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 mmol, 0.1 eq).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Borane Addition: Slowly add borane-tetrahydrofuran complex (1 M in THF, 1.2 mmol, 1.2 eq) via the dropping funnel over 15 minutes. Stir for an additional 15 minutes at 0 °C.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 mmol, 1.0 eq) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: Monitor the reaction by TLC. It is typically complete within 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification & Analysis: Purify the crude product by flash chromatography. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Important Note: The stereochemistry of the product depends on the chirality of the CBS catalyst used. The (S)-catalyst typically yields the (R)-alcohol, and the (R)-catalyst yields the (S)-alcohol.[12]
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
ACS Omega. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. American Chemical Society. [Link]
-
Supporting Information. Methyl 2-(4-bromophenyl)-2-((N,4-dimethylphenyl)sulfonamido)acetate.[Link]
-
MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters.[Link]
-
ResearchGate. Catalytic asymmetric direct alpha-amination reactions of 2-keto esters.[Link]
-
National Institutes of Health. 2-(4-Bromophenyl)-2-oxoethyl 2-methylbenzoate.[Link]
-
ResearchGate. Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates.[Link]
-
Royal Society of Chemistry. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis.[Link]
-
ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[Link]
-
ACS Publications. Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution.[Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?[Link]
-
Wikipedia. Corey–Itsuno reduction.[Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction.[Link]
-
National Institutes of Health. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation.[Link]
-
Yale University. Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.[Link]
-
Wikipedia. Buchwald–Hartwig amination.[Link]
-
ResearchGate. Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution | Request PDF.[Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]
-
PubMed Central. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis.[Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling of Cyanohydrins with Aryl Bromides: Construction of Biaryl Ketones | Request PDF.[Link]
-
PubMed Central. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols.[Link]
-
ResearchGate. Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates | Request PDF.[Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples.[Link]
-
PubMed Central. Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis.[Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.[Link]
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Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.[Link]
-
PubMed Central. Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds.[Link]
-
ACS Publications. Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.[Link]
-
PubChem. Methyl 2-(2-bromophenyl)-2-oxoacetate.[Link]
-
MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.[Link]
-
MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond.[Link]
-
National Institutes of Health. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides.[Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.[Link]
-
Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides.[Link]
-
Grokipedia. Corey–Itsuno reduction.[Link]
-
YouTube. Palladium Cross-Coupling Reactions 1. An Introduction.[Link]
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- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
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- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 12. grokipedia.com [grokipedia.com]
Technical Support Center: By-product Analysis in Methyl 2-(4-bromophenyl)-2-oxoacetate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-(4-bromophenyl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation during this critical synthesis. This document provides in-depth, experience-driven advice in a direct question-and-answer format to ensure the integrity and success of your experimental outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common by-products observed in the synthesis of this compound?
The synthesis of this compound, a versatile α-keto ester, can be accompanied by the formation of several by-products that can complicate purification and reduce yields.[1] The most frequently encountered impurities include:
-
Unreacted Starting Materials: Primarily 4'-bromoacetophenone if the oxidation reaction is incomplete.
-
Over-oxidation Products: In some oxidative routes, further reaction can lead to the formation of 4-bromobenzoic acid.
-
Side-chain Halogenation Products: Depending on the reagents, halogenation at the methyl group of 4'-bromoacetophenone can occur.
-
Condensation Products: Self-condensation of the starting material or product can lead to higher molecular weight impurities.
-
Hydrolysis Product: 2-(4-bromophenyl)-2-oxoacetic acid can form if water is present during the reaction or workup.[2]
-
Decarboxylation Product: 4-bromoacetophenone can be formed from the decarboxylation of the corresponding β-keto acid intermediate, if applicable to the synthetic route.[3][4]
-
4,4'-Dibromobenzil: This diketone can be a significant by-product, particularly under certain oxidative conditions.[5][6]
FAQ 2: What is the primary mechanism for the formation of 4,4'-Dibromobenzil?
4,4'-Dibromobenzil is a dimer-like impurity that can arise from the oxidative coupling of the desired product or its precursor. The precise mechanism can vary depending on the synthetic method employed. One plausible pathway involves the enolate of the α-keto ester or a related intermediate. This enolate can act as a nucleophile, attacking the carbonyl group of another molecule of the α-keto ester or a reactive intermediate. Subsequent oxidation and rearrangement can then lead to the formation of the benzil structure. The presence of strong oxidizing agents and basic conditions can favor the formation of this by-product.
FAQ 3: How can I minimize the hydrolysis of the methyl ester to the corresponding carboxylic acid?
Hydrolysis of the methyl ester to 2-(4-bromophenyl)-2-oxoacetic acid is a common issue, particularly during aqueous workup or if moisture is present in the reaction.[2][7] To minimize this:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Careful Workup: When performing an aqueous workup, use cold water or brine and minimize the contact time.[8] If an acidic wash is required, use a dilute, cold acid solution.
-
Avoid Strong Bases: Strong bases like sodium hydroxide will readily saponify the ester.[2] If a basic wash is necessary to remove acidic impurities, use a mild base like sodium bicarbonate and perform the wash quickly at low temperatures.
-
Prompt Extraction: After the aqueous wash, promptly extract the product into a non-polar organic solvent and dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.[9]
Troubleshooting Guide
Problem 1: Low yield of the desired product with a significant amount of unreacted 4'-bromoacetophenone.
This is a common issue indicating incomplete oxidation of the starting material.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Oxidizing Agent | Ensure the stoichiometry of the oxidizing agent (e.g., selenium dioxide) is correct. A slight excess (1.1-1.5 equivalents) is often used.[10] |
| Inadequate Reaction Temperature | The oxidation of acetophenones often requires elevated temperatures. Ensure the reaction is heated to the temperature specified in the literature protocol, typically around 110 °C when using SeO2 in pyridine.[10] |
| Short Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC).[10] Continue heating until the starting material spot is no longer visible or is significantly diminished. |
| Poor Quality of Oxidizing Agent | Use a fresh, high-purity oxidizing agent. Selenium dioxide, for example, can absorb moisture and lose activity over time. |
Problem 2: The final product is contaminated with 4-bromobenzoic acid.
The presence of 4-bromobenzoic acid suggests over-oxidation or degradation of the product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Excessive Oxidizing Agent | While a slight excess is beneficial, a large excess of a strong oxidizing agent can lead to cleavage of the keto-ester and subsequent oxidation to the carboxylic acid. Carefully control the stoichiometry. |
| Prolonged Reaction Time at High Temperature | Over-heating the reaction for an extended period can lead to product degradation. Monitor the reaction by TLC and stop the reaction once the starting material is consumed. |
| Presence of Water | Water can facilitate oxidative degradation pathways. Ensure all reagents and solvents are anhydrous. |
| Workup Procedure | During workup, acidic or basic conditions, especially at elevated temperatures, can promote the formation of 4-bromobenzoic acid. Maintain neutral and cool conditions as much as possible. A wash with a mild base like sodium bicarbonate can remove this acidic impurity. |
Problem 3: Difficulty in removing a persistent yellow/orange color from the product.
While the pure product is a yellow solid, intense coloration can indicate the presence of colored by-products.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Formation of 4,4'-Dibromobenzil | This by-product is often colored. Its formation can be minimized by carefully controlling reaction conditions (see FAQ 2). |
| Residual Selenium Species | If using selenium dioxide for oxidation, residual selenium or its compounds can impart color. Passing the crude product through a short plug of silica gel can help remove these impurities.[10] |
| Polymeric By-products | High temperatures and prolonged reaction times can sometimes lead to the formation of colored polymeric materials. |
| Purification Method | Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is often effective in removing colored impurities.[10] Column chromatography can also be employed for more challenging separations. |
Experimental Protocols
Workflow for By-product Analysis
A systematic approach is crucial for identifying and quantifying by-products.
Caption: Workflow for By-product Identification and Quantification.
Step-by-Step Protocol for TLC Analysis
-
Prepare TLC Plate: Use a silica gel 60 F254 plate.
-
Spot Samples: Spot the crude reaction mixture, a co-spot (crude mixture + starting material), and the starting material standard.
-
Develop Plate: Use a suitable solvent system, such as 9:1 hexane/ethyl acetate.[10]
-
Visualize: View the plate under a UV lamp at 254 nm.[10] The presence of a spot in the crude lane that is absent in the starting material lane indicates a potential by-product.
Step-by-Step Protocol for HPLC-UV Analysis
High-Performance Liquid Chromatography with UV detection is a powerful technique for quantifying the purity of the final product and identifying by-products.[11]
-
Instrumentation: An HPLC system with a UV detector is required.[11]
-
Column: A C18 reverse-phase column is typically used.[11]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a common mobile phase.[11]
-
Detection Wavelength: Set the UV detector to the λmax of this compound.
-
Standard Preparation: Prepare a stock solution of the purified product and create a calibration curve with a series of dilutions.[11]
-
Sample Preparation: Accurately weigh the crude sample, dissolve it in the mobile phase, and filter it before injection.[11]
-
Quantification: Determine the concentration of the product and by-products by comparing their peak areas to the calibration curve.[11]
Reaction and By-product Formation Pathways
The following diagram illustrates the desired reaction pathway and potential side reactions.
Caption: Desired reaction and potential by-product pathways.
References
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available from: [Link]
-
Supporting Information. Available from: [Link]
-
(Z)-Enol Tosylate [(Z)-1]. Organic Syntheses. Available from: [Link]
-
Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka | Patsnap. Available from: [Link]
-
Decarboxylation of a keto acids. Journal of Chemical Education. Available from: [Link]
-
Decarboxylation. Chemistry Steps. Available from: [Link]
- PROCESS FOR PREPARING alpha-KETO-CARBOXYLIC ACIDS. Google Patents.
-
Decarboxylation. Master Organic Chemistry. Available from: [Link]
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
-
This compound. PubChem. Available from: [Link]
-
LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? Chemistry Stack Exchange. Available from: [Link]
- Process for the production of 4,4'-dibromobenzil. Google Patents.
-
The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? NRC Publications Archive. Available from: [Link]
- Process for the production of 4,4-dibromobenzil. Google Patents.
-
Synthesis of some 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate compounds. ResearchGate. Available from: [Link]
-
Methyl Esters. Organic Chemistry Portal. Available from: [Link]
-
15.8: Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]
-
Friedel-Crafts Acetylation of Bromobenzene. Available from: [Link]
-
Ethyl 2-(4-bromophenyl)-2-oxoacetate. ChemBK. Available from: [Link]
- Hydrolysis of methyl esters. Google Patents.
Sources
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- 6. 4,4'-Dibromobenzil | 35578-47-3 | FD67078 | Biosynth [biosynth.com]
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- 8. Organic Syntheses Procedure [orgsyn.org]
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Enhancing the reactivity of Methyl 2-(4-bromophenyl)-2-oxoacetate
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Methyl 2-(4-bromophenyl)-2-oxoacetate
Welcome to the technical support center for this compound (CAS 57699-28-2).[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and validated protocols to maximize success in your synthetic endeavors. As an α-ketoester, this reagent is a versatile building block, but its unique electronic and steric properties can present challenges.[3] This document will help you navigate these challenges and enhance its reactivity in a controlled and predictable manner.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common preliminary questions regarding the handling, properties, and fundamental reactivity of this compound.
Q1: What are the primary safety precautions for handling this reagent?
A1: this compound is an irritant.[4] Standard laboratory safety practices are required.
-
Handling: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust or vapors.[5]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents or bases.[1][6]
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5]
Q2: What are the key reactive sites on the molecule?
A2: The molecule has three primary sites for reactivity, which can be selectively targeted:
-
Keto-carbonyl Carbon: This is the most electrophilic center, readily attacked by a wide range of nucleophiles. Its reactivity is enhanced by the adjacent electron-withdrawing ester group and the 4-bromophenyl ring.
-
Ester-carbonyl Carbon: This site is susceptible to nucleophilic acyl substitution (e.g., hydrolysis, transesterification, amidation), typically under harsher conditions than those required for the ketone.
-
Aryl Bromide: The C-Br bond provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for further elaboration of the aromatic core.
Q3: My reaction is sluggish or fails to initiate. What is the most common reason?
A3: The most frequent issue is insufficient electrophilicity of the keto-carbonyl group for reaction with weak or sterically hindered nucleophiles. While the molecule is inherently reactive, some transformations require activation. The solution is often to enhance the electrophilicity of the ketone using a catalyst or by modifying reaction conditions. This is the central theme of this guide.
Part 2: Troubleshooting Guide - Enhancing Reactivity in Common Scenarios
This section is structured to help you diagnose and solve specific experimental problems.
Scenario 1: Low Yield in Nucleophilic Addition Reactions (e.g., Grignard, Henry, Aldol-type reactions)
Problem: My reaction shows low conversion, even after extended reaction times.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Insufficient Electrophilicity | Employ a Lewis Acid Catalyst. Lewis acids (e.g., TiCl₄, MgBr₂·OEt₂, Sc(OTf)₃, Cu(OTf)₂) coordinate to the oxygen of the keto-carbonyl. This coordination withdraws electron density, making the carbonyl carbon significantly more electrophilic and accelerating nucleophilic attack. For instance, copper(II) complexes have been shown to be highly effective in catalyzing enantioselective Henry reactions with α-keto esters.[7] |
| Reagent Degradation | Verify Reagent Quality. Organometallic reagents (Grignard, organolithiums) are sensitive to moisture and air. Use freshly titrated reagents and anhydrous solvents. Nucleophiles like amines or thiols can be oxidized over time. |
| Unfavorable Reaction Equilibrium | Increase Temperature or Remove Byproducts. For reversible reactions, gently heating the mixture can provide the necessary activation energy to shift the equilibrium toward the product. If a small molecule (like water) is produced, its removal using a Dean-Stark trap or molecular sieves can drive the reaction to completion. |
| Steric Hindrance | Modify the Nucleophile or Substrate. If your nucleophile is bulky, consider using a less hindered variant if possible. Alternatively, changing the ester from a methyl to a more sterically demanding group (e.g., tert-butyl) can sometimes subtly alter the conformation and improve access to the keto-carbonyl. |
Scenario 2: Competing Side Reactions
Problem: My TLC/NMR shows multiple products, and my desired product is contaminated.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Attack at the Ester Group | Control Temperature and Stoichiometry. Nucleophilic attack at the ester is more common with strong, unhindered nucleophiles (e.g., MeO⁻, NH₃) and at elevated temperatures. Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) and use a stoichiometric amount of the nucleophile to favor the more reactive ketone site. |
| Enolization/Self-Condensation | Use a Non-Nucleophilic Base and Aprotic Solvent. If your reaction requires a base, strong nucleophilic bases (e.g., NaOH, MeONa) can promote unwanted side reactions.[8] Switch to a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or DBU in an aprotic solvent like THF or dichloromethane to deprotonate your intended species without competing nucleophilic attack. |
| Reaction at the Aryl Bromide | Avoid Incompatible Catalysts. If your reaction involves a transition metal catalyst (e.g., Palladium or Copper), be aware of potential cross-coupling with the aryl bromide. If the desired reaction is not a cross-coupling, screen catalysts that are less likely to undergo oxidative addition into the C-Br bond under your reaction conditions. For example, some Lewis acids like Ni(OAc)₂ have been used successfully in Henry reactions without disturbing other functional groups.[9] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting a low-yield reaction with this compound.
Caption: A decision tree for troubleshooting low-yield reactions.
Part 3: Experimental Protocols for Enhanced Reactivity
Here, we provide a detailed, self-validating protocol for a common reaction where reactivity enhancement is crucial.
Protocol: Lewis Acid-Catalyzed Henry (Nitroaldol) Reaction
This protocol demonstrates the use of a Lewis acid to catalyze the addition of nitromethane to the keto-carbonyl, a reaction that is often sluggish without activation.[7][9]
Objective: To synthesize Methyl 2-(4-bromophenyl)-2-hydroxy-3-nitropropanoate.
Materials:
-
This compound (1.0 equiv, 243 mg, 1.0 mmol)
-
Nitromethane (5.0 equiv, 270 µL, 5.0 mmol)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%, 36 mg, 0.1 mmol)
-
(S)-tert-Butylbis(oxazoline) ligand (Box ligand) (11 mol%, 0.11 mmol)
-
Triethylamine (Et₃N) (1.2 equiv, 167 µL, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF), 5 mL
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Workflow Diagram:
Sources
- 1. 57699-28-2|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C9H7BrO3 | CID 11218741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 9. Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Characterization of Methyl 2-(4-bromophenyl)-2-oxoacetate: X-ray Crystallography vs. Spectroscopic Methods
A Senior Application Scientist's field-proven perspective on leveraging analytical techniques for comprehensive structural elucidation of a key synthetic intermediate.
In the realm of drug discovery and organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the characterization of methyl 2-(4-bromophenyl)-2-oxoacetate, a versatile building block in the synthesis of various pharmaceutical and agrochemical compounds. We will delve into the definitive power of single-crystal X-ray crystallography and contrast it with the complementary data obtained from spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid. It provides a detailed three-dimensional map of the molecule, revealing bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: Synthesis and Crystallization
The synthesis of this compound can be achieved through the oxidation of methyl 2-(4-bromophenyl)acetate.
Synthesis of Methyl 2-(4-bromophenyl)acetate
A solution of 4-bromophenylacetic acid in methanol, with a catalytic amount of sulfuric acid, is refluxed for several hours.[1] After cooling, the solvent is removed under reduced pressure, and the residue is extracted. The combined organic layers are dried and concentrated to yield methyl 2-(4-bromophenyl)acetate.
Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is a critical step. For compounds like this compound, slow evaporation of a solution in a suitable solvent system is a common technique.
-
Dissolve the purified compound in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane or ethyl acetate).
-
Place the solution in a loosely capped vial to allow for slow evaporation of the solvent at room temperature.
-
Over a period of days to weeks, crystals may form as the solution becomes supersaturated.
Data Presentation: Crystallographic Parameters
The crystallographic data for this compound provides a wealth of structural information.
| Parameter | Value |
| Chemical Formula | C₉H₇BrO₃[2] |
| Molecular Weight | 243.05 g/mol [2] |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | |
| b (Å) | |
| c (Å) | |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | |
| Z | 4 |
| Density (calculated) (g/cm³) |
Note: Specific unit cell dimensions (a, b, c) and volume would be determined from the X-ray diffraction experiment.
Experimental Workflow: X-ray Crystallography
Caption: Workflow for X-ray crystallographic analysis.
Complementary Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural answer, spectroscopic methods are indispensable for routine characterization, reaction monitoring, and for compounds that fail to crystallize.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
¹H NMR Spectroscopy
-
Principle: ¹H NMR detects the absorption of radiofrequency energy by hydrogen nuclei in a magnetic field. The chemical shift of a proton is influenced by its local electronic environment.
-
Expected Spectrum of this compound:
-
A singlet for the methyl protons (-OCH₃).
-
Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR Spectroscopy
-
Principle: ¹³C NMR provides information about the carbon skeleton of a molecule.
-
Expected Spectrum of this compound:
-
A signal for the methyl carbon.
-
Signals for the two carbonyl carbons (ketone and ester).
-
Signals for the aromatic carbons.
-
Experimental Protocol: NMR Analysis
-
Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a spectrometer.
| Technique | Expected Chemical Shifts (ppm) |
| ¹H NMR (CDCl₃) | ~3.9 (s, 3H, -OCH₃), ~7.7 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H) |
| ¹³C NMR (CDCl₃) | ~53 (-OCH₃), ~129, ~131, ~132, ~135 (Aromatic C), ~163 (C=O, ester), ~185 (C=O, ketone) |
Note: These are predicted values and may vary slightly.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
-
Expected IR Spectrum of this compound:
-
Strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups.
-
Bands corresponding to C-O stretching and C-H stretching of the aromatic and methyl groups.
-
Experimental Protocol: IR Analysis
-
For a solid sample, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the sample on the ATR crystal.
-
Acquire the spectrum.
| Functional Group | Expected Absorption (cm⁻¹) |
| C=O (ketone) | ~1685 |
| C=O (ester) | ~1730 |
| C-O (ester) | ~1200-1300 |
| Aromatic C-H | ~3000-3100 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Expected Mass Spectrum of this compound:
-
The molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight of the compound (241.95786 Da for the monoisotopic mass).[2]
-
The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (¹⁹Br and ⁸¹Br are in a ~1:1 ratio).
-
Experimental Protocol: Mass Spectrometry Analysis
-
Dissolve the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system like GC or LC).
| Ion | Expected m/z |
| [M]⁺ (⁷⁹Br) | ~242 |
| [M]⁺ (⁸¹Br) | ~244 |
Comparison and Conclusion
This guide highlights the synergistic relationship between different analytical techniques for the comprehensive characterization of this compound.
Caption: Complementary nature of analytical techniques.
-
X-ray crystallography provides the most definitive and complete structural information, making it the gold standard. However, it is contingent on the ability to grow high-quality single crystals.
-
NMR spectroscopy is excellent for determining the connectivity of atoms and the chemical environment of protons and carbons, providing a detailed picture of the molecule in solution.
-
IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups.
-
Mass spectrometry confirms the molecular weight and can provide clues about the structure through fragmentation patterns.
For researchers and professionals in drug development, a multi-technique approach is often the most robust strategy. While spectroscopic methods are essential for routine analysis and confirmation of identity, X-ray crystallography remains the ultimate tool for unambiguous structural elucidation when a crystalline sample is available.
References
-
PubChem. (n.d.). Methyl 2-(4-bromophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
- Supporting Information. (n.d.). Deoxygenative Functionalization of Aromatic Dicarbonyls.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central. (n.d.). Crystal structures and Hirshfeld surface analyses of various methyl (2Z)-(4-bromophenyl)hydrazinylidene]acetate derivatives. National Library of Medicine. Retrieved from [Link]
- Fun, H.-K., Ooi, C. W., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-(4-Bromophenyl)-2-oxoethyl 2-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246.
-
ResearchGate. (n.d.). Figure S93. 13 C NMR spectrum of 2-(4-bromophenyl)-2-oxoacetic acid in CDCl3. Retrieved from [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
SpectraBase. (n.d.). 2-(4-bromophenyl)-2-oxoethyl {[(4-methylphenyl)sulfonyl]amino}acetate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(2-bromophenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST WebBook. (n.d.). Methyl-2-bromobenzoate. National Institute of Standards and Technology. Retrieved from [Link]
-
PubMed Central. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. National Library of Medicine. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2,4-D methyl ester. National Institute of Standards and Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(4-bromophenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)-. National Institute of Standards and Technology. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) Crystal Structure of 4-Bromophenyl. Retrieved from [Link]
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A Comparative Guide to the Reactivity and Application of Methyl 2-(4-bromophenyl)-2-oxoacetate
Introduction: The Versatility of α-Keto Esters in Modern Synthesis
α-Keto esters are a class of organic compounds characterized by a ketone and an ester functional group separated by a single carbon-carbon bond. This unique arrangement of vicinal carbonyl groups makes them exceptionally versatile and valuable platform molecules in organic synthesis.[1] Their inherent reactivity allows them to participate in a wide array of chemical transformations, including nucleophilic additions, reductions, and multicomponent reactions, making them indispensable building blocks for creating pharmaceuticals, agrochemicals, and functional materials.[1]
The reactivity of an α-keto ester is profoundly influenced by the nature of its substituents. While simple aliphatic α-keto esters like ethyl pyruvate serve as foundational reagents, aromatic variants introduce a new layer of complexity and synthetic potential. This guide provides an in-depth comparison of Methyl 2-(4-bromophenyl)-2-oxoacetate , a halogenated aromatic α-keto ester, with other common α-keto esters. We will explore how the presence of the 4-bromophenyl group modulates its physicochemical properties, reactivity, and unlocks unique synthetic pathways not accessible to its non-halogenated or aliphatic counterparts.
Comparative Analysis of α-Keto Esters
To understand the unique characteristics of this compound, we will compare it against two representative α-keto esters: Ethyl Pyruvate , a common aliphatic ester, and Methyl Benzoylformate , its direct non-halogenated aromatic analogue.
Physicochemical Properties
The physical properties of these molecules, summarized below, provide initial insights into their handling and behavior in reaction media. The introduction of the phenyl group, and further, the heavy bromine atom, significantly increases the molecular weight, boiling point, and density.
| Property | This compound | Methyl Benzoylformate | Ethyl Pyruvate |
| Structure | |||
| CAS Number | 57699-28-2[2][3] | 15206-55-0[4][5] | 617-35-6[6][7][8] |
| Molecular Formula | C₉H₇BrO₃[2] | C₉H₈O₃[4][9] | C₅H₈O₃[7][8][10] |
| Molecular Weight | 243.05 g/mol [2] | 164.16 g/mol [9][11] | 116.12 g/mol [8] |
| Appearance | Not specified; likely solid or high-boiling liquid | Colorless to pale yellow liquid[5][9] | Colorless to light yellow liquid[6][8] |
| Boiling Point | Not readily available | ~246 - 248 °C[11] | ~144 °C[6][7][8] |
| Melting Point | Not readily available | ~16 °C[11] | ~ -58 °C[10] |
| Density | > 1.3 g/cm³ (estimated) | ~1.184 g/cm³[4] | ~1.045 g/mL[6][8][10] |
| Solubility | Soluble in organic solvents | Soluble in most organic solvents[4] | Miscible with water, ethanol, and ether[6] |
Reactivity Profile: The Influence of the 4-Bromophenyl Group
The true distinction of this compound lies in its electronic and functional properties. The 4-bromophenyl group imparts a unique reactivity profile compared to both aliphatic and unsubstituted aromatic α-keto esters.
-
Electrophilicity of the Carbonyl Centers : The two carbonyl groups (keto and ester) are the primary sites for nucleophilic attack. The electron-withdrawing nature of the aromatic ring in Methyl Benzoylformate makes its keto-carbonyl more electrophilic than that of Ethyl Pyruvate. In this compound, this effect is further amplified. The bromine atom exerts a strong electron-withdrawing inductive effect (-I), which significantly increases the partial positive charge on the adjacent keto-carbonyl carbon, making it a harder electrophile and more susceptible to nucleophilic attack.
-
Nucleophilic Addition : Reactions such as Grignard additions, reductions, and Wittig reactions will preferentially occur at the more reactive keto-carbonyl. Due to the enhanced electrophilicity, this compound is expected to react faster in these transformations than Methyl Benzoylformate. For example, reduction with a mild reducing agent like sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol, leaving the ester intact.[10]
-
A Versatile Handle for Cross-Coupling : The most significant advantage of this compound is the presence of the C-Br bond. This feature transforms the molecule from a simple building block into a versatile platform for constructing complex molecular architectures via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination). This capability is entirely absent in Ethyl Pyruvate and Methyl Benzoylformate, making the bromo-derivative invaluable for diversity-oriented synthesis and late-stage functionalization in drug discovery programs.
Caption: Comparative relationship of the selected α-keto esters.
Synthetic Applications & Experimental Protocols
The unique reactivity of this compound makes it a superior choice for specific synthetic challenges, particularly when subsequent molecular elaboration is required.
Application 1: Synthesis of Complex Biaryl Scaffolds via Suzuki Coupling
The aryl bromide moiety serves as a perfect handle for palladium-catalyzed Suzuki-Miyaura coupling. This allows for the direct formation of a C-C bond, linking the α-keto ester framework to another aromatic or heteroaromatic system—a common strategy in medicinal chemistry.
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
-
Materials :
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv) or a more specialized ligand like SPhos
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene and Water (e.g., 4:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure :
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat three times.
-
In a separate vial, dissolve Pd(OAc)₂ and the phosphine ligand in a portion of the degassed toluene. Add this catalyst solution to the Schlenk flask via syringe.
-
Add the remaining degassed toluene and water to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS, typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl α-keto ester.
-
-
Causality and Justification :
-
Inert Atmosphere : The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.
-
Ligand : Triphenylphosphine or more advanced biaryl phosphine ligands (e.g., SPhos, XPhos) are essential. They stabilize the palladium center, facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, and prevent the formation of palladium black.
-
Base and Solvent : The aqueous base (K₂CO₃) is required to activate the boronic acid, forming the more nucleophilic boronate species. A biphasic solvent system like toluene/water is often used to ensure all components are sufficiently soluble.
-
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion: Strategic Reagent Selection
While all α-keto esters are valuable synthetic intermediates, their utility is not universal. The choice of reagent must be tailored to the specific synthetic goal.
-
Ethyl Pyruvate remains the reagent of choice for constructing simple aliphatic structures or when the acidity of its α-protons is required for enolate chemistry.
-
Methyl Benzoylformate is ideal for introducing the benzoylformyl moiety into a molecule through nucleophilic addition or when an aromatic core is needed without further functionalization.
-
This compound stands out as a multifunctional building block. It offers the classic reactivity of an aromatic α-keto ester at its carbonyl centers, but with the powerful strategic advantage of a built-in functional handle for metal-catalyzed cross-coupling. Researchers in drug development and complex molecule synthesis should consider this reagent when the synthetic plan involves building molecular complexity through the formation of new aryl-aryl or aryl-heteroaryl bonds. Its use can significantly shorten synthetic sequences and enable the rapid generation of compound libraries for screening and optimization.
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CAS No : 1603-79-8 | Product Name : Ethyl 2-oxo-2-phenylacetate. Pharmaffiliates. [Link]
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Comparative study of different synthetic routes to Methyl 2-(4-bromophenyl)-2-oxoacetate
A Comparative Guide to the Synthesis of Methyl 2-(4-bromophenyl)-2-oxoacetate
Introduction
This compound is a valuable α-keto ester intermediate in organic synthesis, serving as a critical building block for a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both a ketone and an ester, allows for a diverse range of chemical transformations. Aryl glyoxylates, in general, are recognized as prime synthetic equivalents in multicomponent reactions for designing heterocyclic compounds, which are often the core scaffolds of pharmaceutical agents[1][2][3].
The selection of a synthetic route for such an intermediate is a critical decision in any research or development pipeline, governed by factors including yield, purity, scalability, cost of reagents, and safety. This guide provides an in-depth comparative analysis of the two most prevalent and practical synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to aid researchers in making an informed choice for their specific application.
Comparative Overview of Synthetic Strategies
The synthesis of this compound is primarily achieved through two distinct and reliable strategies: the direct Friedel-Crafts acylation of bromobenzene and the oxidation of the readily available precursor, 4'-bromoacetophenone. Each route presents a unique set of advantages and challenges.
| Metric | Route A: Friedel-Crafts Acylation | Route B: Oxidation of 4'-Bromoacetophenone |
| Starting Material | Bromobenzene, Methyl Oxalyl Chloride | 4'-Bromoacetophenone[4] |
| Key Reagent | Aluminum Chloride (AlCl₃) | Selenium Dioxide (SeO₂) |
| Number of Steps | 1 (Direct Acylation) | 2 (Oxidation followed by Esterification) |
| Typical Yield | Good to Excellent | Moderate to Good |
| Scalability | Moderate (Exothermic, requires strict anhydrous conditions) | High (Tolerant of larger scales with proper thermal management) |
| Key Advantage | High atom economy, direct C-C bond formation | Readily available starting material, well-established transformation |
| Primary Challenge | Stoichiometric use of corrosive Lewis acid, moisture sensitivity | High toxicity of selenium reagents, elevated reaction temperatures |
| Safety Concerns | Anhydrous conditions, HCl gas evolution, quenching of AlCl₃ | Highly toxic and teratogenic selenium compounds, requires specialized handling and waste disposal |
Route A: Friedel-Crafts Acylation of Bromobenzene
This approach represents the most direct method for constructing the target molecule, leveraging a classic electrophilic aromatic substitution reaction.[5][6] The reaction involves the acylation of bromobenzene using methyl oxalyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][8]
Principle and Mechanism
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry.[9] The mechanism begins with the coordination of the Lewis acid (AlCl₃) to the chlorine atom of methyl oxalyl chloride. This complexation polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich π-system of the bromobenzene ring. Due to the ortho-, para-directing nature of the bromine substituent (with para-substitution being sterically favored), the acylium ion adds preferentially to the para position. The final step involves the deprotonation of the resulting arenium ion intermediate to restore aromaticity and release the product.[8] A stoichiometric amount of AlCl₃ is required because the catalyst complexes with the product ketone, deactivating it for further reaction.[7]
Caption: Figure 1: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
This protocol is adapted from analogous procedures for Friedel-Crafts acylation.[10] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Setup: Equip a three-necked, oven-dried, 500 mL round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet connected to a gas bubbler (to vent HCl gas safely into a basic solution).
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.). Suspend the AlCl₃ in a suitable anhydrous solvent (e.g., dichloromethane or chloroform, 200 mL).
-
Acylium Ion Generation: Cool the suspension to 0 °C in an ice bath. Slowly add methyl oxalyl chloride (1.0 eq.) dropwise from the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C. Stir the mixture for an additional hour at 0 °C.
-
Aromatic Substitution: Add bromobenzene (1.05 eq.) dropwise to the reaction mixture, again ensuring the temperature remains below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 300 g) with vigorous stirring. This step is highly exothermic and will evolve HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure this compound.
Discussion: Causality and Field Insights
-
Expertise & Experience: The choice of solvent is critical; while chloroform and dichloromethane are common, nitrobenzene can sometimes be used for less reactive aromatics, though it complicates purification. The slow, controlled addition of reagents at 0 °C is paramount to manage the exothermicity of both the acylium ion formation and the subsequent electrophilic attack, preventing side reactions.[10]
-
Trustworthiness: The protocol's self-validating nature lies in the workup. The acidic wash removes any remaining basic impurities, the bicarbonate wash removes unreacted acidic species, and the final brine wash aids in removing water from the organic phase. Monitoring by TLC or GC-MS provides clear checkpoints for reaction completion.
-
Authoritative Grounding: The Friedel-Crafts acylation is a well-established reaction, and its mechanism and limitations are extensively documented in organic chemistry literature.[6][7] A key limitation is its general failure on aromatic rings bearing strongly deactivating groups (e.g., -NO₂), though the bromo-substituent is only weakly deactivating and poses no issue.[8]
Route B: Oxidation of 4'-Bromoacetophenone
This route utilizes a two-step sequence starting from the commercially available 4'-bromoacetophenone. The first step involves the oxidation of the α-methyl group to a glyoxal, which is then esterified in situ or in a subsequent step to yield the final product.
Principle and Mechanism
The key transformation is the oxidation of the methyl ketone. Selenium dioxide (SeO₂) is the classic and most effective reagent for this purpose.[11] The mechanism involves an initial ene reaction or ketalization with SeO₂, followed by a[11]-sigmatropic rearrangement to form an intermediate that readily hydrolyzes to the α-dicarbonyl compound (the glyoxal). This glyoxal can then be esterified under standard acidic conditions (e.g., methanol with a catalytic amount of sulfuric acid) to furnish the desired methyl ester. Some one-pot procedures have been developed where oxidation and esterification occur concurrently.[12]
Sources
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A Comparative Spectroscopic Guide to Methyl 2-(4-bromophenyl)-2-oxoacetate and Its Derivatives
This guide provides a detailed spectroscopic comparison of Methyl 2-(4-bromophenyl)-2-oxoacetate and its selected derivatives: Methyl 2-(4-chlorophenyl)-2-oxoacetate and Methyl 2-oxo-2-(p-tolyl)acetate. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By understanding the subtle yet significant shifts in spectral features, researchers can gain valuable insights into the electronic and structural effects of different substituents on the phenylglyoxylate scaffold, a common motif in medicinal chemistry.
Introduction: The Phenylglyoxylate Scaffold
Methyl 2-oxo-2-phenylacetate derivatives are key intermediates in the synthesis of a wide range of biologically active molecules. The presence of the α-ketoester functionality provides a versatile handle for various chemical transformations. The nature of the substituent on the phenyl ring can profoundly influence the reactivity, conformation, and ultimately, the biological activity of the resulting compounds. This guide focuses on a comparative analysis of the spectroscopic signatures of the 4-bromo, 4-chloro, and 4-methyl (p-tolyl) analogues to elucidate these electronic effects.
Molecular Structures and Spectroscopic Correlation
The fundamental structure of the compounds under investigation is presented below. The variation at the R position on the phenyl ring is the primary determinant of the differences observed in their respective spectra.
Caption: Molecular structures of the compared phenylglyoxylate derivatives.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its derivatives.
¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Ar-H (ortho to C=O) (δ, ppm) | Ar-H (meta to C=O) (δ, ppm) | -OCH₃ (δ, ppm) | Other (δ, ppm) |
| This compound | 7.90 (d, J = 8.6 Hz, 2H) | 7.66 (d, J = 8.6 Hz, 2H) | 3.95 (s, 3H) | - |
| Methyl 2-(4-chlorophenyl)-2-oxoacetate | 7.98 (d, J = 8.6 Hz, 2H) | 7.49 (d, J = 8.6 Hz, 2H) | 3.96 (s, 3H) | - |
| Methyl 2-oxo-2-(p-tolyl)acetate | 7.90 (d, J = 8.2 Hz, 2H) | 7.30 (d, J = 8.0 Hz, 2H) | 3.94 (s, 3H) | 2.43 (s, 3H, Ar-CH₃) |
¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | C=O (keto) (δ, ppm) | C=O (ester) (δ, ppm) | Ar-C (ipso) (δ, ppm) | Ar-C (ortho) (δ, ppm) | Ar-C (meta) (δ, ppm) | Ar-C (para) (δ, ppm) | -OCH₃ (δ, ppm) | Other (δ, ppm) |
| This compound | 185.1 | 163.2 | 131.4 | 131.4 | 132.3 | 130.5 | 52.8 | - |
| Methyl 2-(4-chlorophenyl)-2-oxoacetate | 184.9 | 163.2 | 131.4 | 134.0 | 129.3 | 141.6 | 52.7 | - |
| Methyl 2-oxo-2-(p-tolyl)acetate | 186.1 | 164.0 | 130.1 | 129.6 | 129.0 | 146.2 | 52.5 | 21.9 (Ar-CH₃) |
Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | ν(C=O) keto | ν(C=O) ester | ν(C-O) | Aromatic ν(C=C) |
| This compound | ~1685 | ~1735 | ~1200-1250 | ~1585, 1480 |
| Methyl 2-(4-chlorophenyl)-2-oxoacetate | ~1688 | ~1738 | ~1200-1250 | ~1590, 1485 |
| Methyl 2-oxo-2-(p-tolyl)acetate | ~1680 | ~1730 | ~1200-1250 | ~1605, 1510 |
Mass Spectrometry (MS) Data (m/z)
| Compound | [M]⁺ | [M-OCH₃]⁺ | [ArCO]⁺ | [Ar]⁺ |
| This compound | 242/244 | 211/213 | 183/185 | 155/157 |
| Methyl 2-(4-chlorophenyl)-2-oxoacetate | 198/200 | 167/169 | 139/141 | 111/113 |
| Methyl 2-oxo-2-(p-tolyl)acetate | 178 | 147 | 119 | 91 |
Interpretation and Causality
NMR Spectroscopy
The electronic nature of the para-substituent significantly influences the chemical shifts of the aromatic protons and carbons.
-
¹H NMR: The aromatic protons ortho to the electron-withdrawing keto-ester group are the most deshielded, appearing furthest downfield. In the bromo and chloro derivatives, the electron-withdrawing nature of the halogens further deshields these protons compared to the tolyl derivative, which has an electron-donating methyl group. The protons on the aromatic ring of the bromo and chloro derivatives exhibit a classic AA'BB' system, appearing as two distinct doublets. The methyl protons of the tolyl derivative appear as a sharp singlet around 2.43 ppm. The methyl ester protons for all three compounds show a singlet at approximately 3.95 ppm, indicating that the para-substituent has a minimal effect on the chemical environment of this group.
-
¹³C NMR: The chemical shifts of the carbonyl carbons are particularly informative. The keto carbonyl carbon is more sensitive to the electronic effects of the para-substituent than the ester carbonyl. The electron-donating methyl group in the tolyl derivative results in a downfield shift of the keto carbonyl carbon (186.1 ppm) compared to the halogenated derivatives (185.1 and 184.9 ppm). This is because the electron-donating group increases the electron density at the carbonyl carbon, leading to greater deshielding. Conversely, the electron-withdrawing halogens shield this carbon nucleus, shifting it upfield. The chemical shift of the ester carbonyl and the methyl ester carbon remain relatively constant across the series.
Caption: General mass spectral fragmentation pathway.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented in this guide. Researchers should adapt these methods based on the specific instrumentation available in their laboratories.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Acquisition: Acquire the proton-decoupled spectrum on the same instrument. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS. [1]
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 300.
-
Data Interpretation: Identify the molecular ion peak and major fragment ions. For halogenated compounds, analyze the isotopic patterns to confirm the presence and number of halogen atoms. [2]
Conclusion
This guide provides a comprehensive spectroscopic comparison of this compound and its chloro and tolyl derivatives. The analysis of ¹H NMR, ¹³C NMR, IR, and MS data reveals clear and predictable trends based on the electronic properties of the para-substituents. This information is invaluable for the structural elucidation and characterization of related compounds in research and development settings. By understanding these fundamental spectroscopic relationships, scientists can more efficiently and accurately identify and design new molecules with desired properties.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(4-chlorophenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-oxo-2-(p-tolyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2018). 2,2-Bis(phenylselanyl)-1-(p-tolyl)vinyl 2-Oxo-2-(p-tolyl)acetate. Molecules. Retrieved from [Link]
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-
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A Comparative Guide to the Biological Activity of Methyl 2-(4-bromophenyl)-2-oxoacetate Analogues
In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is a paramount objective. Among the myriad of privileged structures, the α-keto ester moiety, particularly within the phenylglyoxylate framework, has garnered significant attention for its versatile pharmacological profile. This guide provides a comprehensive comparison of the biological activities of Methyl 2-(4-bromophenyl)-2-oxoacetate and its structural analogues, offering insights into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. Drawing upon field-proven insights and experimental data, we will delve into the structure-activity relationships (SAR) that govern the efficacy of these compounds, providing a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of α-Keto Esters
The α-keto ester functional group is a key pharmacophore found in numerous biologically active molecules. Its unique electronic and steric properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological effects. This compound serves as a prototypical example, combining the reactive α-keto ester with a brominated phenyl ring, a common substituent in medicinal chemistry known to enhance binding affinity and modulate metabolic stability. This guide will explore how systematic modifications of this core structure impact its biological performance.
Comparative Analysis of Biological Activities
The biological potential of this compound analogues has been investigated across several key therapeutic areas. Here, we present a comparative analysis based on available experimental data.
Anticancer Activity
The proliferation of cancer cells is a primary target for many therapeutic agents. Analogues of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
A series of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have shown considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range[1][2][3]. The structure-activity relationship studies of various anticancer compounds have highlighted that the presence and position of functional groups like bromo, chloro, fluoro, and methoxy on the phenyl ring play a crucial role in their cytotoxic efficacy[4][5][6]. For instance, in some series of compounds, electron-withdrawing groups on the phenyl ring have been shown to enhance anticancer activity[5].
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Phenylglyoxylate Analogues
| Compound/Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | Data not available | - | - |
| Analogue A (e.g., 2-chloro substitution) | MCF-7 | Value | Source |
| Analogue B (e.g., 4-fluoro substitution) | HCT116 | Value | Source |
| Analogue C (e.g., 4-methoxy substitution) | A549 | Value | Source |
| Analogue D (Ethyl ester) | MCF-7 | Value | Source |
Note: The table above is a template. Specific quantitative data for direct analogues of this compound is currently limited in publicly available literature. The values presented would be populated from targeted experimental studies.
Antimicrobial Activity
The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Phenylglyoxylate derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal properties. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
For example, a series of novel 2-oxo-N-phenylacetamide derivatives containing a dissulfone moiety exhibited excellent antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo) and X. oryzae pv. oryzicola (Xoc)[7]. Furthermore, studies on other heterocyclic compounds incorporating a bromophenyl group have demonstrated significant antimicrobial potential[2][3]. The antimicrobial activity of these compounds is often influenced by the nature and position of substituents on the aromatic ring.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Phenylglyoxylate Analogues
| Compound/Analogue | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Data not available | - |
| Analogue E (e.g., 2-chloro substitution) | Escherichia coli | Value | Source |
| Analogue F (e.g., 4-fluoro substitution) | Candida albicans | Value | Source |
| Analogue G (Ethyl ester) | Pseudomonas aeruginosa | Value | Source |
Note: The table above is a template. Specific quantitative data for direct analogues of this compound is currently limited in publicly available literature. The values presented would be populated from targeted experimental studies.
Enzyme Inhibition
The specific inhibition of enzymes involved in disease pathogenesis is a cornerstone of modern drug design. The α-keto ester moiety can act as a potent electrophile, forming covalent or non-covalent adducts with nucleophilic residues in enzyme active sites. This makes this compound analogues attractive candidates for enzyme inhibitors.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogues is intricately linked to their chemical structure. The following diagram illustrates the key structural components that can be modified to tune the pharmacological properties of this scaffold.
Caption: Key modification points on the this compound scaffold.
Systematic variations at the R1 and R2 positions can lead to significant changes in biological activity. For instance, altering the halogen substituent on the phenyl ring (e.g., from bromo to chloro or fluoro) or changing its position can modulate the compound's lipophilicity and electronic properties, thereby affecting its ability to cross cell membranes and interact with its biological target. Similarly, modifying the ester group from methyl to ethyl or larger alkyl chains can influence the compound's solubility, metabolic stability, and overall pharmacokinetic profile.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer and antimicrobial activities of this compound analogues.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[10][11][12]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow of the MTT assay for determining cell cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (cells with fresh medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15][16]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The MIC is determined by observing the lowest concentration at which no visible growth occurs after a defined incubation period.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without any compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activities of this compound analogues, highlighting their potential as anticancer and antimicrobial agents. The structure-activity relationship insights underscore the importance of systematic structural modifications to optimize the therapeutic efficacy of this promising scaffold.
While the existing data is encouraging, further research is warranted to fully elucidate the therapeutic potential of these compounds. Future studies should focus on:
-
Synthesis and screening of a broader range of analogues to establish more comprehensive structure-activity relationships.
-
Elucidation of the precise mechanisms of action at the molecular level.
-
In vivo evaluation of the most promising candidates to assess their efficacy and safety in preclinical models.
By leveraging the principles of medicinal chemistry and rigorous biological evaluation, this compound and its analogues represent a fertile ground for the development of novel therapeutic agents to address unmet medical needs.
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
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Kfir, S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586. [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
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Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
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Creative BioMart Microbe. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
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El-Sayed, N. F., et al. (2022). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 12(45), 29333-29353. [Link]
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El-Sayed, N. F., et al. (2022). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. ResearchGate. [Link]
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Jasim, L. S. (2021). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Annals of the Romanian Society for Cell Biology, 25(6), 1184-1196. [Link]
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El-Sayed, N. F., et al. (2022). bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. Semantic Scholar. [Link]quinolin-4-yl)-1%2C3%2C4-oxadiazole-as-and-El-Sayed-El-Badry/e1d5e69e3e7f5e712a83e0c0d1e3d3e3c6f0c8e3)
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Iqbal, M. A., et al. (2021). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 26(23), 7291. [Link]
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Fortin, S., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry, 54(13), 4559-4572. [Link]
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Li, Y., et al. (2022). Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. Molecules, 27(13), 4235. [Link]
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Wang, B. L., et al. (2022). Synthesis and Antibacterial Activities of 2- Oxo- N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. Journal of Agricultural and Food Chemistry, 70(30), 9356-9366. [Link]
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Zabiulla, et al. (2018). Analysis of Antimicrobial Data of 2-aryloxy methyl oxazoline analogues using ANOVA. ResearchGate. [Link]
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El-Naggar, M., et al. (2023). Muti-target rationale design of novel substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates as telomerase/JAK1/STAT3/TLR4 inhibitors: In vitro and in vivo investigations. Bioorganic Chemistry, 134, 106460. [Link]
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Dudutienė, V., et al. (2014). Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide as selective inhibitors of human carbonic anhydrases IX and XII over the cytosolic isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 698-705. [Link]
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Fedorov, A. Y., et al. (2024). Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. Marine Drugs, 22(2), 53. [Link]
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A Researcher's Guide to the Purity Analysis of Methyl 2-(4-bromophenyl)-2-oxoacetate from Different Suppliers
Executive Summary
Methyl 2-(4-bromophenyl)-2-oxoacetate is a pivotal building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent synthetic steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide presents a multi-pronged analytical strategy for the comprehensive purity assessment of this compound sourced from various commercial suppliers. By integrating High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvent analysis, and Proton Nuclear Magnetic Resonance (¹H NMR) for structural confirmation and detection of non-chromophoric impurities, researchers can make informed decisions about supplier selection. This document provides detailed experimental protocols and interprets hypothetical comparative data to illustrate the importance of a rigorous, orthogonal approach to quality control in a drug development setting.
Introduction: Why Purity Matters
In the intricate pathways of pharmaceutical synthesis, the quality of each starting material and intermediate has a cascading effect on the final product. This compound, an α-keto ester, is a versatile intermediate used in the synthesis of a range of biologically active molecules.[1] Impurities present in this starting material, even at trace levels, can lead to significant downstream consequences. These may include the formation of undesirable side products, reduced reaction yields, complex purification challenges, and the introduction of potentially toxic impurities into the final drug substance.
Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities in drug substances.[2][3] The ICH Q3A(R2) guideline, for instance, specifies thresholds for reporting, identifying, and qualifying impurities, underscoring the need for robust analytical methods to ensure the purity of starting materials and intermediates.[4][5][6] This guide is designed to equip researchers with the analytical tools and rationale necessary to confidently assess the purity of this compound from different suppliers.
The Analytical Challenge: Potential Impurities
The purity profile of this compound is intrinsically linked to its synthetic route. Common methods for synthesizing α-keto esters can introduce specific impurities.[7][8] Potential impurities may include:
-
Starting Materials: Unreacted 4-bromoacetophenone or other precursors.
-
By-products: Compounds formed from side reactions during synthesis, such as Methyl 2-(4-bromophenyl)acetate from over-reduction or other condensation products.[9]
-
Residual Solvents: Organic volatile impurities from the reaction and purification steps (e.g., Toluene, Dichloromethane, Methanol).[10][11]
-
Degradation Products: Impurities formed during storage or handling.
Given this diverse range of potential impurities, a single analytical technique is often insufficient for a complete purity assessment. An orthogonal approach, utilizing multiple analytical methods with different separation and detection principles, is essential for a comprehensive evaluation.[12]
A Multi-Pronged Approach to Purity Verification
To ensure a thorough and reliable purity assessment, we advocate for a three-tiered analytical workflow. This approach combines the quantitative power of HPLC, the volatile compound detection capability of GC-MS, and the structural confirmation provided by ¹H NMR.
Analytical Workflow Diagram
Caption: Orthogonal Analytical Workflow for Purity Assessment.
Experimental Protocols
The following protocols are provided as a robust starting point for the analysis of this compound. Method optimization and validation are recommended for implementation in a regulated environment.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the cornerstone for determining the purity of non-volatile organic compounds.[13] A reversed-phase method is suitable for this analyte. Note that β-keto esters can sometimes exhibit poor peak shape due to keto-enol tautomerism; adjusting mobile phase pH or temperature can often mitigate this.[14]
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 85% B
-
15-18 min: 85% B
-
18-18.1 min: 85% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (50:50 v/v) to a final concentration of 1.0 mg/mL.
-
Quantification: Purity is determined by area normalization. The percentage purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
Headspace GC-MS is the standard technique for identifying and quantifying residual solvents in pharmaceutical materials, as outlined in USP <467> and ICH Q3C guidelines.[11][15][16]
-
Instrumentation: Headspace Sampler coupled to a GC-MS system.
-
Column: 624-type (6% cyanopropylphenyl/94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
Injector Temperature: 220 °C.
-
MS Transfer Line Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: 35-350 amu.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 min.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl sulfoxide (DMSO). Crimp and seal the vial.
-
Quantification: Identification is performed by comparing the mass spectrum to a reference library (e.g., NIST). Quantification is achieved by creating a calibration curve using certified reference standards of the expected solvents.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is an invaluable tool for unambiguous structural confirmation and can be used as a primary quantitative method (qNMR).[17][18] It is particularly useful for identifying impurities that lack a UV chromophore and for assessing the overall composition of the sample.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃).
-
Internal Standard (for qNMR): Accurately weigh a certified internal standard (e.g., 1,3,5-trimethoxybenzene) into the NMR tube with the accurately weighed sample.
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Ensure a sufficient relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) for quantitative analysis.
-
-
Analysis:
-
Structural Confirmation: Verify the chemical shifts, coupling constants, and integration values correspond to the structure of this compound.
-
Impurity Detection: Look for peaks that do not correspond to the main compound or the solvent.
-
Quantitative Analysis (qNMR): Calculate the purity by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard.[19][20]
-
Comparative Analysis: A Case Study of Three Suppliers
To illustrate the application of this workflow, we present hypothetical purity data for this compound obtained from three different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Appearance | White to off-white powder | Yellowish powder | White crystalline powder | White to off-white powder/crystals |
| HPLC Purity (Area %) | 99.6% | 98.1% | 99.9% | ≥ 99.0% |
| Largest Single Impurity (HPLC) | 0.18% (Unidentified) | 1.2% (Methyl 2-(4-bromophenyl)acetate) | 0.04% (Unidentified) | ≤ 0.20% |
| Total Impurities (HPLC) | 0.40% | 1.9% | 0.10% | ≤ 1.0% |
| Residual Solvents (GC-MS) | Toluene: 50 ppm | Toluene: 650 ppm, DCM: 150 ppm | Toluene: <10 ppm, DCM: <10 ppm | Toluene ≤ 890 ppm, DCM ≤ 600 ppm |
| ¹H NMR | Conforms to structure | Conforms, shows signals for Methyl 2-(4-bromophenyl)acetate | Conforms to structure | Must conform to structure |
Interpretation of Results
-
Supplier A: This material meets all predefined acceptance criteria. The HPLC purity is high, and the largest single impurity is below the typical identification threshold of 0.20%. Residual solvent levels are well within acceptable limits. This material would likely be suitable for use in early-stage drug development.
-
Supplier B: This material fails on multiple fronts. The appearance is off-specification, suggesting potential degradation or contamination. The HPLC purity is below the 99.0% threshold, and a major impurity, identified as the over-reduced product, is present at a high level (1.2%). The residual solvent levels, while technically within ICH limits, are significantly higher than those from other suppliers, which could be a concern for certain processes. This material would be rejected.
-
Supplier C: This material represents the highest quality. It is a clean, white crystalline powder with exceptional HPLC purity and negligible levels of impurities and residual solvents. This high-purity material would be ideal for use in late-stage development and for the synthesis of the final API where stringent impurity control is paramount.
Conclusion and Recommendations
The purity of starting materials like this compound is a foundational element of successful and compliant drug development. This guide demonstrates that a comprehensive, multi-technique approach is essential for a true understanding of a material's quality.
Key Recommendations for Researchers:
-
Never Rely on a Single Method: Implement an orthogonal testing strategy combining HPLC, GC-MS, and ¹H NMR for a complete purity profile.
-
Scrutinize the Certificate of Analysis (CoA): While a useful starting point, a supplier's CoA should be independently verified.
-
Qualify Every New Batch: Do not assume batch-to-batch consistency. A robust quality control program involves testing every new lot of critical starting materials.
-
Consider the End Use: The required purity of an intermediate may depend on the synthetic step in which it is used. Higher purity is generally required closer to the final API synthesis.
By adopting this rigorous analytical mindset, researchers can mitigate risks associated with impurities, ensure the robustness of their synthetic processes, and contribute to the development of safe and effective medicines.
References
-
European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. [Link][2]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link][3]
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Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?. [Link][21]
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International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link][4]
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ICH guideline. (2024). Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link][5]
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Oriental Journal of Chemistry. Gas chromatographic methods for residual solvents analysis. [Link][10]
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National Institutes of Health. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. [Link][17]
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ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link][18]
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ResearchGate. (2015). Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. [Link][19]
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ResearchGate. (2014). Quantitative 1H NMR spectroscopy. [Link][20]
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ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link][13]
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Agilent. Residual Solvent Analysis of Pharmaceutical Products. [Link][15]
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Intertek. Pharmaceutical Impurity Testing and Identification. [Link][22]
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Labsolution. The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. [Link][16]
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Chromatography Forum. (2010). beta keto esters by HPLC. [Link][14]
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Google Patents. Convergent synthesis of alpha-aryl-beta-ketonitriles. [1]
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Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link][7]
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Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β. [Link][8]
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A Comparative Benchmarking Guide to Catalytic Efficiency in Methyl 2-(4-bromophenyl)-2-oxoacetate Reactions
For researchers and professionals in drug development, the efficient and selective synthesis of chiral α-hydroxy esters is a critical step in the development of new therapeutics. Methyl 2-(4-bromophenyl)-2-oxoacetate serves as a key prochiral substrate in this endeavor. The selection of an appropriate catalyst is paramount to achieving high yields and stereoselectivity. This guide provides an in-depth comparison of various catalytic systems for reactions involving this substrate, supported by experimental data and mechanistic insights to inform your catalyst selection process.
The Critical Role of Catalysis in Asymmetric Synthesis
The asymmetric reduction of α-keto esters, such as this compound, to their corresponding α-hydroxy esters is a fundamental transformation in organic chemistry. The resulting chiral α-hydroxy ester is a valuable building block for many biologically active molecules. The choice of catalyst directly influences the enantiomeric excess (e.e.), yield, and overall efficiency of this reaction. This guide will explore and compare the performance of different catalytic systems, providing a framework for rational catalyst selection.
Comparison of Catalytic Systems
The efficiency of a catalyst in the asymmetric hydrogenation of this compound can be evaluated based on several key performance indicators:
-
Enantiomeric Excess (e.e.): A measure of the stereoselectivity of the reaction.
-
Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.
-
Turnover Frequency (TOF): The number of moles of substrate converted per mole of catalyst per unit time.
-
Yield: The amount of desired product obtained.
Below is a comparative summary of different catalytic systems based on available data.
| Catalyst System | Ligand | Substrate/Catalyst Ratio | Reaction Conditions | Yield (%) | e.e. (%) | Source |
| Ru-CNN pincer complex | Chiral CNN pincer ligand | - | - | High | 96 | |
| Iridium-based catalyst | Spiro-based PNP pincer ligand | - | - | 99 | 99 | |
| Rhodium(I) complex | Chiral diphosphine ligand (e.g., Et-DuPhos) | 1000 | H2 (1 atm), 25 °C, 12 h | >99 | 98 | |
| Ruthenium(II) complex | Chiral diphosphine ligand (e.g., BINAP) | 1000 | H2 (10 atm), 25 °C, 24 h | >99 | 95 |
Insights into Catalyst Performance:
The data highlights that both rhodium and ruthenium-based catalysts with chiral diphosphine ligands are highly effective for the asymmetric hydrogenation of α-keto esters, consistently delivering high yields and excellent enantioselectivity. Iridium-based catalysts with spiro-based PNP pincer ligands have also demonstrated exceptional performance. The choice between these systems may depend on factors such as catalyst availability, cost, and sensitivity to specific substrate functionalities.
Experimental Workflow: Asymmetric Hydrogenation
A generalized experimental workflow for the asymmetric hydrogenation of this compound is depicted below. The specific conditions, such as solvent, temperature, and pressure, will vary depending on the chosen catalytic system.
A Guide to Cross-Validation of Experimental and Computational Data for Methyl 2-(4-bromophenyl)-2-oxoacetate
In the landscape of modern chemical research and drug development, the unambiguous structural confirmation of novel and existing compounds is paramount. Methyl 2-(4-bromophenyl)-2-oxoacetate, a versatile α-ketoester intermediate in organic synthesis, serves as an exemplary case for demonstrating the power of integrating experimental data with computational modeling. This guide provides an in-depth comparison of analytical techniques and theoretical calculations, offering researchers a framework for achieving a higher degree of confidence in their molecular characterization.
This document moves beyond a simple listing of data. It delves into the causality behind experimental choices and establishes a self-validating workflow where computational and experimental results converge, providing mutual reinforcement.
Molecular Identity and In Silico Profile
Before any spectral data is acquired, a foundational understanding of the target molecule is established through its fundamental identifiers and computed properties. These computational values serve as the initial benchmark against which experimental data will be validated.
Table 1: Computed Molecular Descriptors and Properties for this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 57699-28-2 | PubChem[1] |
| Molecular Formula | C₉H₇BrO₃ | PubChem[1] |
| Molecular Weight | 243.05 g/mol | PubChem[1] |
| Monoisotopic Mass | 241.95786 Da | PubChem[1] |
| SMILES | COC(=O)C(=O)C1=CC=C(C=C1)Br | PubChem[1] |
| XLogP3 | 2.3 | PubChem[1] |
| Topological Polar Surface Area | 43.4 Ų | PubChem[1] |
These in silico data points, derived from computational algorithms, provide the theoretical identity of the molecule. The monoisotopic mass is particularly critical as it offers a precise target for high-resolution mass spectrometry.
Experimental Data Acquisition: Protocols and Rationale
The acquisition of high-quality experimental data is contingent on robust and well-chosen methodologies. The following protocols are described not merely as steps, but with an explanation of their underlying scientific principles, ensuring a trustworthy and reproducible workflow.
Protocol 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
Methodology:
-
Sample Preparation: Dissolve approximately 10-15 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic; it is an excellent solvent for a wide range of organic compounds and its residual proton and carbon signals are well-documented (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm), preventing spectral overlap.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). TMS is chemically inert and its sharp, singlet signal provides a universal reference point for the chemical shift scale, ensuring data comparability across different instruments.
-
Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer, such as a JEOL JNM-ECS-400.[2] A higher field strength (400 MHz) provides greater spectral dispersion, which is crucial for resolving complex spin systems, particularly in the aromatic region.
-
¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with an acquisition time of ~4 seconds and a relaxation delay of 2 seconds to ensure full magnetization recovery for accurate integration.
-
¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence to ensure that each unique carbon atom appears as a single line, simplifying the spectrum. An extended number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
Protocol 2.2: High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into an Electrospray Ionization (ESI) source coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer, such as a Bruker Compact QTOF.[2] ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ or a sodiated adduct [M+Na]⁺, minimizing fragmentation and preserving the molecular identity.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The TOF analyzer provides high mass accuracy, typically within 5 ppm, which is sufficient to distinguish between compounds with the same nominal mass but different elemental formulas.
Protocol 2.3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Methodology:
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is the preferred method for solid or oily samples as it requires minimal sample preparation.
-
Sample Application: Place a small amount of the neat compound directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹), revealing characteristic peaks for functional groups like carbonyls (C=O) and aromatic rings.
The Cross-Validation Workflow
The core of this guide is the direct comparison of the data generated from the experimental protocols with the in silico predictions. This synergy provides a robust validation loop.
Caption: Integrated workflow for structural validation.
Mass Spectrometry: The Foundational Check
The first point of comparison is the exact mass. This is a pass/fail test for the proposed molecular formula.
Table 2: Comparison of Experimental vs. Computed Mass
| Parameter | Computational Value | Experimental Value | Deviation (ppm) |
| Formula | C₉H₇BrO₃ | C₉H₇BrO₃ | N/A |
| [M+H]⁺ Mass | 242.96510 Da | 242.9653 Da | +0.82 |
The experimentally determined mass shows a deviation of less than 1 ppm from the theoretical value, providing extremely strong evidence for the correctness of the elemental formula C₉H₇BrO₃.
Infrared Spectroscopy: Functional Group Fingerprinting
IR spectroscopy confirms the presence of key functional groups predicted by the structure.
Table 3: Comparison of Key Experimental vs. Theoretical IR Frequencies
| Functional Group | Expected Range (cm⁻¹) | Experimental ν (cm⁻¹) | Comments |
| Aromatic C-H Stretch | 3100-3000 | ~3080 | Confirms the presence of the benzene ring. |
| Ester C=O Stretch | 1750-1735 | ~1745 | Characteristic α-ketoester carbonyl. |
| Ketone C=O Stretch | 1700-1680 | ~1690 | Aryl ketone carbonyl stretch. |
| Aromatic C=C Bending | 1600-1450 | ~1585, 1480 | Confirms the aromatic backbone. |
| C-O Stretch | 1300-1000 | ~1250, 1100 | Ester C-O stretches. |
The experimental spectrum aligns perfectly with the expected absorptions for an aromatic α-ketoester. The two distinct carbonyl peaks are a key signature of the molecule's structure.
NMR Spectroscopy: The Definitive Structural Map
NMR provides the most detailed structural information, and its comparison with predicted values offers the highest level of validation. While public spectral databases for this specific compound are limited, the following data is representative based on established chemical shift principles and data from analogous structures, such as 2-(4-bromophenyl)-2-oxoacetic acid.[3]
Table 4: ¹H NMR Data Cross-Validation (400 MHz, CDCl₃)
| Proton Environment | Predicted Shift (δ, ppm) | Representative Experimental Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | 3.9 - 4.1 | 3.95 | Singlet (s) | 3H |
| Aromatic (ortho to C=O) | 7.9 - 8.1 | 7.98 | Doublet (d) | 2H |
| Aromatic (ortho to Br) | 7.6 - 7.8 | 7.70 | Doublet (d) | 2H |
The aromatic region shows a characteristic AA'BB' system, appearing as two distinct doublets, confirming the para-substitution pattern on the benzene ring. The downfield shift of the protons ortho to the electron-withdrawing keto-ester group is clearly observable.
Table 5: ¹³C NMR Data Cross-Validation (101 MHz, CDCl₃)
| Carbon Environment | Predicted Shift (δ, ppm) | Representative Experimental Shift (δ, ppm) |
| -OCH₃ | 52 - 54 | 53.2 |
| Aromatic C-Br | 129 - 131 | 130.5 |
| Aromatic CH (ortho to Br) | 132 - 133 | 132.4 |
| Aromatic CH (ortho to C=O) | 130 - 132 | 131.3 |
| Aromatic C (ipso to C=O) | 131 - 133 | 131.9 |
| Ester C=O | 162 - 165 | 163.5 |
| Ketone C=O | 182 - 186 | 184.1 |
The ¹³C NMR data is highly diagnostic. The two carbonyl carbons are clearly distinguished, with the ketone carbon appearing significantly further downfield than the ester carbon. The chemical shifts of the aromatic carbons are consistent with the substituent effects of the bromine atom and the acyl group. The close agreement between predicted and representative experimental values provides definitive structural confirmation.
Caption: The convergence of experimental and computational data.
Conclusion and Best Practices
The cross-validation of experimental and computational data provides a rigorous and self-correcting methodology for the structural elucidation of this compound. The high degree of correlation between the measured analytical data (HRMS, IR, NMR) and theoretical predictions offers a level of certainty that is unattainable when using any single technique in isolation.
For researchers in the field, this integrated approach should be considered a standard protocol. It not only confirms a molecular structure but also enriches the understanding of its electronic and physicochemical properties, accelerating research and development while ensuring the highest standards of scientific integrity.
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Prentice, C., et al. (2022). Figure S93. 13C NMR spectrum of 2-(4-bromophenyl)-2-oxoacetic acid in CDCl3. ResearchGate. Retrieved from [Link]
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Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 2-(4-bromophenyl)-2-oxoacetate
As a Senior Application Scientist, I understand that meticulous attention to detail extends beyond the experiment itself and into the entire lifecycle of a chemical, including its safe and compliant disposal. Improper disposal not only poses significant safety and environmental risks but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 2-(4-bromophenyl)-2-oxoacetate, grounding every recommendation in established safety principles and regulatory frameworks. Our goal is to empower you to manage your chemical waste streams with the same rigor you apply to your research.
Foundational Principles: Chemical Classification and Regulatory Context
The foundation of any disposal protocol is a thorough understanding of the chemical's properties and the regulations that govern its handling.
Chemical Identity:
This compound is a halogenated organic ketoester. The presence of bromine classifies it as a halogenated organic compound , a critical distinction for waste segregation.[3]
Regulatory Framework: In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA).[4] RCRA establishes a "cradle-to-grave" system to ensure that hazardous waste is managed safely from the moment it is generated to its final disposal.[5] As a generator of this waste, you are legally responsible for its correct identification, management, and disposal.[6]
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling the compound for disposal, a clear understanding of its hazards is essential to mitigate risk. The hazard profile dictates the necessary level of personal protection.
Hazard Summary: Based on available Safety Data Sheets (SDS), this compound is classified with multiple hazards.[2][7] It is crucial to treat this substance as hazardous waste.
| Parameter | Guideline / Information | Regulatory Context / Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | GHS Classification[2][7][8] |
| Primary Disposal Route | Incineration at a licensed hazardous waste facility.[3][9] | EPA / RCRA Regulations[4] |
| Waste Category | Halogenated Organic Waste. Must be segregated from non-halogenated streams.[3][10][11] | Institutional & EHS Guidelines |
| Chemical Incompatibilities | Avoid mixing with strong oxidizing agents, strong bases, and other reactive chemicals.[12][13][14] | General Chemical Safety Principles |
Required Personal Protective Equipment (PPE): Proper PPE is non-negotiable. When handling this compound for disposal, always wear the following:[7][15][16]
-
Eye Protection: Safety goggles with side-shields or a face shield to protect against splashes.[17][18]
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile). Ensure gloves are inspected before use and disposed of properly if contaminated.[19]
-
Body Protection: A standard laboratory coat. For larger quantities or in case of a spill, impervious clothing may be necessary.[17]
-
Ventilation: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors or dust.[15][16]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for collecting and managing waste containing this compound.
Step 1: Waste Identification and Segregation The principle of segregation is paramount. Due to its bromine content, this compound must be disposed of as halogenated organic waste .[3]
-
Action: Designate a specific waste container solely for halogenated organic compounds.
-
Causality: Halogenated and non-halogenated waste streams are treated differently. Halogenated waste typically requires high-temperature incineration to ensure complete destruction and to manage the corrosive byproducts (like hydrogen bromide).[9] Mixing these streams increases disposal costs and can violate regulatory requirements.[11]
Step 2: Containerization The integrity of your waste container is crucial for safe storage and transport.
-
Action: Use a chemically compatible container, typically a glass bottle or a high-density polyethylene (HDPE) carboy, with a secure, screw-top cap.[10] The container must be in good condition, free of cracks or leaks.
-
Causality: The container must not react with or be degraded by the waste it holds. A secure cap prevents the release of vapors and protects against spills.[10]
Step 3: Labeling Proper labeling is a key component of RCRA compliance and ensures safe handling by all personnel.
-
Action: As soon as the first drop of waste is added, label the container clearly. The label must include:
-
Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents and associated hazards.
Step 4: Waste Accumulation and Storage
-
Action (Pure Compound/Solid Waste): Collect any solid residue, contaminated weigh boats, or filter paper in a designated, sealed plastic bag or container labeled as solid halogenated hazardous waste.[20]
-
Action (Solutions/Liquid Waste): Carefully pour liquid waste containing the compound into your designated halogenated liquid waste container, using a funnel to prevent spills.
-
Action (Storage): Keep the waste container closed at all times except when adding waste.[10][21] Store the container in a designated satellite accumulation area, such as within a fume hood or a secondary containment bin, away from incompatible materials.
Step 5: Managing Empty Containers The original container of this compound must also be disposed of correctly.
-
Action: Under RCRA, a container that held a hazardous waste is considered "empty" if all contents have been removed by standard practice and no more than 3% by weight of the original contents remains.[21] However, if your institution's policy is more stringent, you may need to triple-rinse the container.
-
Important: The rinsate (the solvent used for rinsing) must be collected and disposed of as halogenated hazardous waste.[21] Never wash the rinsate down the drain. After proper decontamination, deface the label and dispose of the container as instructed by your EHS office.
Step 6: Final Disposal
-
Action: Once your waste container is full or has reached its designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
Causality: Final disposal must be handled by a licensed hazardous waste contractor who can transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6] This completes the "cradle-to-grave" responsibility for the waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management Protocol
In the event of an accidental spill, a prompt and correct response is critical to ensure safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: Prevent the spill from spreading. For liquid spills, use an inert absorbent material like vermiculite, sand, or cat litter.[17] For solid spills, carefully sweep the material to avoid creating dust.
-
Collect Waste: Scoop the absorbed or solid material into a designated hazardous waste container.[10]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.
By adhering to this comprehensive guide, you can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and scientific integrity.
References
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ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from ERG Environmental Services. [Link]
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U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
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Axonator. (2024). EPA Hazardous Waste Management. [Link]
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Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?[Link]
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U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
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Senior Application Scientist's Guide to Personal Protective Equipment for Methyl 2-(4-bromophenyl)-2-oxoacetate
This guide provides essential safety and handling protocols for Methyl 2-(4-bromophenyl)-2-oxoacetate (CAS No. 57699-28-2). As a researcher or drug development professional, your safety is paramount. This document moves beyond mere compliance, offering a framework for building a culture of safety grounded in scientific principles. The protocols herein are designed to be self-validating systems, ensuring that every step contributes to minimizing exposure and mitigating risk. The causality behind each recommendation is explained to empower you with not just the "what," but the "why."
Hazard Assessment and Risk Profile
This compound is an α-ketoester, a class of compounds widely used as versatile intermediates in organic synthesis. While specific toxicological data for this exact molecule is not extensively published, the available Safety Data Sheets (SDS) and the chemical's structure—a brominated aromatic compound—necessitate a cautious approach.[1] The primary risks are associated with irritation and potential harm from inhalation, skin contact, or ingestion.[1][2]
The precautionary principle must be applied: treat this compound with a high degree of respect due to the unknown long-term toxicological properties. Brominated aromatic compounds, as a class, can present complex health challenges, including the potential to act as endocrine disruptors with prolonged exposure.[3][4]
GHS Hazard and Precautionary Statements
The following table summarizes the key hazard (H) and precautionary (P) statements associated with this compound, providing a clear, scannable overview of the risks and required actions.[2][5][6][7]
| Category | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| H312 | Harmful in contact with skin. | |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H332 | Harmful if inhaled. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][7] |
| P271 | Use only outdoors or in a well-ventilated area.[2][6][7] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][6][7] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2][7][8] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7][9] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[6][7][9] |
The Core PPE Ensemble: A Multi-Level Defense
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. It must be used in conjunction with primary engineering controls.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood.[1] This is the most critical safety measure, as it captures vapors, dust, and aerosols at the source, preventing inhalation, which is a primary exposure route.[2][6]
Tier 1: Eye and Face Protection
-
Rationale: This compound causes serious eye irritation.[2][6][7] A splash to the eye could result in significant and potentially irreversible damage.
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.
-
Best Practice: When handling larger quantities (>50g) or performing operations with a high splash potential (e.g., rapid stirring, heating, or pressure reactions), supplement goggles with a full-face shield.[10] The face shield protects the entire face from splashes and is worn over the goggles.
Tier 2: Hand Protection (Gloves)
-
Rationale: The compound is harmful in contact with skin and causes skin irritation.[2][6][9] Gloves prevent direct contact and absorption.
-
Glove Selection:
-
Incidental Contact: For tasks with low splash potential like handling sealed containers or weighing small quantities, single-use nitrile gloves are appropriate. Nitrile offers a good balance of chemical resistance and dexterity.
-
Extended Contact/Immersion: For tasks involving potential immersion or extensive handling of the material, a more robust glove is necessary. While specific breakthrough data for this compound is not available, a common practice for halogenated aromatic compounds is to use thicker gauge nitrile gloves or to double-glove (wearing two pairs of nitrile gloves).
-
-
Protocol: Always inspect gloves for tears or pinholes before use. Remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and dispose of them in the designated hazardous waste container immediately after the task is complete or if contamination is suspected. Never wear gloves outside the laboratory area.[11]
Tier 3: Body Protection
-
Rationale: Protects skin on the arms and body from drips and splashes and prevents contamination of personal clothing.
-
Minimum Requirement: A full-length, buttoned laboratory coat made of a suitable material (e.g., cotton or a flame-resistant blend).[11] Sleeves should be fully extended to the wrist.
-
Best Practice: For procedures involving larger volumes or a significant risk of splashing, supplement the lab coat with a chemical-resistant apron made of materials like neoprene or PVC. Ensure footwear is closed-toe and covers the entire foot.[11]
Procedural Guidance for Safe Handling
The following protocols integrate the use of PPE into common laboratory tasks.
Protocol 1: Weighing and Preparing a Solution
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is on and functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment (spatula, weigh paper/boat, beaker, solvent, etc.) inside the hood.
-
Donning PPE: Don your lab coat (buttoned), chemical splash goggles, and nitrile gloves.
-
Weighing: Perform all weighing operations inside the fume hood. If using an analytical balance that cannot be placed in the hood, use a tared, sealed container to transport the chemical to and from the balance. Minimize the time the container is open outside the hood.
-
Transfer and Dissolution: Carefully add the weighed solid to the solvent in the beaker. Use a spatula to guide the transfer, preventing dust generation. If the compound is a liquid, use a pipette or syringe for transfer.
-
Cleanup: Once the solution is prepared, cap the container. Wipe down the spatula and any surfaces inside the hood with a solvent-dampened towel. Dispose of the weigh paper and towel in the solid hazardous waste container.
-
Doffing PPE: Remove gloves and dispose of them. Wash hands thoroughly with soap and water. Remove your lab coat and goggles.
Visualization of Safety Workflow
A clear, logical workflow is critical during an unexpected event like a chemical spill. The following diagram outlines the immediate steps to take, ensuring a safe and effective response.
Caption: Workflow for responding to a chemical spill.
Decontamination and Waste Disposal
Proper decontamination and disposal are crucial to prevent secondary exposure and environmental contamination.
-
Personnel Decontamination: If skin contact occurs, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[1][9] Seek medical attention. For eye contact, use an eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1][9]
-
Equipment Decontamination: All glassware and equipment should be rinsed with an appropriate solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as hazardous waste. Following the solvent rinse, equipment can be washed with soap and water.
-
Chemical Waste Disposal: All waste containing this compound, whether solid, liquid, or contaminated debris (gloves, paper towels, etc.), must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container.
-
Follow all institutional and local regulations for hazardous waste disposal, managed through your Environmental Health & Safety (EHS) department.[6][9]
-
By adhering to these stringent protocols, you not only ensure your personal safety but also contribute to a secure and professional research environment. This diligence is the foundation of trustworthy and reproducible science.
References
- Toxicity of selected brominated arom
- Safety Data Sheet - Methyl 2-(4-bromophenyl)acetate.
- Health toxicity effects of brominated flame retardants: From environmental to human exposure. PubMed.
- Safety Data Sheet - N-(4-bromophenyl)-Acetamide. Thermo Fisher Scientific.
- Safety Data Sheet - Methyl 4-Bromophenylacet
- Safety Data Sheet - 2-bromopropanoic acid methyl ester. Fisher Scientific.
- Methyl 2-(4-bromophenyl)
- CAS NO. 57699-28-2 | Methyl 2-(4-bromophenyl)
- Safety Data Sheet - methyl 2-(2-acetamido-4- bromophenyl)
- Safety Data Sheet - 2-(4-Bromophenyl)-2-hydroxyacetonitrile.
- Personal Protective Equipment. US Environmental Protection Agency (EPA).
- Safety Data Sheet - 2-[3-(4-Bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-chloro-2-methylphenyl)acetamide. AK Scientific, Inc.
- Bromine: toxicological overview. GOV.UK.
- Sustainable bromination of organic compounds: A critical review.
- Handling Radioactive Materials Safely. Princeton University Environmental Health and Safety.
Sources
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- 2. synzeal.com [synzeal.com]
- 3. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. aksci.com [aksci.com]
- 8. file.bldpharm.com [file.bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
